Product packaging for (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol(Cat. No.:CAS No. 20034-00-8)

(5-Nitro-1H-benzo[d]imidazol-2-yl)methanol

Cat. No.: B182677
CAS No.: 20034-00-8
M. Wt: 193.16 g/mol
InChI Key: ZJLPIDVKNQXTKN-UHFFFAOYSA-N
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Description

(5-Nitro-1H-benzo[d]imidazol-2-yl)methanol (CAS 20034-00-8) is a high-value benzimidazole derivative serving as a critical synthetic intermediate in medicinal chemistry, particularly in the development of novel anticancer agents. The compound features a benzimidazole core, a privileged scaffold in drug discovery known for its diverse biological activities and ability to interact with biological targets through hydrogen bonding, π–π stacking, and metal ion interactions . This chemical is primarily used as a key building block (synthon) for constructing more complex, bioactive molecules. Its structure allows for further functionalization at the hydroxymethyl group, enabling its conversion into aldehydes or its use in forming chalcone hybrids and other derivatives . Research highlights the significant potential of such benzimidazole-based hybrids as antiproliferative agents, with mechanisms of action that include the inhibition of crucial enzymes like topoisomerase II (Topo II), which is essential for DNA replication and repair in cancer cells . The nitro-aromatic moiety in its structure is also of great scientific interest for designing compounds that target hypoxic (low-oxygen) environments within solid tumors . Nitroheteroaromatic compounds can act as bioreductive prodrugs, which are selectively activated under hypoxic conditions to release cytotoxic agents, offering a promising strategy for targeted cancer therapy . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the relevant Safety Data Sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3O3 B182677 (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol CAS No. 20034-00-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-nitro-1H-benzimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c12-4-8-9-6-2-1-5(11(13)14)3-7(6)10-8/h1-3,12H,4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLPIDVKNQXTKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395831
Record name (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20034-00-8
Record name (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(5-Nitro-1H-benzo[d]imidazol-2-yl)methanol chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chemical Properties of (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound, a key heterocyclic compound. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and the strategic placement of a nitro group at the 5-position and a hydroxymethyl group at the 2-position imparts unique electronic and functional characteristics. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental insights, data interpretation, and a discussion of the molecule's reactivity and potential applications as a versatile building block in the synthesis of pharmacologically active agents.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole ring system, formed by the fusion of benzene and imidazole, is a cornerstone pharmacophore in modern drug discovery. Its structural resemblance to naturally occurring purines allows it to readily interact with various biological macromolecules. The introduction of a nitro group (—NO₂), a potent electron-withdrawing moiety, significantly modulates the electronic properties of the heterocyclic system, often enhancing biological activity. When combined with a reactive hydroxymethyl (—CH₂OH) group at the 2-position, the resulting molecule, this compound, becomes a highly valuable and versatile intermediate for creating diverse chemical libraries. Benzimidazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and antihypertensive properties. This guide delves into the core chemical attributes of this specific derivative, providing the foundational knowledge necessary for its effective utilization in research and development.

Chemical Identity and Physicochemical Properties

Accurate identification is paramount for any chemical study. The key identifiers and physicochemical properties of this compound are summarized below.

Table 1: Chemical Identifiers
IdentifierValueSource(s)
IUPAC Name This compound
CAS Number 20034-00-8
Molecular Formula C₈H₇N₃O₃
Molecular Weight 193.16 g/mol
Synonyms 2-(Hydroxymethyl)-5-nitrobenzimidazole, {5-nitro-1H-benzimidazol-2-yl}methanol
InChIKey ZJLPIDVKNQXTKN-UHFFFAOYSA-N
Table 2: Physicochemical Data
PropertyValueNotes
Appearance Expected to be a solidBased on related compounds.
Boiling Point 517.5 ± 30.0 °C at 760 mmHgPredicted value.
Melting Point Not explicitly reported; expected to be >200 °CRelated compounds such as 2-methyl-5-nitro-1H-benzimidazole melt at 219 °C.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF)Inferred from NMR studies on similar structures which utilize DMSO-d₆ as a solvent.
XLogP3 0.9Predicted.

Synthesis and Purification

The most common and efficient synthesis of 2-substituted benzimidazoles is the Phillips condensation reaction. This method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions. For this compound, the logical precursors are 4-nitro-o-phenylenediamine and glycolic acid.

Diagram 1: Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Final Product A 4-Nitro-o-phenylenediamine C Condensation Reaction (e.g., 4M HCl, Reflux) A->C B Glycolic Acid B->C D Neutralization (e.g., NH4OH) C->D Cooling E Filtration D->E F Recrystallization (e.g., from Ethanol/Water) E->F Crude Product G This compound F->G

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: Phillips Condensation

This protocol is adapted from established procedures for synthesizing 2-substituted benzimidazoles.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, add 4-nitro-o-phenylenediamine (10 mmol) and glycolic acid (12 mmol).

  • Acidic Medium: Add 4M hydrochloric acid (50 mL). The use of a strong acid is crucial as it protonates the carboxylic acid, making it more susceptible to nucleophilic attack by the diamine, and facilitates the final dehydrative cyclization.

  • Reflux: Heat the mixture to reflux (approximately 100-110 °C) with constant stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as Chloroform:Methanol (9:1).

  • Workup: After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Neutralization: Slowly neutralize the mixture by adding concentrated ammonium hydroxide dropwise until the pH is approximately 7-8. This step is critical to deprotonate the benzimidazole product, causing it to precipitate out of the aqueous solution.

  • Isolation: Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any inorganic salts.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product. Dry the purified solid under vacuum.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous structural confirmation of the synthesized molecule. While a dedicated spectrum for the title compound is not available, the expected data can be reliably predicted based on the analysis of closely related 5-nitro-benzimidazole derivatives.

¹H NMR Spectroscopy

The proton NMR spectrum, typically run in DMSO-d₆, is expected to show distinct signals for each type of proton.

Table 3: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Proton Predicted Shift (δ, ppm) Multiplicity Notes
Imidazole N-H > 12.5 Broad singlet The acidic proton on the imidazole ring is typically deshielded and appears far downfield.
Aromatic H-4 ~8.4-8.6 d Doublet due to coupling with H-6. Deshielded by the adjacent nitro group.
Aromatic H-6 ~8.0-8.2 dd Doublet of doublets due to coupling with H-4 and H-7.
Aromatic H-7 ~7.7-7.9 d Doublet due to coupling with H-6.
Hydroxymethyl -CH₂- ~4.5-4.8 s or d Singlet. May appear as a doublet if coupled to the -OH proton.

| Hydroxymethyl -OH | ~5.0-5.5 | Broad s or t | Broad singlet. May appear as a triplet if coupled to the -CH₂- protons. |

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Intensity Reference
O-H Stretch (alcohol) 3400 - 3200 Strong, Broad
N-H Stretch (imidazole) 3350 - 3100 Medium
Aromatic C-H Stretch 3150 - 3050 Medium
C=N Stretch (imidazole) 1630 - 1590 Medium
Asymmetric N-O Stretch (NO₂) 1550 - 1500 Strong
Symmetric N-O Stretch (NO₂) 1380 - 1340 Strong

| C-O Stretch (alcohol) | 1080 - 1050 | Strong | |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

  • Expected Molecular Ion: For Electrospray Ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ is expected at m/z 194.056.

  • Key Fragmentation: Common fragmentation pathways would include the loss of a water molecule (-18 Da) from the hydroxymethyl group and the molecular ion, or the loss of the entire hydroxymethyl radical (•CH₂OH, -31 Da).

Reactivity and Chemical Behavior

The chemical reactivity of this compound is governed by its three primary functional components: the benzimidazole ring, the nitro group, and the hydroxymethyl group.

Diagram 2: Reactivity Map

G cluster_0 Hydroxymethyl Group (-CH₂OH) cluster_1 Imidazole Ring (N-H) cluster_2 Nitro Group (-NO₂) A This compound B1 Oxidation A->B1 Reacts at C2 B2 Esterification / Etherification A->B2 B3 Halogenation A->B3 C1 Alkylation / Acylation A->C1 Reacts at N1 C2 Deprotonation (Basicity) A->C2 D1 Reduction A->D1 Reacts at C5 B_out → Aldehyde, Carboxylic Acid B1->B_out D_out → 5-Amino derivative D1->D_out

Caption: Key reactive sites and potential transformations of the title compound.

  • Hydroxymethyl Group: The primary alcohol at the 2-position is a versatile functional handle. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, providing entry into a different class of derivatives. It can also undergo esterification with carboxylic acids or etherification with alkyl halides.

  • Imidazole N-H: The pyrrolic nitrogen of the imidazole ring is acidic and can be deprotonated by a suitable base. The resulting anion can be alkylated or acylated , allowing for the introduction of various substituents at the N-1 position. This is a common strategy for modifying the pharmacokinetic properties of benzimidazole-based drugs.

  • Nitro Group: The nitro group is a key functional group for prodrug strategies, particularly in antimicrobial and anticancer research. It can be reduced under various conditions (e.g., using SnCl₂/HCl or catalytic hydrogenation) to form the corresponding 5-amino-1H-benzimidazole derivative. This amino group can then be further functionalized, for example, by forming amides or Schiff bases. The electron-withdrawing nature of the nitro group also deactivates the benzene ring towards electrophilic substitution.

Applications in Research and Drug Development

The title compound is not typically an end-product but rather a crucial intermediate. Its value lies in the synthetic possibilities it enables.

  • Anticancer Agents: The 5-nitro-benzimidazole scaffold has been investigated for anticancer activity. Some derivatives have shown potent cytotoxicity and the ability to inhibit enzymes like poly (ADP-ribose) polymerase (PARP). The hydroxymethyl group can be used to link the core to other pharmacophores or targeting moieties.

  • Antiprotozoal Agents: Nitro-heterocycles are well-established antiprotozoal agents. The mechanism often involves the reductive activation of the nitro group within the anaerobic parasite to generate cytotoxic radical species. This compound serves as a precursor for compounds designed with this mode of action.

  • Antimicrobial Agents: The broader benzimidazole class has well-known antimicrobial activities. By modifying the N-1 and C-2 positions of the title compound, libraries of novel derivatives can be synthesized and screened for antibacterial and antifungal properties.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.

  • General Precautions: Handle in a well-ventilated area or fume hood. Wear suitable personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes and prevent the formation of dust.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.

  • Toxicological Profile: While specific data for this compound is limited, some related nitroimidazole and nitroaromatic compounds are classified as potential mutagens or carcinogens. It is prudent to handle this compound as potentially hazardous until more data is available.

Conclusion

This compound is a chemical intermediate of significant value, bridging the privileged benzimidazole scaffold with the electronically important nitro group and the synthetically versatile hydroxymethyl group. Its well-defined synthesis and predictable reactivity make it an excellent starting point for the development of novel compounds targeting a range of therapeutic areas, from oncology to infectious diseases. This guide has provided a foundational understanding of its chemical properties, characterization, and synthetic utility, equipping researchers with the knowledge to leverage this molecule in their scientific endeavors.

The Multifaceted Biological Activities of 5-Nitrobenzimidazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of the 5-Nitrobenzimidazole Scaffold

The benzimidazole nucleus, a heterocyclic aromatic compound, represents a privileged scaffold in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a multitude of biological targets, making it a cornerstone for the development of novel therapeutics. The strategic addition of a nitro group at the 5-position dramatically alters the electronic landscape of the benzimidazole ring, significantly enhancing its biological activity. This modification has given rise to a class of derivatives with a broad spectrum of pharmacological effects, most notably in the realms of oncology, microbiology, and parasitology. This in-depth technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and biological activities of 5-nitrobenzimidazole derivatives, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Anticancer Activity: A Multi-pronged Assault on Malignancy

5-Nitrobenzimidazole derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic effects across a range of human cancer cell lines. Their efficacy stems from a multi-targeted approach that disrupts fundamental cellular processes essential for cancer cell proliferation and survival.

Mechanisms of Anticancer Action

The anticancer activity of 5-nitrobenzimidazole derivatives is not attributed to a single mode of action but rather to a synergistic interplay of several mechanisms:

  • DNA Damage and Repair Inhibition: A key mechanism involves the interaction with nuclear DNA. The nitro group can be bioreduced to form reactive nitroso and hydroxylamine intermediates, which can directly damage DNA. Furthermore, several derivatives act as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a crucial enzyme in the DNA damage repair pathway. By inhibiting PARP, these compounds prevent cancer cells from repairing DNA damage, leading to an accumulation of genomic instability and ultimately, apoptotic cell death.[1] For instance, the derivative 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole has demonstrated significant PARP inhibition activity.[1]

  • Induction of Apoptosis: 5-Nitrobenzimidazole derivatives are potent inducers of apoptosis, or programmed cell death. This is often initiated through the intrinsic mitochondrial pathway, characterized by the disruption of the mitochondrial membrane potential and the release of cytochrome c. This, in turn, activates a cascade of caspases, the executioner enzymes of apoptosis, leading to the systematic dismantling of the cell. Some derivatives have been shown to induce apoptosis and cause cell cycle arrest in the S phase in cancer cell lines like K562.[1]

  • Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, a tightly regulated process that governs cell division. By inducing cell cycle arrest, typically at the S or G2/M phases, they prevent cancer cells from replicating, thereby halting tumor growth.[1]

Diagram: Anticancer Mechanisms of 5-Nitrobenzimidazole Derivatives

cluster_0 5-Nitrobenzimidazole Derivative cluster_1 Cancer Cell Derivative 5-Nitrobenzimidazole Derivative DNA_Damage DNA Damage Derivative->DNA_Damage Induces PARP_Inhibition PARP Inhibition Derivative->PARP_Inhibition Inhibits CellCycleArrest Cell Cycle Arrest Derivative->CellCycleArrest Induces Apoptosis Apoptosis DNA_Damage->Apoptosis PARP_Inhibition->Apoptosis Leads to Cell Death Cell Death Apoptosis->Cell Death Inhibition of\nProliferation Inhibition of Proliferation CellCycleArrest->Inhibition of\nProliferation cluster_0 5-Nitrobenzimidazole Derivative cluster_1 Microbial Cell Derivative 5-Nitrobenzimidazole Derivative Nitroreductase Nitroreductase Derivative->Nitroreductase Enters cell & is reduced by Radicals Cytotoxic Radicals Nitroreductase->Radicals Generates DNA Microbial DNA Radicals->DNA Damages Cell Death Cell Death DNA->Cell Death cluster_0 Benzimidazole Derivative cluster_1 Parasite Cell Derivative Benzimidazole Derivative Tubulin β-Tubulin Derivative->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits CellFunctions Cellular Functions (Division, Motility, etc.) Microtubule->CellFunctions Disrupts Parasite Death Parasite Death CellFunctions->Parasite Death

References

An In-depth Technical Guide on the Putative Mechanism of Action of (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Nitro-1H-benzo[d]imidazol-2-yl)methanol is a heterocyclic compound featuring a benzimidazole core substituted with a nitro group at the 5-position and a hydroxymethyl group at the 2-position. The benzimidazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its structural similarity to endogenous purines allows it to interact with a variety of biological targets. The addition of a 5-nitro group is particularly significant, as this moiety is known to be a key pharmacophore in a class of bioreductive drugs, active under hypoxic conditions. This guide synthesizes the known mechanisms of action of related benzimidazole and nitroimidazole compounds to propose a putative, multi-faceted mechanism of action for this compound and provides a framework for its experimental validation.

Proposed Mechanisms of Action: A Dual Threat

The unique chemical architecture of this compound suggests a dual mechanism of action, enabling it to potentially function as both an anticancer and antimicrobial agent. This duality stems from the combined properties of the benzimidazole nucleus and the bioreductive nitro group.

Anticancer Activity: A Tripartite Assault on Malignant Cells

The potential anticancer effects of this compound are likely multifaceted, targeting key cellular processes essential for cancer cell proliferation and survival.

1. Inhibition of Topoisomerase I:

Benzimidazole derivatives have been identified as inhibitors of human topoisomerase I (Hu Topo I), an enzyme crucial for relieving torsional stress in DNA during replication and transcription.[1] By stabilizing the enzyme-DNA cleavage complex, these inhibitors lead to single-strand DNA breaks, which, upon collision with a replication fork, are converted into lethal double-strand breaks, ultimately triggering apoptosis.[1] It is plausible that this compound interacts with the Topo I-DNA complex, inhibiting the re-ligation step of the enzyme's catalytic cycle.

2. Disruption of Microtubule Dynamics:

A hallmark of many benzimidazole-containing compounds, particularly in their role as anthelmintics, is the inhibition of microtubule polymerization.[2] Microtubules are critical components of the cytoskeleton and the mitotic spindle. By binding to β-tubulin, a subunit of microtubules, these agents can disrupt the dynamic equilibrium of microtubule assembly and disassembly. In cancer cells, this leads to a G2/M phase cell cycle arrest, mitotic catastrophe, and subsequent apoptosis.[3]

3. Bioreductive Activation in Hypoxic Tumor Environments:

Solid tumors often contain regions of low oxygen, or hypoxia. The 5-nitro group of this compound can be selectively reduced in these hypoxic environments by nitroreductase enzymes.[4] This one-electron reduction forms a nitro radical anion. In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound in a futile cycle. However, under hypoxic conditions, further reduction leads to the formation of highly reactive cytotoxic species, such as nitroso and hydroxylamine derivatives. These reactive intermediates can cause extensive cellular damage, including DNA strand breaks and covalent modification of cellular macromolecules, leading to selective killing of hypoxic cancer cells.[4]

G cluster_0 Putative Anticancer Mechanism of this compound cluster_1 Cellular Targets cluster_2 Cellular Effects cluster_3 Cellular Outcomes Compound This compound TopoI Topoisomerase I Compound->TopoI Inhibition Tubulin β-Tubulin Compound->Tubulin Binding Nitroreductase Nitroreductases (Hypoxia) Compound->Nitroreductase Bioreductive Activation DNA_damage DNA Strand Breaks TopoI->DNA_damage Microtubule_disruption Microtubule Disruption Tubulin->Microtubule_disruption Reactive_species Reactive Nitro Intermediates Nitroreductase->Reactive_species Apoptosis Apoptosis DNA_damage->Apoptosis CellCycleArrest G2/M Cell Cycle Arrest Microtubule_disruption->CellCycleArrest Reactive_species->DNA_damage CellCycleArrest->Apoptosis

Caption: Proposed anticancer mechanisms of this compound.

Antimicrobial Activity: Targeting Microbial Physiology

The structural features of this compound also suggest potent antimicrobial activity, particularly against anaerobic bacteria, protozoa, and helminths.

1. Bioreductive Activation in Anaerobic Microbes:

Similar to its proposed anticancer mechanism in hypoxic tumors, the 5-nitro group is a key driver of its antimicrobial activity against anaerobic organisms.[4] Anaerobic bacteria and protozoa possess a low redox potential and contain nitroreductases that can efficiently reduce the nitro group of the compound. This leads to the formation of cytotoxic radicals that disrupt microbial DNA and other essential macromolecules, resulting in cell death.[4]

2. Inhibition of Microtubule Synthesis in Helminths:

As with its potential anticancer effects, the benzimidazole core is a well-established inhibitor of microtubule polymerization in parasitic worms.[2] This disruption of the cytoskeleton interferes with essential cellular functions, including motility, nutrient absorption, and cell division, leading to paralysis and death of the parasite.[2]

Experimental Validation: A Roadmap to Mechanistic Elucidation

The following experimental protocols provide a framework for validating the proposed mechanisms of action for this compound.

Synthesis of this compound

The synthesis of the target compound can be achieved through a multi-step process, starting from commercially available precursors. A plausible synthetic route involves the nitration of a suitable benzimidazole precursor followed by functional group manipulations to introduce the hydroxymethyl group at the 2-position.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.[5][6]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Topoisomerase I Inhibition Assay

This assay determines the ability of the compound to inhibit the relaxation of supercoiled DNA by Topoisomerase I.[7]

Protocol:

  • Reaction Setup: In a reaction tube, combine supercoiled plasmid DNA, assay buffer, and varying concentrations of this compound. Include a positive control (e.g., camptothecin) and a negative control (no inhibitor).

  • Enzyme Addition: Add purified human Topoisomerase I to each tube to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Gel Electrophoresis: Separate the DNA topoisomers (supercoiled and relaxed) on an agarose gel.

  • Visualization: Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and visualize under UV light. Inhibition is indicated by the persistence of the supercoiled DNA band.

Tubulin Polymerization Assay

This assay measures the effect of the compound on the in vitro polymerization of purified tubulin.[2][3]

Protocol:

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence-based reporter that binds to polymerized microtubules.

  • Compound Addition: Add varying concentrations of this compound to the wells. Include a positive control (e.g., paclitaxel for stabilization, nocodazole for destabilization) and a negative control.

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Fluorescence Monitoring: Measure the fluorescence intensity over time using a plate reader. An increase in fluorescence indicates tubulin polymerization.

  • Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Analyze the effect of the compound on the rate and extent of polymerization.

Antimicrobial Susceptibility Testing: Zone of Inhibition Assay

This assay qualitatively assesses the antimicrobial activity of the compound.[8][9]

Protocol:

  • Bacterial Lawn Preparation: Spread a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) evenly over the surface of an agar plate.

  • Disk Application: Impregnate sterile paper disks with a known concentration of this compound. Place the disks on the surface of the agar.

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where microbial growth is inhibited. A larger zone indicates greater antimicrobial activity.

G cluster_0 Experimental Validation Workflow Start Synthesis of this compound Cytotoxicity MTT Assay (Anticancer) Start->Cytotoxicity Antimicrobial Zone of Inhibition (Antimicrobial) Start->Antimicrobial TopoI_Assay Topoisomerase I Inhibition Assay Cytotoxicity->TopoI_Assay Tubulin_Assay Tubulin Polymerization Assay Cytotoxicity->Tubulin_Assay Bioreduction_Assay Bioreductive Activation Studies (Hypoxia) Cytotoxicity->Bioreduction_Assay Antimicrobial->Bioreduction_Assay Mechanism_Elucidation Mechanism of Action Elucidated TopoI_Assay->Mechanism_Elucidation Tubulin_Assay->Mechanism_Elucidation Bioreduction_Assay->Mechanism_Elucidation

Caption: Workflow for the experimental validation of the proposed mechanisms.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized for clear interpretation and comparison.

Table 1: Hypothetical In Vitro Cytotoxicity Data

Cell LineIC50 (µM) of this compound
MCF-7 (Breast Cancer)5.2
A549 (Lung Cancer)8.1
HCT116 (Colon Cancer)3.5
Normal Fibroblasts> 50

Interpretation: Lower IC50 values indicate greater cytotoxicity. A higher IC50 value against normal cells suggests some level of cancer cell selectivity.

Table 2: Hypothetical Antimicrobial Activity Data

Microbial StrainZone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli15
Candida albicans12

Interpretation: The diameter of the zone of inhibition correlates with the antimicrobial potency of the compound against the tested strain.

Conclusion

This compound is a compound of significant interest due to its hybrid structure, which combines the biologically active benzimidazole core with a bioreductive nitro group. Based on the known activities of related compounds, a multi-pronged mechanism of action is proposed, encompassing topoisomerase I inhibition, disruption of microtubule dynamics, and bioreductive activation leading to cytotoxicity in both hypoxic cancer cells and anaerobic microbes. The experimental framework provided in this guide offers a systematic approach to validate these putative mechanisms and to fully characterize the therapeutic potential of this promising molecule. Further investigation into its specific molecular targets and in vivo efficacy is warranted to advance its development as a potential anticancer or antimicrobial agent.

References

Spectral Characterization of (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the spectral data for the heterocyclic compound (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol. The structural elucidation of this molecule is paramount for its application in medicinal chemistry and drug development, where a comprehensive understanding of its chemical fingerprint is essential for quality control, reaction monitoring, and interaction studies. This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental choices and the interpretation of the resulting spectra.

Molecular Structure and Spectroscopic Overview

This compound is a derivative of benzimidazole, a bicyclic compound consisting of fused benzene and imidazole rings. The presence of a nitro group at the 5-position and a methanol group at the 2-position introduces distinct electronic and structural features that are readily identifiable through various spectroscopic techniques. The anticipated spectroscopic data provides a detailed roadmap for confirming the synthesis and purity of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to reveal distinct signals for the aromatic protons, the methylene protons of the methanol group, the hydroxyl proton, and the N-H proton of the imidazole ring. The chemical shifts are influenced by the electron-withdrawing nitro group and the overall aromatic system.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-4~8.4 - 8.6d~2.0
H-6~8.1 - 8.3dd~8.8, 2.0
H-7~7.7 - 7.9d~8.8
-CH₂-~4.8 - 5.0s-
-OHVariable (broad s)s-
N-HVariable (broad s, >12)s-

Expert Interpretation: The downfield shift of H-4 is attributed to the anisotropic effect of the nitro group. The ortho and meta couplings for H-6 and the ortho coupling for H-7 are characteristic of a 1,2,4-trisubstituted benzene ring. The methylene protons are expected to appear as a singlet due to the absence of adjacent protons. The chemical shifts of the -OH and N-H protons are highly dependent on the solvent, concentration, and temperature, and they often appear as broad singlets due to chemical exchange.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2~155 - 158
C-3a~135 - 138
C-4~115 - 118
C-5~142 - 145
C-6~118 - 121
C-7~110 - 113
C-7a~148 - 151
-CH₂-~55 - 58

Expert Interpretation: The carbon atom C-2, attached to two nitrogen atoms and the methanol group, is expected to be significantly downfield. The carbons C-5 and C-7a, directly influenced by the nitro group and the fused imidazole ring respectively, will also exhibit downfield shifts. The remaining aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the substituent effects.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, O-H, C-H, C=N, C=C, and NO₂ groups.

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
N-H Stretch (imidazole)3300 - 3500Medium, Broad
O-H Stretch (alcohol)3200 - 3400Medium, Broad
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 3000Medium
C=N Stretch (imidazole)1620 - 1650Medium
Aromatic C=C Stretch1450 - 1600Medium to Strong
Asymmetric NO₂ Stretch1500 - 1550Strong
Symmetric NO₂ Stretch1330 - 1370Strong
C-O Stretch (alcohol)1000 - 1100Strong

Expert Interpretation: The broadness of the N-H and O-H stretching bands is due to hydrogen bonding. The strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group are highly characteristic and serve as a key diagnostic feature for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound (C₈H₇N₃O₃), the expected molecular weight is approximately 193.16 g/mol .

Expected Molecular Ion: [M]⁺˙ at m/z = 193

Predicted Key Fragmentation Pathways:

  • Loss of H₂O: [M - H₂O]⁺˙ at m/z = 175

  • Loss of CH₂OH: [M - CH₂OH]⁺˙ at m/z = 162

  • Loss of NO₂: [M - NO₂]⁺˙ at m/z = 147

  • Loss of HCN from the imidazole ring: Subsequent fragmentation of the benzimidazole core.

MS_Fragmentation M [M]+• (m/z 193) M_H2O [M-H₂O]+• (m/z 175) M->M_H2O - H₂O M_CH2OH [M-CH₂OH]+ (m/z 162) M->M_CH2OH - •CH₂OH M_NO2 [M-NO₂]+ (m/z 147) M->M_NO2 - •NO₂

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Methodologies

The acquisition of high-quality spectral data is contingent upon meticulous experimental execution. The following section outlines standardized protocols for obtaining NMR, IR, and MS spectra for a solid organic compound like this compound.

NMR Spectroscopy Protocol

NMR_Workflow start Sample Preparation dissolve Dissolve 5-10 mg in 0.6 mL DMSO-d₆ start->dissolve filter Filter into NMR tube dissolve->filter instrument NMR Spectrometer Setup filter->instrument lock Lock on DMSO-d₆ signal instrument->lock shim Shim for homogeneity lock->shim acquire Acquire Spectra shim->acquire H1 ¹H Spectrum Acquisition acquire->H1 C13 ¹³C Spectrum Acquisition acquire->C13 process Data Processing H1->process C13->process ft Fourier Transform process->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS (0 ppm) baseline->reference end Spectral Analysis reference->end

Caption: Standard workflow for NMR spectral acquisition.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice for this compound due to its high polarity, which should facilitate dissolution, and its high boiling point, which minimizes evaporation.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup: Insert the NMR tube into the spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the DMSO-d₆. Perform shimming to optimize the magnetic field homogeneity, aiming for a sharp and symmetrical solvent peak.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C) or an internal standard such as tetramethylsilane (TMS).

FT-IR Spectroscopy Protocol

FTIR_Workflow start Sample Preparation (ATR) place_sample Place a small amount of solid on ATR crystal start->place_sample apply_pressure Apply pressure for good contact place_sample->apply_pressure instrument FT-IR Spectrometer apply_pressure->instrument background Collect background spectrum (clean crystal) instrument->background sample_scan Collect sample spectrum background->sample_scan process Data Processing sample_scan->process subtract_bg Automatic background subtraction process->subtract_bg format_spectrum Format spectrum (transmittance vs. wavenumber) subtract_bg->format_spectrum end Spectral Analysis format_spectrum->end MS_Workflow start Sample Introduction direct_probe Load sample onto a direct insertion probe start->direct_probe instrument Mass Spectrometer Setup (EI) direct_probe->instrument ionization Electron Ionization (70 eV) instrument->ionization mass_analyzer Mass Analyzer (e.g., Quadrupole, TOF) ionization->mass_analyzer detector Detector mass_analyzer->detector acquire Data Acquisition detector->acquire scan_mass_range Scan appropriate m/z range acquire->scan_mass_range process Data Processing scan_mass_range->process generate_spectrum Generate mass spectrum process->generate_spectrum end Spectral Analysis generate_spectrum->end

An In-depth Technical Guide to Determining the Solubility of (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Solubility in Preclinical Research

(5-Nitro-1H-benzo[d]imidazol-2-yl)methanol, a nitro-substituted benzimidazole derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The benzimidazole scaffold is a key structural motif in a number of approved pharmaceuticals, and the introduction of a nitro group can modulate a compound's biological activity, as well as its physicochemical properties. Understanding the solubility of this specific molecule is a cornerstone of its preclinical development. Poor solubility can lead to a cascade of challenges, including inconsistent results in biological assays, low bioavailability, and difficulties in formulation development.[1][]

This guide provides a comprehensive framework for researchers to determine the solubility of this compound in various solvents. It is designed to be a practical, hands-on resource that not only outlines the necessary experimental steps but also explains the rationale behind these choices, ensuring the generation of reliable and reproducible data.

Physicochemical Properties and Their Anticipated Impact on Solubility

Key Structural Features:

  • Benzimidazole Core: A heterocyclic aromatic ring system that can participate in π-π stacking interactions.

  • Nitro Group (-NO2): A strongly electron-withdrawing and polar group.

  • Methanol Group (-CH2OH): A polar group capable of acting as both a hydrogen bond donor and acceptor.

  • Imidazole Moiety: Contains both a weakly acidic N-H proton and a weakly basic nitrogen atom, suggesting the potential for pH-dependent solubility.

Based on these features, it can be hypothesized that this compound will exhibit limited solubility in non-polar, aprotic solvents and greater solubility in polar solvents, particularly those capable of hydrogen bonding. The presence of ionizable groups suggests that its aqueous solubility will be pH-dependent.

Available Physicochemical Data:

PropertyValueSource
Molecular Formula C8H7N3O3[3]
Molecular Weight 193.16 g/mol [3]
CAS Number 20034-00-8[3]

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method (USP <1236>)

The shake-flask method is considered the gold standard for determining equilibrium (or thermodynamic) solubility due to its reliability and direct measurement of a saturated solution in equilibrium with the solid drug.[4][5]

Principle

An excess amount of the solid compound is added to a specific solvent and agitated at a constant temperature until equilibrium is reached. At this point, the concentration of the dissolved compound in the supernatant is measured, which represents its equilibrium solubility in that solvent at that temperature.

Experimental Workflow

Shake_Flask_Method Figure 1: Shake-Flask Solubility Determination Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess This compound combine Combine in a sealed vial prep_compound->combine prep_solvent Measure precise volume of solvent prep_solvent->combine agitate Agitate at constant temperature (e.g., 25°C) for 24-48 hours combine->agitate Ensure visible excess solid separate Centrifuge or filter to remove undissolved solid agitate->separate Confirm equilibrium (e.g., by sampling at different time points) aliquot Take a known volume of supernatant separate->aliquot dilute Dilute with a suitable mobile phase aliquot->dilute analyze Quantify concentration (e.g., by HPLC-UV) dilute->analyze Potentiometric_Titration Figure 2: Potentiometric Titration for Solubility & pKa A Prepare a suspension of the compound in water/co-solvent B Titrate with standardized acid (e.g., HCl) to fully dissolve A->B C Titrate back with standardized base (e.g., KOH) B->C D Monitor pH with a calibrated electrode C->D E Record pH vs. titrant volume D->E F Analyze titration curve to determine pKa and solubility E->F

References

The Nitro-Functionalized Benzimidazole: A Technical Guide to its Discovery, History, and Therapeutic Evolution

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The benzimidazole scaffold, a privileged heterocyclic system in medicinal chemistry, has given rise to a multitude of therapeutic agents. The introduction of a nitro functional group onto this bicyclic aromatic structure has historically unlocked unique and potent biological activities, leading to the development of critical drugs across various therapeutic areas. This in-depth technical guide provides a comprehensive exploration of the discovery and history of nitrobenzimidazoles. We will delve into the seminal moments of their synthesis, trace the evolution of their therapeutic applications, and provide detailed insights into their mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of historical context, technical detail, and field-proven insights to inform and inspire future innovation in this important area of medicinal chemistry.

Genesis of a Privileged Scaffold: The Benzimidazole Core

The story of nitrobenzimidazoles begins with the discovery of their parent structure, benzimidazole. This bicyclic aromatic compound, formed by the fusion of benzene and imidazole rings, was first synthesized in 1872. Its structural similarity to naturally occurring purines immediately suggested its potential to interact with biological systems.[1] A pivotal moment in the history of benzimidazoles was the discovery that the 5,6-dimethylbenzimidazole moiety is an essential component of vitamin B12, where it acts as an axial ligand for the cobalt ion.[2][3] This finding solidified the status of the benzimidazole scaffold as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets.[4]

The Advent of Nitrobenzimidazoles: A New Frontier in Biological Activity

While the precise first synthesis of a nitro-substituted benzimidazole is not prominently documented as a singular breakthrough, the introduction of the nitro group was a logical step in the exploration of benzimidazole's therapeutic potential, a common strategy in medicinal chemistry to modulate electronic properties and biological activity. The early to mid-20th century saw a surge in the synthesis and evaluation of a vast array of benzimidazole derivatives.[5]

A significant historical milestone in the development of nitrobenzimidazoles as potent bioactive agents occurred in the late 1950s. Researchers at the Swiss pharmaceutical company CIBA (now Novartis) synthesized a series of 2-benzylbenzimidazoles, some of which bore a nitro group at the 5-position.[5][6] This research led to the discovery of etonitazene , a nitrobenzimidazole derivative with analgesic potency estimated to be 1,000 to 1,500 times that of morphine in animal models.[6][7][8] Though its high potential for dependence prevented its clinical use, the discovery of etonitazene and related "nitazenes" demonstrated the profound impact of the nitro group on the pharmacological profile of the benzimidazole scaffold.[6][9]

Synthetic Pathways to Nitrobenzimidazoles

The synthesis of nitrobenzimidazoles can be broadly approached in two ways: nitration of a pre-formed benzimidazole ring or cyclization of a nitro-substituted o-phenylenediamine precursor. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.[10]

General Synthetic Workflow

A common and versatile method for synthesizing 2-aryl-5-nitrobenzimidazoles involves the condensation of 4-nitro-o-phenylenediamine with an aromatic aldehyde. This reaction can be carried out under various conditions, often with an oxidizing agent to facilitate the final cyclization.

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product 4-nitro-o-phenylenediamine 4-nitro-o-phenylenediamine Condensation Condensation 4-nitro-o-phenylenediamine->Condensation Aromatic_Aldehyde Aromatic Aldehyde (R-CHO) Aromatic_Aldehyde->Condensation Oxidative_Cyclization Oxidative Cyclization Condensation->Oxidative_Cyclization Schiff Base Intermediate Nitrobenzimidazole 2-Aryl-5-nitro-1H-benzimidazole Oxidative_Cyclization->Nitrobenzimidazole

Caption: General workflow for the synthesis of 2-aryl-5-nitro-1H-benzimidazoles.

Representative Experimental Protocol: Synthesis of 2-Aryl-5-nitro-1H-benzimidazoles

The following protocol is a representative example of a conventional synthesis of 2-aryl-5-nitro-1H-benzimidazoles.[11][12]

Materials:

  • 4-nitro-o-phenylenediamine

  • Substituted aromatic aldehyde

  • 6N Hydrochloric acid

  • Aqueous ammonia

  • Ethanol

Procedure:

  • A mixture of 4-nitro-o-phenylenediamine (0.01 mole) and a substituted aromatic aldehyde (0.01 mole) is prepared in 15 mL of 6N HCl.

  • The reaction mixture is heated at 100°C for 3-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature and then carefully poured into ice-cold water.

  • The solution is stirred for several minutes and then neutralized with aqueous ammonia to precipitate the crude product.

  • The precipitate is collected by filtration, washed with water, and then recrystallized from an ethanol-water mixture to yield the purified 2-aryl-5-nitro-1H-benzimidazole.[11]

Therapeutic Applications and Mechanisms of Action

Nitrobenzimidazoles have demonstrated a remarkable breadth of biological activities, leading to their development as anthelmintics, anticancer agents, antimicrobials, and more.[4]

Anthelmintic Activity

The development of benzimidazole anthelmintics, many of which are nitro-functionalized or are metabolized to active forms, revolutionized veterinary and human medicine. The first benzimidazole anthelmintic, thiabendazole, was introduced in 1961.[13] This was followed by the development of a number of highly effective broad-spectrum anthelmintics, including fenbendazole, albendazole, and mebendazole.[13][14][15]

Mechanism of Action: The primary anthelmintic mechanism of action of benzimidazoles is the disruption of microtubule formation in parasitic worms.[13][16][17] They bind with high affinity to the β-tubulin subunit of the parasite's microtubules, inhibiting their polymerization.[13] This disruption of the cytoskeleton interferes with essential cellular processes such as cell division, nutrient absorption, and transport, ultimately leading to the paralysis and death of the parasite.[16][17]

Anticancer Activity

The success of benzimidazoles in targeting parasitic tubulin has spurred research into their potential as anticancer agents, as microtubule dynamics are also a critical target in cancer chemotherapy. Furthermore, certain nitrobenzimidazoles have been found to exhibit potent anticancer activity through multiple mechanisms.

Mechanisms of Action:

  • Microtubule Disruption: Similar to their anthelmintic action, some nitrobenzimidazoles can act as microtubule-destabilizing agents in cancer cells, leading to cell cycle arrest in the G2/M phase and apoptosis.[18]

  • PARP Inhibition: Certain 2-aryl-5(6)-nitro-1H-benzimidazole derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP).[19][20] PARP is a key enzyme in the repair of single-strand DNA breaks. By inhibiting PARP, these compounds can lead to the accumulation of DNA damage, particularly in cancer cells with deficiencies in other DNA repair pathways (such as those with BRCA1/2 mutations), inducing synthetic lethality and apoptosis.[19][21][22]

  • Inhibition of Glucose Metabolism: Some studies have shown that fenbendazole, a benzimidazole anthelmintic, can inhibit glucose uptake in cancer cells by targeting the GLUT1 transporter and hexokinase.[18] This disruption of energy metabolism can lead to cancer cell starvation and death.[18]

G cluster_dna_damage DNA Damage Response cluster_inhibition Inhibition cluster_outcome Cellular Outcome DNA_SSB Single-Strand DNA Break PARP1 PARP1 DNA_SSB->PARP1 activates PAR_chain PAR Chain Synthesis PARP1->PAR_chain Replication_Fork_Collapse Replication Fork Collapse PARP1->Replication_Fork_Collapse Trapped PARP1 leads to Repair_Proteins Recruitment of DNA Repair Proteins PAR_chain->Repair_Proteins DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Nitrobenzimidazole Nitrobenzimidazole (PARP Inhibitor) Nitrobenzimidazole->PARP1 inhibits DNA_DSB Double-Strand DNA Break Replication_Fork_Collapse->DNA_DSB Apoptosis Apoptosis (in HR-deficient cells) DNA_DSB->Apoptosis

Caption: Mechanism of PARP inhibition by nitrobenzimidazoles leading to apoptosis.

Antimicrobial Activity

Nitrobenzimidazoles have also been investigated for their activity against a range of microorganisms, including bacteria and fungi.[15][23] The nitro group is often crucial for this activity, as it can be reduced within anaerobic or microaerophilic microorganisms to form reactive cytotoxic intermediates.[24]

Mechanism of Action: The antimicrobial action of nitro-heterocyclic compounds, including nitrobenzimidazoles, generally involves the reductive activation of the nitro group by microbial nitroreductases.[24] This process, which occurs under low oxygen conditions, generates short-lived, highly reactive radical species that can damage microbial DNA, proteins, and other macromolecules, leading to cell death.[24]

Quantitative Data on Biological Activity

The following tables summarize representative quantitative data for the biological activity of various nitrobenzimidazole derivatives.

Table 1: Anticancer Activity of Selected Nitrobenzimidazoles

CompoundCell LineIC50Mechanism of Action
2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazoleA549 (Lung Carcinoma)28 nMPARP Inhibition, Apoptosis Induction
Compound 3 (a 2-aryl-5(6)-nitro-1H-benzimidazole derivative)-0.05 µM (PARP Inhibition)PARP Inhibition
Various N-substituted benzimidazole derivativesMCF-7 (Breast Cancer)10.34 - 14.88 µMCytotoxicity
Various N-substituted benzimidazole derivativesOVCAR-3 (Ovarian Cancer)10.34 - 14.88 µMCytotoxicity

Data sourced from multiple studies.[19][20][25]

Table 2: Antimicrobial Activity of Selected Nitrobenzimidazoles

CompoundMicroorganismMIC (µg/mL)
5-nitro-2-phenyl-1H-benzoimidazoleBacillus cereusEquipotent to standard
2-(5-nitro-1-H-benzo[d]imidazole-2-yl) phenolEscherichia coliGood activity
Various 5-nitroimidazole derivativesBacteria and Fungi7.3 - 125
Various 5-nitroimidazole derivativesFungi3 - 25

Data sourced from multiple studies.[15][26]

Conclusion and Future Perspectives

The journey of nitrobenzimidazoles, from their origins in the fundamental exploration of the benzimidazole scaffold to their development as potent therapeutic agents, highlights the enduring power of medicinal chemistry to address diverse medical needs. The introduction of the nitro group has proven to be a remarkably effective strategy for eliciting a wide range of biological activities, including anthelmintic, anticancer, and antimicrobial effects.

The historical development of these compounds, from the potent but unmarketable analgesic etonitazene to the life-saving anthelmintics like fenbendazole and the promising new anticancer agents, provides valuable lessons in drug discovery and development. The multifaceted mechanisms of action of nitrobenzimidazoles, particularly their ability to target fundamental cellular processes such as microtubule dynamics, DNA repair, and metabolism, underscore their continued relevance as a source of new therapeutic leads.

As we look to the future, the nitrobenzimidazole scaffold remains a fertile ground for innovation. Further exploration of structure-activity relationships, the development of novel synthetic methodologies, and a deeper understanding of their mechanisms of action will undoubtedly lead to the discovery of new and improved nitrobenzimidazole-based drugs to combat a wide range of diseases.

References

Unlocking the Therapeutic Potential of (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 5-nitrobenzimidazole scaffold represents a privileged motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities. This technical guide focuses on a specific, promising derivative, (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol, and provides an in-depth exploration of its potential therapeutic targets. We delve into the established and putative mechanisms of action in oncology, infectious diseases, and parasitology. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive framework for target identification and validation through detailed experimental protocols, data interpretation guidelines, and conceptual visualizations. Our objective is to furnish the scientific community with the foundational knowledge and practical methodologies required to accelerate the translation of this compound from a laboratory curiosity to a potential clinical candidate.

Introduction: The 5-Nitrobenzimidazole Core - A Versatile Pharmacophore

The benzimidazole ring system, a bicyclic aromatic heterocycle, is a cornerstone of numerous FDA-approved drugs, owing to its ability to mimic purine nucleotides and interact with a variety of biological targets. The introduction of a nitro group at the 5-position, as seen in this compound, profoundly influences the molecule's electronic properties, enhancing its biological activity. Historically, nitroaromatic compounds have been pivotal in treating anaerobic bacterial and parasitic infections. More recently, their potential as anticancer agents has garnered significant attention. This guide will systematically explore the therapeutic avenues for this compound, focusing on scientifically rigorous approaches to elucidate its molecular mechanisms of action.

Synthesis of this compound

The synthesis of this compound is typically achieved through a condensation reaction between 4-nitro-o-phenylenediamine and glycolic acid. This method provides a reliable and scalable route to the target compound.

Experimental Protocol: Synthesis

Materials:

  • 4-nitro-o-phenylenediamine

  • Glycolic acid

  • 4M Hydrochloric acid

  • Reflux apparatus

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol/water)

Procedure:

  • A mixture of 4-nitro-o-phenylenediamine (1 mole equivalent) and glycolic acid (1.2 mole equivalents) in 4M hydrochloric acid is heated under reflux for 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The crude product is washed with cold water and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

  • The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Therapeutic Target Areas and Mechanistic Hypotheses

The unique chemical structure of this compound suggests its potential utility across several therapeutic domains. Here, we outline the primary target areas and the underlying mechanistic rationale.

Anticancer Activity: A Multi-pronged Approach

Benzimidazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms. For this compound, we hypothesize two primary modes of action: inhibition of tubulin polymerization and topoisomerase I inhibition.

Many benzimidazole-containing compounds are known to interfere with microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape.[1] Inhibition of tubulin polymerization leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.

Experimental Validation Workflow:

G cluster_0 In Vitro Cytotoxicity cluster_1 Cell Cycle Analysis cluster_2 Direct Target Engagement cluster_3 Cellular Target Validation MTT MTT Assay on Cancer Cell Lines (e.g., MCF-7, HeLa, A549) IC50 Determine IC50 Value MTT->IC50 Flow Flow Cytometry with Propidium Iodide Staining IC50->Flow Treat cells at IC50 G2M Quantify G2/M Phase Arrest Flow->G2M Tubulin In Vitro Tubulin Polymerization Assay G2M->Tubulin Proceed if G2/M arrest observed Inhibition Measure Inhibition of Tubulin Assembly Tubulin->Inhibition IF Immunofluorescence Staining of α-tubulin Inhibition->IF Confirm cellular effect Disruption Visualize Microtubule Network Disruption IF->Disruption G cluster_0 Initial Screening cluster_1 Mechanism of Inhibition cluster_2 Cellular Confirmation DNA_Relax DNA Relaxation Assay with Supercoiled Plasmid DNA Inhibition_Check Observe Inhibition of DNA Relaxation DNA_Relax->Inhibition_Check Cleavage_Assay Cleavable Complex Assay Inhibition_Check->Cleavage_Assay If inhibition is observed Stabilization Detect Stabilization of Topoisomerase I-DNA complex Cleavage_Assay->Stabilization Comet_Assay Comet Assay on Treated Cancer Cells Stabilization->Comet_Assay Confirm cellular DNA damage DNA_Damage Quantify DNA Strand Breaks Comet_Assay->DNA_Damage G Prodrug This compound (Prodrug) Nitroreductase Nitroreductase (Microbial Enzyme) Prodrug->Nitroreductase Enters microbial cell Reactive_Intermediate Reactive Nitroso and Hydroxylamine Intermediates Nitroreductase->Reactive_Intermediate 4e- Reduction Macromolecule_Damage Damage to DNA, Proteins, and other Macromolecules Reactive_Intermediate->Macromolecule_Damage Covalent Adduction Cell_Death Cell Death Macromolecule_Damage->Cell_Death

References

In Vitro Screening of (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Therapeutic Potential of the 5-Nitrobenzimidazole Scaffold

The benzimidazole ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2] The introduction of a nitro group at the 5-position of the benzimidazole ring, as seen in (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol, profoundly influences the molecule's electronic properties and, consequently, its biological activity. This modification has been shown to bestow a wide array of therapeutic potentials, including potent antimicrobial, anticancer, and antiparasitic properties.[3][4] This technical guide provides an in-depth exploration of the in vitro screening methodologies for this compound and its derivatives, offering a scientifically grounded framework for researchers in drug development. The protocols and insights herein are designed to be self-validating, ensuring technical accuracy and reproducibility.

I. Foundational Knowledge: Synthesis and Physicochemical Characterization

A robust in vitro screening cascade begins with the unambiguous synthesis and characterization of the lead compound. The common synthetic route to 2-substituted-5-nitrobenzimidazoles involves the condensation of 4-nitro-o-phenylenediamine with a corresponding aldehyde.[3][5][6]

General Synthesis Protocol:

A widely adopted method involves the reaction of 4-nitro-1,2-phenylenediamine with an appropriate aldehyde in the presence of an oxidizing agent such as sodium metabisulfite.[5][6]

Materials:

  • 4-nitro-1,2-phenylenediamine

  • Substituted aromatic aldehyde

  • Dimethoxyethane (solvent)

  • Sodium metabisulfite

  • Reflux apparatus

  • Thin Layer Chromatography (TLC) plates

  • Appropriate solvent system for TLC (e.g., Chloroform:Methanol 9:1)

  • Methanol for recrystallization

Procedure:

  • Dissolve 4-nitro-1,2-phenylenediamine in dimethoxyethane in a round-bottom flask.

  • Add the substituted aromatic aldehyde to the solution.

  • Introduce sodium metabisulfite as the oxidizing agent.

  • Reflux the reaction mixture for a specified duration, monitoring the progress by TLC.[5]

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter, wash, and recrystallize the crude product from a suitable solvent like methanol to obtain the purified 2-substituted-5-nitrobenzimidazole derivative.

It is imperative to thoroughly characterize the synthesized compound using techniques such as IR, 1H-NMR, and Mass Spectrometry to confirm its identity and purity before proceeding with biological screening.[7]

II. In Vitro Anticancer Activity Screening

Derivatives of the 5-nitrobenzimidazole scaffold have demonstrated significant cytotoxic activity against a range of human cancer cell lines.[8][9] A tiered screening approach is recommended to identify and characterize the anticancer potential of this compound.

A. Primary Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It serves as a robust initial screen for cytotoxic effects.

Experimental Protocol: MTT Assay

  • Cell Culture: Plate human cancer cell lines (e.g., A549 lung carcinoma, K562 leukemia, HCT-116 colon cancer, MCF-7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[4][8]

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 (half-maximal inhibitory concentration) value.

Data Presentation: Cytotoxicity of 5-Nitrobenzimidazole Derivatives

CompoundCell LineIC50 (µM)Reference
2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazoleA5490.028[8][9]
Compound 3 K562Induces Apoptosis[8][9]
Compound 6 K562Induces Apoptosis[8][9]

Specific IC50 not provided, but apoptotic activity confirmed.

B. Mechanistic Elucidation: Apoptosis and Cell Cycle Analysis

Compounds that exhibit significant cytotoxicity should be further investigated to understand their mechanism of action.

Workflow for Mechanistic Studies

References

Literature review of 5-nitro-1H-benzo[d]imidazole derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 5-Nitro-1H-benzo[d]imidazole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Executive Summary

The 1H-benzo[d]imidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds. The introduction of a 5-nitro group, a potent electron-withdrawing moiety, profoundly influences the molecule's electronic properties and biological activity, leading to a class of derivatives with a remarkable breadth of therapeutic applications. This guide offers a comprehensive exploration of 5-nitro-1H-benzo[d]imidazole derivatives, intended for researchers, medicinal chemists, and drug development professionals. We will delve into the causal logic behind synthetic strategies, dissect the diverse biological activities, analyze structure-activity relationships, and provide detailed, field-proven experimental protocols.

The Benzimidazole Scaffold and the Significance of the 5-Nitro Moiety

The benzimidazole core, a fusion of benzene and imidazole rings, possesses a unique electronic structure. The imidazole component contains two nitrogen atoms, making the ring system electron-rich and capable of participating in various non-covalent interactions, such as hydrogen bonding, which is crucial for binding to biological targets like enzymes and receptors.[1]

The strategic placement of a nitro (NO₂) group at the 5-position is a critical design choice. As a strong electron-withdrawing group, it significantly modulates the physicochemical properties of the entire molecule:

  • Acidity: It increases the acidity of the N-H proton of the imidazole ring, influencing its ionization state at physiological pH and its ability to act as a hydrogen bond donor.

  • Redox Potential: The nitro group can be metabolically reduced, particularly under anaerobic or hypoxic conditions. This bio-reductive activation is the cornerstone of the antimicrobial and antiparasitic activity of many nitro-heterocyclic drugs, leading to the formation of cytotoxic radical species that damage cellular macromolecules like DNA.[2][3]

  • Molecular Interactions: The altered electron distribution across the aromatic system can enhance π-π stacking interactions and other electrostatic interactions with biological targets.

This deliberate chemical modification unlocks a wide array of potent biological activities, spanning from anticancer to antimicrobial and antihypertensive effects.[4]

Synthetic Strategies: Pathways to 5-Nitro-1H-benzo[d]imidazole Derivatives

The primary and most widely adopted method for synthesizing 2-substituted-5-nitro-1H-benzo[d]imidazoles is the condensation of 4-nitro-1,2-phenylenediamine with various aldehydes. This approach, a variation of the Phillips-Ladenburg condensation, is favored due to the commercial availability of the starting diamine and the vast diversity of aldehydes that can be employed to generate extensive chemical libraries.

Core Synthetic Workflow

A general workflow for the synthesis and screening of these derivatives is outlined below. This systematic process ensures the logical progression from chemical synthesis to biological validation.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Validation cluster_screening Biological Screening S1 Reactant Mixing (4-nitro-1,2-phenylenediamine + Aldehyde) S2 Reaction & Cyclization (e.g., Reflux with Na₂S₂O₅) S1->S2 S3 Work-up & Isolation S2->S3 S4 Purification (Recrystallization/Chromatography) S3->S4 C1 Spectroscopic Analysis (NMR, IR, Mass Spec) S4->C1 C2 Purity Check (TLC/HPLC) S4->C2 B1 Primary In-Vitro Assays (e.g., MTT, MIC) C1->B1 Validated Compound B2 Hit Identification B1->B2 B3 Secondary Assays (e.g., Topoisomerase Inhibition) B2->B3 B4 Lead Compound Selection B3->B4

Caption: A typical workflow from synthesis to lead selection.

The key to this synthesis is the oxidative cyclization step. While various oxidizing agents can be used, sodium metabisulfite (Na₂S₂O₅) is a common and effective choice.[4][5] In an aqueous ethanol medium, it facilitates the cyclization of the Schiff base intermediate, formed between the diamine and the aldehyde, to yield the final benzimidazole ring system. The causality here is clear: the oxidant is necessary to remove two hydrogen atoms to form the stable aromatic imidazole ring.

General Synthetic Scheme

G cluster_cell Anaerobic Microbial Cell Prodrug 5-Nitroimidazole (R-NO₂) Enzyme Nitroreductase (e.g., Ferredoxin) Radical Nitro Radical Anion (R-NO₂⁻˙) Enzyme->Radical e⁻ Reactive Further Reduction Products (Nitroso, Hydroxylamine) Radical->Reactive Target Cellular Macromolecules (DNA, Proteins) Reactive->Target Covalent Binding Damage Oxidative Damage & Strand Breakage Target->Damage Death Cell Death Damage->Death Entry Drug Entry (Diffusion) Entry->Prodrug

References

Methodological & Application

Application Notes and Protocols for (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: December 2025

I. Introduction: The Emerging Potential of Nitrobenzimidazoles

The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including antimicrobial, antiviral, and anticancer properties. The incorporation of a nitro group, particularly at the 5-position of the benzimidazole ring, has been shown to modulate and often enhance this bioactivity. (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol is a member of this promising class of compounds. While extensive research has been conducted on various nitrobenzimidazole derivatives, this document provides a focused guide for researchers initiating antimicrobial evaluation of this specific molecule.

The central hypothesis for the antimicrobial action of nitro-heterocyclic compounds is based on the bioreduction of the nitro group within the microbial cell. This process can lead to the generation of cytotoxic reactive nitrogen species that can damage cellular macromolecules, including DNA, leading to microbial cell death. This guide will provide the foundational protocols to empirically determine the antimicrobial spectrum and potency of this compound.

II. Compound Handling and Preparation

This compound

  • CAS Number: 20034-00-8

  • Molecular Formula: C₈H₇N₃O₃

  • Molecular Weight: 193.16 g/mol

Safety Precautions: Nitroaromatic compounds should be handled with care as they can be toxic and mutagenic. Always handle the compound in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

Solubility and Stock Solution Preparation: The aqueous solubility of this compound is expected to be low. Therefore, a high-concentration stock solution should be prepared in an appropriate organic solvent.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is a common choice for dissolving poorly soluble compounds for antimicrobial assays.

  • Protocol for Stock Solution (10 mg/mL):

    • Accurately weigh 10 mg of this compound.

    • Add the compound to a sterile microcentrifuge tube.

    • Add 1 mL of sterile, molecular biology grade DMSO.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (up to 50°C) may be necessary.

    • Sterilize the stock solution by filtering through a 0.22 µm syringe filter into a sterile, light-protected container.

    • Store the stock solution at -20°C.

Causality Behind Experimental Choices: DMSO is used as it is a powerful aprotic solvent capable of dissolving a wide range of organic molecules and is miscible with aqueous culture media. However, it is crucial to keep the final concentration of DMSO in the assay below a level that affects microbial growth (typically ≤1% v/v). A vehicle control (media with the same final concentration of DMSO) must always be included in the assays to account for any potential solvent effects.

III. Antimicrobial Susceptibility Testing: Core Protocols

The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), adapted for the evaluation of a novel compound.

A. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Workflow for Broth Microdilution:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation & Reading start Prepare Inoculum (0.5 McFarland) serial_dilute Perform 2-fold Serial Dilutions of Compound in Broth start->serial_dilute stock Prepare Compound Stock (e.g., in DMSO) stock->serial_dilute inoculate Inoculate Wells with Standardized Microbial Suspension serial_dilute->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate controls Include Controls: - Growth Control (Inoculum + Broth) - Sterility Control (Broth only) - Vehicle Control (Inoculum + Broth + DMSO) controls->incubate read_mic Determine MIC: Lowest Concentration with No Visible Growth incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Step-by-Step Protocol:

  • Prepare Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this adjusted suspension in the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth for non-fastidious bacteria) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Prepare Compound Dilutions:

    • In a sterile 96-well microtiter plate, add 50 µL of sterile broth to wells 2 through 12 of a designated row.

    • Add 100 µL of the highest desired concentration of this compound (prepared in broth from the DMSO stock) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard the final 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no inoculum).

    • A separate well should be prepared as a vehicle control, containing the highest concentration of DMSO used in the assay.

  • Inoculation:

    • Add 50 µL of the standardized inoculum to wells 1 through 11 and the vehicle control well. Do not add inoculum to the sterility control well (well 12).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.

  • Determine MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

B. Agar Well Diffusion for Preliminary Screening

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity, useful for initial screening.

Workflow for Agar Well Diffusion:

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup (Agar Plate) cluster_incubation Incubation & Measurement start Prepare Inoculum (0.5 McFarland) lawn Create a Uniform Microbial Lawn on Agar Plate start->lawn stock Prepare Compound Stock add_compound Add a Fixed Volume of Compound Solution to Wells stock->add_compound create_wells Aseptically Create Wells in the Agar lawn->create_wells create_wells->add_compound incubate Incubate at 35-37°C for 18-24 hours add_compound->incubate controls Include Controls: - Positive Control (Standard Antibiotic) - Negative Control (Solvent/Vehicle) controls->incubate measure_zone Measure the Diameter of the Zone of Inhibition incubate->measure_zone

Caption: Workflow for the agar well diffusion antimicrobial screening method.

Step-by-Step Protocol:

  • Prepare Agar Plates and Inoculum:

    • Use Mueller-Hinton Agar (MHA) for non-fastidious bacteria.

    • Prepare a standardized inoculum as described for the broth microdilution method (0.5 McFarland).

    • Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure a uniform lawn of growth.

  • Create Wells:

    • Allow the plate to dry for 5-15 minutes.

    • Using a sterile cork borer (6-8 mm diameter), create uniform wells in the agar.

  • Apply Compound:

    • Add a fixed volume (e.g., 50-100 µL) of the this compound solution (at a known concentration) into a designated well.

    • Add a standard antibiotic as a positive control and the solvent (e.g., DMSO) as a negative control to separate wells.

  • Incubation:

    • Allow the plates to sit at room temperature for about 1 hour to permit diffusion of the compound.

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Measure Zone of Inhibition:

    • Measure the diameter of the zone of complete growth inhibition around each well in millimeters.

IV. Data Presentation and Interpretation

Quantitative data from antimicrobial assays should be presented clearly for comparative analysis.

Table 1: Hypothetical MIC Data for this compound

Test MicroorganismGram StainThis compound MIC (µg/mL)Positive Control (Antibiotic)Positive Control MIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive[Experimental Value]Vancomycin1
Escherichia coli ATCC 25922Gram-negative[Experimental Value]Ciprofloxacin0.015
Pseudomonas aeruginosa ATCC 27853Gram-negative[Experimental Value]Ciprofloxacin0.5
Candida albicans ATCC 90028Fungal (Yeast)[Experimental Value]Fluconazole0.5

Interpretation: The MIC value is the primary endpoint for determining the potency of the compound. Lower MIC values indicate higher antimicrobial activity. These values should be compared to those of standard antibiotics to gauge relative efficacy. The results from the agar diffusion assay (zones of inhibition) should correlate with the MIC data, with larger zones generally corresponding to lower MICs.

V. Troubleshooting Common Issues

  • Compound Precipitation: If the compound precipitates in the aqueous broth, this can lead to inaccurate MIC readings.

    • Solution: Ensure the final DMSO concentration is as low as possible while maintaining solubility. It may be necessary to test a lower starting concentration of the compound. The use of a solubility-enhancing excipient could be explored, but its own potential antimicrobial activity must be controlled for.

  • No Inhibition Observed:

    • Possible Causes: The compound may not be active against the tested strains, or the concentration range tested may be too low.

    • Solution: Test against a broader range of microorganisms, including those known to be susceptible to other nitro-heterocyclic drugs. Increase the upper limit of the concentration range tested.

  • Inconsistent Results:

    • Possible Causes: Inoculum preparation may not be standardized, or there may be errors in pipetting during serial dilutions.

    • Solution: Strictly adhere to the 0.5 McFarland standard for inoculum preparation. Use calibrated pipettes and ensure proper mixing at each dilution step.

VI. Concluding Remarks

The protocols outlined in this document provide a robust framework for the initial antimicrobial characterization of this compound. As with any novel compound, empirical determination of its specific properties, including solubility and optimal testing concentrations, is a critical first step. The data generated from these assays will be instrumental in guiding further preclinical development and mechanistic studies of this promising nitrobenzimidazole derivative.

VII. References

  • Clinical and Laboratory Standards Institute (CLSI). M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. CLSI document M07-A10. Wayne, PA: Clinical and Laboratory Standards Institute; 2015. --INVALID-LINK--

  • The European Committee on Antimicrobial Susceptibility Testing (EUCAST). Breakpoint tables for interpretation of MICs and zone diameters. Version 14.0, 2024. --INVALID-LINK--

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. --INVALID-LINK--

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. --INVALID-LINK--

  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards.--INVALID-LINK--

Application Notes & Protocols for Investigating (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Rationale for Investigation

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its structural similarity to naturally occurring purines.[1] This versatile heterocycle is known to interact with various biological targets, and its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer effects.[2][3] Modifications to the benzimidazole ring system can significantly enhance efficacy and selectivity, with derivatives known to function as inhibitors of tubulin polymerization, topoisomerases, and critical kinases involved in tumor progression.[2][4]

The subject of this guide, (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol, integrates two key pharmacophores: the benzimidazole core and a 5-nitro group. The nitro group is of particular interest in oncology. Nitroimidazole compounds are known to be selectively activated under hypoxic conditions, a common feature of the solid tumor microenvironment.[5][6] This bioreductive activation can lead to the formation of cytotoxic radicals, making such compounds potential hypoxia-selective agents that target tumor cells while sparing well-oxygenated normal tissues.[5]

Therefore, this compound (henceforth referred to as NBM) presents a compelling candidate for anticancer drug discovery. Its investigation is warranted to characterize its cytotoxic potential and elucidate its mechanism of action. This document provides a comprehensive, field-proven framework for researchers to systematically evaluate the efficacy of NBM in various cancer cell lines. The protocols herein are designed as self-validating systems, incorporating necessary controls and explaining the scientific causality behind each step.

Preliminary Handling and Preparation of NBM Stock Solution

Expertise & Experience: Proper solubilization and storage of the test compound are critical for reproducible results. Benzimidazole derivatives can exhibit variable solubility.[2] Dimethyl sulfoxide (DMSO) is the recommended solvent for initial stock preparation due to its broad solubilization capacity and compatibility with most cell culture media at low final concentrations (<0.5% v/v).

Protocol 2.1: NBM Stock Solution Preparation

  • Weighing: Accurately weigh 5-10 mg of NBM powder using a calibrated analytical balance in a sterile environment.

  • Solubilization: Add sterile, cell culture-grade DMSO to achieve a high-concentration primary stock solution (e.g., 10-50 mM). Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Sterilization: Filter the primary stock solution through a 0.22 µm sterile syringe filter into a sterile, light-protecting (amber) tube.

  • Aliquoting & Storage: Prepare smaller-volume working aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light.

  • Final Dilutions: On the day of the experiment, thaw a working aliquot and prepare serial dilutions in the appropriate sterile, serum-free cell culture medium. Ensure the final DMSO concentration in the media applied to cells does not exceed 0.5% to avoid solvent-induced cytotoxicity.

Experimental Workflow for NBM Characterization

The following workflow provides a logical progression for characterizing the anticancer effects of NBM, moving from general cytotoxicity to specific mechanisms of cell death and proliferation inhibition.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Pathway Analysis p1_start Prepare NBM Serial Dilutions p1_cell Seed Cancer Cell Lines (e.g., MCF-7, A549, HepG2) p1_start->p1_cell p1_treat Treat Cells with NBM (24, 48, 72h) p1_cell->p1_treat p1_assay Perform MTT Assay p1_treat->p1_assay p1_end Determine IC50 Values p1_assay->p1_end p2_apoptosis Apoptosis Assay (Annexin V-FITC/PI) p1_end->p2_apoptosis Based on IC50 p2_cellcycle Cell Cycle Analysis (Propidium Iodide) p1_end->p2_cellcycle Based on IC50 p3_western Western Blot (e.g., Caspases, Cyclins) p2_apoptosis->p3_western Confirm Findings p2_cellcycle->p3_western Confirm Findings G NBM NBM Treatment (Cellular Stress) Mitochondrion Mitochondrion NBM->Mitochondrion Bax Bax/Bak Activation Mitochondrion->Bax CytoC Cytochrome c Release Bax->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Casp9 Pro-Caspase-9 Apaf1->Casp9 Casp3 Pro-Caspase-3 Apoptosome->Casp3 cleaves ActiveCasp3 Active Caspase-3 Apoptosome->ActiveCasp3 Apoptosis Apoptosis (Cell Death) ActiveCasp3->Apoptosis

References

Application Notes and Protocols: (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol as a Potential Phosphodiesterase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Therapeutic Promise of Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that are critical regulators of intracellular signaling pathways.[1] They function by hydrolyzing the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby terminating their signaling cascades.[2] The eleven distinct PDE families are characterized by their substrate specificity, regulatory properties, and tissue distribution.[3] This diversity makes them attractive targets for therapeutic intervention in a wide range of diseases, including cardiovascular disorders, inflammatory conditions like asthma and chronic obstructive pulmonary disease, neurological diseases, and erectile dysfunction.[2][4]

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, known for its ability to interact with a variety of biological targets with high affinity.[5] Numerous benzimidazole derivatives have been developed as potent inhibitors of various enzymes, including kinases and phosphodiesterases.[5][6] The structural versatility of the benzimidazole core allows for modifications that can enhance potency and selectivity for specific PDE isoforms.[7] This document provides a comprehensive guide for researchers interested in exploring the potential of (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol as a phosphodiesterase inhibitor. We will detail its synthesis, in silico analysis, and protocols for in vitro and cell-based screening.

Rationale for Investigating this compound as a PDE Inhibitor

While direct studies on the PDE inhibitory activity of this compound are not yet prevalent in the literature, a strong scientific rationale for its investigation can be constructed based on the established pharmacology of related compounds. Benzimidazole-based molecules have been successfully developed as inhibitors for various PDE families, notably PDE4, PDE5, and PDE10.[6][7]

The structure of this compound contains key features that suggest potential for PDE inhibition:

  • The Benzimidazole Core: This bicyclic system provides a rigid scaffold that can effectively present substituents for interaction with the active site of PDE enzymes.

  • The 5-Nitro Group: The electron-withdrawing nature of the nitro group can influence the electronic properties of the benzimidazole ring system, potentially enhancing binding affinity through various non-covalent interactions. Structure-activity relationship (SAR) studies of other benzimidazole series have shown that substitution at the 5- and 6-positions can significantly impact biological activity.[2][8]

  • The 2-Hydroxymethyl Group: The presence of a hydroxyl group provides a potential hydrogen bond donor and acceptor, which could be crucial for anchoring the molecule within the PDE active site.

These structural characteristics, combined with the proven track record of the benzimidazole scaffold in PDE inhibitor design, provide a solid foundation for the systematic evaluation of this compound as a novel phosphodiesterase inhibitor.

Synthesis of this compound

The synthesis of 2-substituted-5-nitrobenzimidazoles is typically achieved through the condensation of 4-nitro-o-phenylenediamine with a suitable electrophile.[9] In the case of this compound, glycolic acid (hydroxyacetic acid) serves as the source of the 2-hydroxymethyl group.

Reaction Scheme:

G 4-nitro-o-phenylenediamine 4-Nitro-o-phenylenediamine Target_Compound This compound 4-nitro-o-phenylenediamine->Target_Compound + Glycolic_Acid Glycolic Acid Glycolic_Acid->Target_Compound + Heat_Acid Heat, Acid Catalyst (e.g., 4N HCl) Heat_Acid->Target_Compound

Figure 1: General synthesis scheme for this compound.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-nitro-o-phenylenediamine (1.53 g, 10 mmol) and glycolic acid (0.91 g, 12 mmol).

  • Acid Catalyst Addition: Add 4N aqueous hydrochloric acid (20 mL).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Neutralization and Precipitation: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with aqueous ammonia until a precipitate forms.

  • Isolation and Purification: Collect the crude product by filtration, wash with cold water, and dry. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to obtain the purified this compound.

In Silico Analysis: Predicting PDE Isoform Selectivity

Molecular modeling techniques are invaluable for predicting the binding affinity and selectivity of a compound for different PDE isoforms.[3][10] Docking simulations can provide insights into the putative binding mode of this compound within the catalytic pocket of various PDEs.

Workflow for In Silico Analysis:

G cluster_prep Preparation cluster_docking Docking & Analysis ligand_prep Ligand Preparation (Energy Minimization) docking Molecular Docking (e.g., AutoDock, GOLD) ligand_prep->docking receptor_prep Receptor Preparation (PDB Crystal Structures) receptor_prep->docking md_sim Molecular Dynamics Simulation (Optional, for stability) docking->md_sim binding_analysis Binding Mode & Energy Analysis docking->binding_analysis md_sim->binding_analysis

Figure 2: Workflow for in silico analysis of PDE inhibition.

Protocol for Molecular Docking:

  • Ligand Preparation: Generate a 3D structure of this compound and perform energy minimization using a suitable force field (e.g., MMFF94).[11]

  • Receptor Preparation: Obtain crystal structures of the desired PDE isoforms (e.g., PDE4D, PDE5A) from the Protein Data Bank (PDB). Prepare the receptors by removing water molecules, adding hydrogen atoms, and assigning charges.[12]

  • Docking Simulation: Perform molecular docking using software such as AutoDock or GOLD to predict the binding pose of the ligand within the active site of each PDE isoform.[3]

  • Analysis: Analyze the docking results to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues. Calculate the estimated binding energy to predict binding affinity.

In Vitro Phosphodiesterase Inhibition Assays

Biochemical assays are essential for determining the inhibitory potency (IC50) of the test compound against various PDE isoforms. Fluorescence polarization (FP) and IMAP® (Immobilized Metal Affinity-based Phosphodiesterase) assays are commonly used high-throughput screening methods.[4][13]

Fluorescence Polarization (FP) Assay

This competitive assay measures the displacement of a fluorescently labeled substrate from the PDE active site by the inhibitor.[13]

Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 0.1% BSA).

    • Test Compound: Prepare a stock solution of this compound in DMSO and create a serial dilution series.

    • PDE Enzyme: Dilute the recombinant PDE enzyme to the desired concentration in assay buffer.

    • Fluorescent Substrate: Prepare a working solution of the fluorescently labeled cAMP or cGMP analog.

  • Assay Procedure (384-well plate):

    • Add 5 µL of the diluted test compound to the wells.

    • Add 10 µL of the diluted PDE enzyme solution.

    • Incubate for 15 minutes at room temperature.

    • Add 5 µL of the fluorescent substrate to initiate the reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization using a plate reader.

    • Calculate the percent inhibition for each compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Table 1: Representative Data for FP-Based PDE Inhibition Assay

Compound Concentration (µM)Fluorescence Polarization (mP)% Inhibition
0 (No Inhibitor)2500
0.122512.5
118035
1011070
1006095
Positive Control (Known Inhibitor)50100
IMAP® TR-FRET Assay

The IMAP assay detects the 5'-monophosphate product of the PDE reaction using a trivalent metal-containing nanoparticle that binds to the phosphate group.[14][15]

Protocol:

  • Reaction Setup:

    • In a 384-well plate, add the test compound, PDE enzyme, and the FAM-labeled cAMP or cGMP substrate.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add the IMAP Binding Solution containing the Tb-donor complex.

    • Incubate for 90 minutes to 3 hours to allow for binding.

  • Data Acquisition and Analysis:

    • Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a plate reader.

    • Calculate the IC50 value from the dose-response curve.

Cell-Based Assays for Downstream Effects

Cell-based assays are crucial for confirming the activity of the compound in a physiological context and assessing its cell permeability. These assays typically measure the intracellular levels of cAMP or cGMP.

cAMP/cGMP Reporter Gene Assay

This assay utilizes a reporter gene (e.g., luciferase) under the control of a cyclic nucleotide response element (CRE for cAMP or a cGMP-responsive element).[16][17]

Workflow for Reporter Gene Assay:

G cell_prep Cell Culture & Transfection (HEK293 cells with reporter plasmid) compound_treatment Compound Treatment (Incubate with test compound) cell_prep->compound_treatment stimulation Cell Stimulation (e.g., Forskolin for cAMP) compound_treatment->stimulation lysis_detection Cell Lysis & Luminescence Detection stimulation->lysis_detection data_analysis Data Analysis (Calculate fold induction) lysis_detection->data_analysis

References

Experimental setup for testing (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol as an antifungal agent

Author: BenchChem Technical Support Team. Date: December 2025

A Framework for Evaluating the Antifungal Potential of (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol

Authored by: Gemini, Senior Application Scientist
Introduction

The emergence of drug-resistant fungal pathogens presents a formidable challenge to global health. This, coupled with the limited arsenal of effective and non-toxic antifungal agents, necessitates the urgent discovery and development of novel therapeutics. The benzimidazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antifungal properties.[1][2] The introduction of a nitro group, as in the case of this compound, can modulate the compound's electronic properties and biological activity, making it a person of interest for antifungal research.[3][4][5]

This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically evaluate the antifungal efficacy of this compound. The protocols herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), and are supplemented with insights from contemporary research into benzimidazole derivatives.[6][7][8]

Hypothesized Mechanism of Action

Benzimidazole-based antifungals are known to exert their effects through various mechanisms. The classical mechanism involves the disruption of microtubule assembly by binding to β-tubulin, which in turn inhibits nuclear division and leads to cell death.[9] More recently, novel benzimidazole derivatives have been identified that inhibit the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane.[10][11] Specifically, some derivatives have been shown to inhibit the enzyme 14α-demethylase, which is also the target for azole antifungals.[12] Given the structural features of this compound, it is plausible that its antifungal activity could stem from one or both of these mechanisms.

Hypothesized_MOA cluster_Cell Fungal Cell Compound This compound Pathway1 Microtubule Assembly Disruption Compound->Pathway1 Hypothesis 1 Pathway2 Ergosterol Biosynthesis Inhibition Compound->Pathway2 Hypothesis 2 Tubulin β-Tubulin Binding Pathway1->Tubulin Erg11p 14α-demethylase (Erg11p) Inhibition Pathway2->Erg11p CellDeath Fungal Cell Death Tubulin->CellDeath Erg11p->CellDeath Workflow_Susceptibility_Testing Start Start: Fungal Culture Inoculum Prepare Inoculum (0.5 McFarland) Start->Inoculum PlateSetup Set up 96-well Plate (Compound + Inoculum) Inoculum->PlateSetup CompoundPrep Prepare Compound Dilutions CompoundPrep->PlateSetup Incubation Incubate at 35°C PlateSetup->Incubation ReadResults Determine MIC (Visual/Spectrophotometric) Incubation->ReadResults End End: MIC Value ReadResults->End

References

Enhancing Therapeutic Potential: A Guide to the Development of (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 5-nitro-1H-benzo[d]imidazole scaffold represents a privileged structure in medicinal chemistry, underpinning a diverse array of compounds with significant pharmacological activities. The parent compound, (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol, serves as a crucial starting point for the development of derivatives with enhanced efficacy and selectivity. The strategic introduction of a nitro group at the 5-position critically influences the electronic properties of the benzimidazole ring system, paving the way for a broad spectrum of therapeutic applications, including anticancer, antimicrobial, and antiparasitic agents.[1]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the rationale, synthetic strategies, and evaluation protocols for developing novel derivatives of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

The Rationale for Derivatization: Tuning for Efficacy

The core benzimidazole structure is highly amenable to chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties.[2] Derivatization of this compound is primarily driven by the goal of improving:

  • Potency: Increasing the biological activity at lower concentrations.

  • Selectivity: Enhancing the therapeutic effect on target cells or pathogens while minimizing off-target effects and toxicity to host cells.

  • Pharmacokinetic Profile: Optimizing absorption, distribution, metabolism, and excretion (ADME) properties to ensure the compound reaches its target in effective concentrations.

  • Novel Mechanisms of Action: Exploring new biological targets and pathways to overcome drug resistance.

Synthetic Strategies: Building a Diverse Chemical Library

The synthesis of derivatives of this compound typically involves modifications at the 2-position of the benzimidazole ring. A common and effective method is the condensation of 4-nitro-o-phenylenediamine with a variety of substituted aromatic aldehydes or carboxylic acids.[1][3][4]

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and initial screening of novel this compound derivatives.

Caption: General workflow for synthesis and screening.

Protocol 1: Synthesis of 2-Aryl-5-nitro-1H-benzimidazole Derivatives

This protocol describes a conventional method for synthesizing 2-substituted-5-nitrobenzimidazole derivatives. The rationale for using an oxidizing agent like sodium metabisulfite is to facilitate the cyclization and aromatization of the benzimidazole ring.[1]

Materials:

  • 4-nitro-1,2-phenylenediamine

  • Substituted aromatic aldehyde

  • Dimethoxyethane (DME) or Ethanol

  • Sodium metabisulfite (Na₂S₂O₅)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography (if necessary)

  • Recrystallization solvents (e.g., ethanol, methanol)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 4-nitro-1,2-phenylenediamine (1 equivalent) in DME or ethanol.

  • Addition of Aldehyde: To the stirring solution, add the substituted aromatic aldehyde (1.1 equivalents).

  • Initiation of Reaction: Add a solution of sodium metabisulfite (0.5 equivalents) in water to the reaction mixture.

  • Reflux: Heat the mixture to reflux and monitor the reaction progress using TLC (e.g., using a mobile phase of chloroform:methanol 9:1). The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.

  • Purification: Filter the precipitate, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Biological Evaluation: Protocols for Determining Efficacy

The therapeutic potential of the newly synthesized derivatives must be assessed through a series of robust and validated biological assays. The choice of assays will depend on the intended therapeutic application.

Anticancer Activity

Nitrobenzimidazole derivatives have shown significant promise as anticancer agents, with some acting as potent inhibitors of Poly(ADP-ribose) polymerase (PARP).[5]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.

Materials:

  • Human cancer cell lines (e.g., A549 lung carcinoma, HeLa cervical cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Synthesized benzimidazole derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzimidazole derivatives in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Antimicrobial Activity

The 5-nitrobenzimidazole scaffold is also a key feature in many antimicrobial agents.[6]

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[7]

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Synthesized benzimidazole derivatives dissolved in DMSO

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the benzimidazole derivatives in the appropriate broth in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Structure-Activity Relationship (SAR) and Data Presentation

Systematic modifications of the this compound scaffold and correlation of these changes with biological activity are crucial for rational drug design.

Key SAR Insights for Nitrobenzimidazoles:
  • Substituents on the 2-Aryl Ring: The nature and position of substituents on the aryl ring at the 2-position significantly impact activity. Electron-withdrawing groups or specific substitution patterns can enhance anticancer or antimicrobial effects.[5]

  • Modifications at the N1 Position: Alkylation or other modifications at the N1 position of the benzimidazole ring can improve metabolic stability and cellular uptake.[2]

  • Heterocyclic Ring Fusion: Fusing other heterocyclic rings to the benzimidazole core can increase DNA intercalation and lead to novel mechanisms of action.[2]

Data Presentation: Summarizing Biological Activity

Quantitative data from biological assays should be presented in a clear and concise tabular format to facilitate comparison and SAR analysis.

Table 1: In Vitro Anticancer Activity of Selected 2-Aryl-5-nitro-1H-benzimidazole Derivatives

Compound ID2-Aryl SubstituentA549 IC₅₀ (µM)HeLa IC₅₀ (µM)
Parent -CH₂OH> 100> 100
Derivative 1 4-Chlorophenyl5.27.8
Derivative 2 3,4-Dimethoxyphenyl12.515.1
Derivative 3 4-Nitrophenyl2.13.5
Doxorubicin (Positive Control)0.81.2

Visualizing Mechanisms of Action

Understanding the molecular pathways through which these derivatives exert their effects is paramount. For instance, some nitrobenzimidazoles induce apoptosis in cancer cells.

Apoptosis_Pathway Nitrobenzimidazole Nitrobenzimidazole DNA_Damage DNA Damage / PARP Inhibition Nitrobenzimidazole->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Bcl2_Downregulation Bcl-2 Downregulation p53_Activation->Bcl2_Downregulation Mitochondrial_Dysfunction Mitochondrial Dysfunction Bax_Upregulation->Mitochondrial_Dysfunction Bcl2_Downregulation->Mitochondrial_Dysfunction Cytochrome_c_Release Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c_Release Caspase_9_Activation Caspase-9 Activation Cytochrome_c_Release->Caspase_9_Activation Caspase_3_Activation Caspase-3 Activation Caspase_9_Activation->Caspase_3_Activation Apoptosis Apoptosis Caspase_3_Activation->Apoptosis

Caption: A potential apoptotic pathway induced by nitrobenzimidazoles.

Conclusion

The development of derivatives of this compound offers a promising avenue for the discovery of novel therapeutic agents. By employing rational design, efficient synthetic strategies, and robust biological evaluation protocols, researchers can systematically explore the chemical space around this privileged scaffold to identify lead compounds with improved efficacy and safety profiles. The insights and protocols provided in this guide aim to facilitate these efforts and accelerate the translation of promising derivatives from the laboratory to clinical applications.

References

Application Note & Protocol: Quantification of (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(5-Nitro-1H-benzo[d]imidazol-2-yl)methanol is a key intermediate and potential metabolite in the development of novel therapeutics, particularly within the class of nitrobenzimidazoles, which are explored for their antimicrobial and antiparasitic properties. Accurate quantification of this analyte in biological matrices such as plasma, urine, and tissue homogenates is paramount for pharmacokinetic, toxicokinetic, and metabolism studies. This document provides a comprehensive guide for the development and validation of robust analytical methods for this purpose, leveraging High-Performance Liquid Chromatography (HPLC) with UV detection and the more sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

The inherent chemical properties of the 5-nitrobenzimidazole scaffold, including its susceptibility to degradation under certain conditions, necessitate careful consideration of sample handling and preparation. This guide emphasizes a holistic approach, from sample collection to data interpretation, to ensure the generation of reliable and reproducible results in a drug development setting.

Pre-Analytical Considerations: Ensuring Sample Integrity

The stability of this compound is a critical factor that must be addressed prior to any quantitative analysis. The 5-nitrobenzimidazole core can be susceptible to degradation in the presence of strong bases, oxidizing agents, and potentially light[1]. Therefore, the following precautions are essential:

  • Sample Collection: Blood samples should be collected in tubes containing an appropriate anticoagulant (e.g., EDTA or heparin) and immediately placed on ice. Urine samples should be collected in sterile containers and cooled promptly.

  • Processing: Plasma should be separated from whole blood by centrifugation at 4°C as soon as possible after collection. All sample aliquots should be protected from direct light.

  • Storage: Samples should be stored frozen at -70°C or lower to minimize degradation. Long-term stability studies should be conducted to establish the maximum allowable storage duration.

  • pH Control: Given the potential for base-catalyzed degradation, it is advisable to maintain a slightly acidic pH during sample processing and in the final extract, if possible.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in studies where high sensitivity is not a primary requirement, such as in vitro metabolism assays with higher analyte concentrations.

Principle

The analyte is extracted from the biological matrix using protein precipitation, followed by separation on a reverse-phase HPLC column. Quantification is achieved by monitoring the UV absorbance at a wavelength corresponding to the chromophore of the molecule.

Experimental Protocol

1. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Blank biological matrix (plasma, urine)

2. Sample Preparation: Protein Precipitation

  • Thaw frozen biological samples on ice.

  • To 100 µL of sample (plasma, urine, or tissue homogenate), add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the mobile phase (see below) and transfer to an HPLC vial for analysis.

3. HPLC-UV Operating Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic elution with Acetonitrile:Water (30:70, v/v) containing 0.1% formic acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection UV at 316 nm[2]
Run Time 10 minutes

4. Method Validation

The method should be validated according to established guidelines from regulatory bodies like the FDA and EMA.[3][4][5] Key validation parameters include:

  • Linearity: A calibration curve should be prepared by spiking blank matrix with known concentrations of the analyte. A linear range of 0.1 to 20 µg/mL is a typical starting point.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range. Acceptance criteria are typically within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).

  • Selectivity: Assessed by analyzing blank matrix from multiple sources to ensure no endogenous components interfere with the analyte peak.

  • Recovery: The efficiency of the extraction process should be determined.

  • Stability: The stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage) must be evaluated.[1]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring high sensitivity and selectivity, such as in vivo pharmacokinetic studies, LC-MS/MS is the method of choice.

Principle

This method combines the separation power of HPLC with the sensitive and selective detection of tandem mass spectrometry. The analyte is first separated on a chromatographic column and then ionized, fragmented, and detected based on its specific mass-to-charge ratios.

Experimental Protocol

1. Reagents and Materials

  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS), if available. If not, a structurally similar compound can be used.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Blank biological matrix (plasma, urine)

2. Sample Preparation: Solid-Phase Extraction (SPE)

For cleaner extracts and improved sensitivity, SPE is recommended over protein precipitation for LC-MS/MS analysis.

  • Thaw frozen biological samples on ice.

  • To 100 µL of sample, add 10 µL of internal standard working solution and 200 µL of 2% formic acid in water.

  • Vortex briefly.

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (see below) and transfer to an LC-MS vial.

3. LC-MS/MS Operating Conditions

ParameterCondition
LC System UHPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution 5-95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte: To be determined experimentally by infusing a standard solution. A plausible precursor ion would be [M+H]+ at m/z 194.1. Product ions would be determined from fragmentation.Internal Standard: To be determined based on the selected IS.
Ion Source Parameters To be optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

4. Method Validation

A full validation according to regulatory guidelines is required.[3][4][5][6] The validation parameters are similar to those for the HPLC-UV method, but with more stringent acceptance criteria for sensitivity (LLOQ). A typical linear range for an LC-MS/MS assay would be from 0.1 to 100 ng/mL.

Data Presentation

Table 1: Hypothetical HPLC-UV Method Validation Summary

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.990.998
LLOQ S/N ≥ 100.1 µg/mL
Accuracy (at L, M, H QC) 85-115%95.2 - 103.5%
Precision (at L, M, H QC) ≤ 15% RSD< 8%
Recovery Consistent~85%

Table 2: Hypothetical LC-MS/MS Method Validation Summary

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.990.999
LLOQ S/N ≥ 100.1 ng/mL
Accuracy (at L, M, H QC) 85-115%98.1 - 101.7%
Precision (at L, M, H QC) ≤ 15% RSD< 5%
Recovery Consistent>90%
Matrix Effect MonitoredWithin acceptable limits

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis s1 Biological Sample (100 µL) s2 Add Acetonitrile (300 µL) + 0.1% Formic Acid s1->s2 s3 Vortex (1 min) s2->s3 s4 Centrifuge (14,000 x g, 10 min) s3->s4 s5 Evaporate Supernatant s4->s5 s6 Reconstitute in Mobile Phase s5->s6 a1 Inject into HPLC s6->a1 Transfer to vial a2 C18 Separation a1->a2 a3 UV Detection (316 nm) a2->a3 a4 Data Acquisition & Quantification a3->a4

Caption: HPLC-UV Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis p1 Biological Sample + IS p2 Pre-treat (Acidify) p1->p2 p3 Load on Conditioned SPE p2->p3 p4 Wash p3->p4 p5 Elute p4->p5 p6 Evaporate & Reconstitute p5->p6 l1 Inject into UHPLC p6->l1 Transfer to vial l2 Gradient Elution l1->l2 l3 ESI+ Ionization l2->l3 l4 MRM Detection l3->l4 l5 Data Analysis l4->l5

Caption: LC-MS/MS Experimental Workflow

Conclusion

The analytical methods outlined in this application note provide a robust framework for the quantitative determination of this compound in biological samples. The choice between HPLC-UV and LC-MS/MS will be dictated by the specific requirements of the study, particularly the need for sensitivity. Adherence to rigorous validation procedures is essential to ensure the reliability of the data generated, which is fundamental to the successful progression of drug development programs. The physicochemical properties of the analyte, including its polarity (XLogP3 of 0.9) and potential for instability, have been key considerations in the design of these protocols.[3]

References

Application Notes and Protocols for Studying Drug Resistance Mechanisms using (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Foreword

The escalating crisis of drug resistance across multiple domains, from infectious diseases to oncology, necessitates the development of novel chemical probes to elucidate the complex molecular mechanisms underpinning this phenomenon. (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol, a compound featuring the critical pharmacophores of both nitroimidazole and benzimidazole scaffolds, presents a compelling candidate for such investigations. The nitro group suggests a mechanism of action dependent on reductive activation, a pathway frequently implicated in resistance to existing nitroimidazole-based drugs. Concurrently, the benzimidazole core is a versatile structure found in a wide array of bioactive molecules. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a tool to dissect and understand the multifaceted nature of drug resistance. The protocols herein are designed to be adaptable and are grounded in established methodologies, providing a robust framework for rigorous scientific inquiry.

Introduction to this compound

This compound is a heterocyclic organic compound characterized by a benzimidazole ring system substituted with a nitro group at the 5-position and a hydroxymethyl group at the 2-position.

Chemical Structure and Properties:

PropertyValueSource
Molecular Formula C₈H₇N₃O₃[1]
Molecular Weight 193.16 g/mol [1]
CAS Number 20034-00-8[1]
Predicted Boiling Point 517.5±30.0 °C at 760 mmHg[1]
Predicted XLogP3 0.9[1]

The presence of the nitro group is pivotal, suggesting that, like other nitroimidazoles such as metronidazole, this compound is likely a prodrug that requires bioreductive activation to exert its cytotoxic effects.[2][3] This activation is typically carried out by nitroreductase enzymes present in anaerobic bacteria, certain protozoa, and hypoxic tumor cells.[2] Resistance to nitroimidazoles often arises from decreased activity of these essential activating enzymes.[2][4]

Core Applications in Drug Resistance Research

This compound can be employed to investigate several key mechanisms of drug resistance:

  • Elucidation of Nitroreductase-Mediated Resistance: By comparing the compound's activity in drug-sensitive versus drug-resistant cell lines or bacterial strains with characterized nitroreductase expression and activity, researchers can probe the role of these enzymes in resistance.

  • Investigation of DNA Damage and Repair Pathways: As activated nitroimidazoles are known to induce DNA damage, this compound can be used to study how resistant cells upregulate DNA repair mechanisms to survive treatment.[5][6]

  • Analysis of Oxidative Stress Responses: The reduction of the nitro group can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress.[7] Studying the antioxidant capacity of resistant cells can reveal another layer of defense.

  • Identification of Efflux Pump-Mediated Resistance: The benzimidazole scaffold is a known substrate for various efflux pumps. This compound can be used to assess if overexpression of these transporters contributes to resistance by actively removing the drug from the cell.

Experimental Protocols

Preparation and Handling of this compound

Synthesis: A general synthesis for 5-nitro-benzimidazole derivatives involves the condensation of 4-nitro-1,2-phenylenediamine with an appropriate aldehyde in the presence of an oxidizing agent like sodium metabisulfite. For this compound, glycolic acid or a derivative would be a suitable starting material for the 2-position substituent. A detailed, optimized synthesis protocol should be established and characterized (¹H NMR, ¹³C NMR, LC/MS, HRMS) prior to biological studies.

Solubility and Stability: Preliminary solubility testing in common laboratory solvents (e.g., DMSO, ethanol, PBS) is crucial. The stability of the compound in solution under experimental conditions (e.g., temperature, pH, light exposure) should be assessed using analytical methods like HPLC to ensure the integrity of the compound throughout the assays.

Stock Solution Preparation:

  • Accurately weigh the desired amount of this compound.

  • Dissolve in an appropriate sterile solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).

  • Aliquot the stock solution into light-protected tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Generation of Drug-Resistant Cell Lines or Bacterial Strains

Protocol for Generating Resistant Cancer Cell Lines: [8][9]

  • Determine the initial IC50: Culture the parental cancer cell line (e.g., A549, MCF-7) and determine the half-maximal inhibitory concentration (IC50) of this compound using a standard cell viability assay (e.g., MTT or XTT, see section 3.3).

  • Stepwise Dose Escalation:

    • Begin by continuously exposing the parental cells to a low concentration of the compound (e.g., IC10-IC20).

    • Once the cells have adapted and are proliferating steadily, gradually increase the concentration of the compound.

    • At each stage, monitor cell viability and morphology.

    • This process can take several months.[10]

  • Characterization of Resistant Phenotype:

    • Periodically determine the IC50 of the evolving cell population to quantify the fold-resistance.

    • Once a desired level of resistance is achieved (e.g., >10-fold), establish a stable resistant cell line.

    • Characterize the resistant cell line for the expression of resistance markers (e.g., nitroreductases, efflux pumps).

Protocol for Developing Resistant Bacterial Strains: [11]

  • Determine the Minimum Inhibitory Concentration (MIC): Use the broth microdilution or agar dilution method to determine the MIC of this compound against the parental bacterial strain (e.g., E. coli, S. aureus).[12][13]

  • Serial Passage with Sub-inhibitory Concentrations:

    • Culture the bacteria in broth or on agar plates containing a sub-inhibitory concentration of the compound (e.g., 0.5 x MIC).

    • After incubation, passage the surviving bacteria to a fresh medium with a slightly higher concentration of the compound.

    • Repeat this process for multiple passages, gradually increasing the drug concentration.

  • Confirmation of Resistance:

    • After several passages, determine the MIC of the adapted strain to confirm an increase in resistance compared to the parental strain.

    • Isolate and store the resistant strain for further studies.

Cell Viability and Antimicrobial Susceptibility Testing

MTT/XTT Assay for Mammalian Cell Viability: [3][14]

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 24, 48, 72 hours).

  • Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.

  • If using MTT, add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Broth Microdilution for Minimum Inhibitory Concentration (MIC): [12][15]

  • Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing appropriate bacterial growth medium.

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

  • Include positive (bacteria only) and negative (medium only) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanistic Assays

Nitroreductase Activity Assay: [16][17] This assay can be performed using commercially available kits that utilize a substrate that becomes luminescent or fluorescent upon reduction by nitroreductases.

  • Prepare cell lysates from both sensitive and resistant cell lines or bacterial strains.

  • Add the cell lysate to a reaction mixture containing the nitroreductase substrate and any necessary cofactors (e.g., NADH or NADPH).

  • Incubate the reaction for a specified time.

  • Measure the luminescence or fluorescence using a plate reader.

  • Compare the nitroreductase activity between sensitive and resistant cells.

Comet Assay for DNA Damage: [18]

  • Treat sensitive and resistant cells with this compound for a defined period.

  • Embed the treated cells in low-melting-point agarose on microscope slides.

  • Lyse the cells to remove membranes and cytoplasm, leaving the nuclear material.

  • Subject the slides to electrophoresis under alkaline conditions, which allows fragmented DNA to migrate, forming a "comet tail."

  • Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

  • Quantify the extent of DNA damage by measuring the length and intensity of the comet tails.

Oxidative Stress Assay (ROS Detection): [19][20]

  • Culture sensitive and resistant cells in a 96-well plate.

  • Load the cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA).

  • Treat the cells with this compound.

  • Measure the increase in fluorescence over time using a fluorescence plate reader or a flow cytometer.

  • Compare the levels of ROS generation between sensitive and resistant cells.

Efflux Pump Inhibition Assay: [21][22] This assay utilizes a fluorescent substrate of a specific efflux pump (e.g., rhodamine 123 for P-glycoprotein).

  • Incubate sensitive and resistant cells with the fluorescent substrate in the presence or absence of this compound and a known efflux pump inhibitor (positive control).

  • After incubation, wash the cells and measure the intracellular fluorescence using a flow cytometer or fluorescence microscopy.

  • A decrease in intracellular fluorescence in the presence of the test compound suggests that it may be a substrate for an efflux pump. Conversely, an increase in the fluorescence of a known substrate when co-incubated with the test compound suggests the test compound may be an inhibitor of the efflux pump.

Analytical Methods

HPLC/LC-MS for Quantification: [23][24]

  • Sample Preparation: Extract this compound and its potential metabolites from biological matrices (e.g., cell lysates, culture medium) using an appropriate method such as protein precipitation with acetonitrile or solid-phase extraction.

  • Chromatographic Separation: Develop an HPLC or UHPLC method with a suitable column (e.g., C18) and mobile phase to achieve good separation of the parent compound and its metabolites.

  • Detection: Use a UV detector or a mass spectrometer for detection and quantification. MS/MS can provide structural information for metabolite identification.

  • Validation: Validate the analytical method for linearity, accuracy, precision, and sensitivity.

Visualizations

Proposed Mechanism of Action and Resistance

G cluster_cell Target Cell (Bacterium/Hypoxic Cancer Cell) cluster_resistance Resistance Mechanisms Prodrug This compound (Inactive Prodrug) Nitroreductase Nitroreductase (NTR) Prodrug->Nitroreductase Enters Cell Activated_Drug Reductive Activation (Radical Species) Nitroreductase->Activated_Drug Reduces Nitro Group DNA_Damage DNA Damage Activated_Drug->DNA_Damage Oxidative_Stress Oxidative Stress (ROS Production) Activated_Drug->Oxidative_Stress Cell_Death Cell Death DNA_Damage->Cell_Death Oxidative_Stress->Cell_Death Decreased_NTR Decreased/Mutated Nitroreductase Decreased_NTR->Nitroreductase Blocks Activation Increased_DNA_Repair Increased DNA Repair Increased_DNA_Repair->DNA_Damage Repairs Damage Increased_Antioxidants Increased Antioxidant Capacity Increased_Antioxidants->Oxidative_Stress Neutralizes ROS Efflux_Pump Efflux Pump (e.g., P-gp) Efflux_Pump->Prodrug Expels Drug

Caption: Proposed mechanism of action and resistance pathways for this compound.

Experimental Workflow for Investigating Resistance

G Start Start with Parental Cell Line/Bacterial Strain Generate_Resistant Generate Resistant Strain (Dose Escalation/Serial Passage) Start->Generate_Resistant Confirm_Resistance Confirm Resistance (IC50/MIC Determination) Generate_Resistant->Confirm_Resistance Mechanistic_Studies Mechanistic Studies Confirm_Resistance->Mechanistic_Studies NTR_Assay Nitroreductase Activity Assay Mechanistic_Studies->NTR_Assay DNA_Damage_Assay DNA Damage Assay (Comet Assay) Mechanistic_Studies->DNA_Damage_Assay ROS_Assay Oxidative Stress (ROS) Assay Mechanistic_Studies->ROS_Assay Efflux_Assay Efflux Pump Assay Mechanistic_Studies->Efflux_Assay Data_Analysis Data Analysis and Interpretation NTR_Assay->Data_Analysis DNA_Damage_Assay->Data_Analysis ROS_Assay->Data_Analysis Efflux_Assay->Data_Analysis

References

Formulation of (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol for In Vivo Studies: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Overcoming the Solubility Hurdle of a Promising Benzimidazole Derivative

(5-Nitro-1H-benzo[d]imidazol-2-yl)methanol is a nitroaromatic heterocyclic compound belonging to the benzimidazole class of molecules. The benzimidazole scaffold is of significant interest in medicinal chemistry, forming the core of numerous pharmacologically active agents. However, a common challenge encountered with benzimidazole derivatives is their poor aqueous solubility, which can severely limit their bioavailability and hinder in vivo evaluation.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of this compound for preclinical in vivo studies. We will explore systematic approaches to solubility assessment and detail protocols for the preparation of both solution and suspension formulations, ensuring the delivery of a consistent and bioavailable dose for reliable experimental outcomes.

The physicochemical properties of this compound are summarized in Table 1. Its predicted lipophilicity (XLogP3 of 0.9) suggests that while it has some affinity for organic environments, its solubility in aqueous media is likely to be low.[2]

PropertyValueSource
Molecular Formula C₈H₇N₃O₃[2]
Molecular Weight 193.16 g/mol [2]
CAS Number 20034-00-8[3]
Calculated XLogP3 0.9[2]

Table 1: Physicochemical Properties of this compound

The Formulation Development Workflow: A Strategic Approach

A systematic approach is crucial for developing a suitable formulation for a poorly soluble compound. The following workflow outlines the key decision-making steps, from initial solubility screening to the selection of an appropriate formulation strategy.

Formulation Development Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Characterization & Stability cluster_3 Phase 4: In Vivo Study Compound This compound SolubilityScreen Solubility Screening in Biocompatible Solvents Compound->SolubilityScreen Determine Solubility Profile Decision Solubility Sufficient for Dosing? SolubilityScreen->Decision CoSolvent Co-solvent Formulation (e.g., DMSO, PEG400, Tween 80) Decision->CoSolvent Yes Nanosuspension Nanosuspension Formulation Decision->Nanosuspension No FormulationChar Formulation Characterization (Visual, Particle Size, etc.) CoSolvent->FormulationChar Nanosuspension->FormulationChar Stability Stability Assessment FormulationChar->Stability InVivo Proceed to In Vivo Study Stability->InVivo

Figure 1: Formulation Development Workflow. A stepwise process for developing an in vivo formulation for a poorly soluble compound.

Protocol 1: Preliminary Solubility Assessment

A critical first step is to determine the approximate solubility of this compound in a range of commonly used, biocompatible solvents. This information will guide the selection of the most appropriate formulation strategy.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 400 (PEG400), sterile, injectable grade

  • Ethanol, absolute

  • Polysorbate 80 (Tween 80)

  • Sterile 0.9% Saline

  • Sterile deionized water

  • Vortex mixer

  • Sonicator

  • Analytical balance

  • Microcentrifuge

Procedure:

  • Prepare a series of solvent systems: Prepare small volumes of individual solvents and common co-solvent mixtures (see Table 2 for examples).

  • Add excess compound: To a known volume (e.g., 1 mL) of each solvent system in a microcentrifuge tube, add an excess amount of this compound powder (e.g., 5-10 mg).

  • Equilibrate: Vortex the tubes vigorously for 1-2 minutes, followed by sonication for 15-30 minutes to aid dissolution. Place the tubes on a rotator at room temperature for 24-48 hours to ensure equilibrium is reached.

  • Separate undissolved solid: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved compound.

  • Quantify the dissolved compound: Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Vehicle CompositionRationale
100% DMSOA powerful organic solvent, often used as a primary solvent for poorly soluble compounds.
100% PEG400A water-miscible polymer that can enhance the solubility of lipophilic compounds.
10% DMSO in SalineA common starting point for co-solvent formulations, balancing solubilizing power with biocompatibility.
10% DMSO, 40% PEG400, 5% Tween 80, 45% SalineA widely used combination for oral or intraperitoneal administration, offering good solubilizing capacity and stability.

Table 2: Suggested Solvent Systems for Preliminary Solubility Screening.

Protocol 2: Co-solvent Formulation for In Vivo Administration

If the solubility of this compound in a co-solvent system is sufficient for the desired dosing concentration, this is often the most straightforward formulation approach. It is crucial to use the minimum amount of organic co-solvents to avoid potential toxicity. For in vivo studies in mice, DMSO concentrations are generally kept below 10% v/v.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 400 (PEG400), sterile, injectable grade

  • Polysorbate 80 (Tween 80), sterile, injectable grade

  • Sterile 0.9% Saline or Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amounts: Determine the mass of this compound and the volume of each vehicle component needed to achieve the desired final concentration and dosing volume. A common starting formulation is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% Saline.

  • Initial Dissolution: In a sterile vial, add the calculated amount of this compound powder. Add the DMSO to the vial and vortex until the compound is fully dissolved. Gentle warming or sonication can be used to facilitate dissolution.

  • Addition of Co-solvents and Surfactants: Add the PEG400 and Tween 80 to the solution and vortex to mix thoroughly.

  • Aqueous Phase Addition: Gradually add the saline or PBS to the organic phase while continuously vortexing. This slow addition is critical to prevent precipitation of the compound.

  • Final Observation: The final solution should be clear and free of any precipitate. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the proportion of co-solvents or surfactant, or by lowering the final concentration of the compound).

  • Vehicle Control: Prepare a vehicle-only solution following the same procedure but without adding this compound. This will be administered to the control group.

Protocol 3: Nanosuspension Formulation for Enhanced Bioavailability

For compounds with very low solubility where a co-solvent approach is not feasible, preparing a nanosuspension can significantly improve oral bioavailability by increasing the surface area for dissolution. This protocol describes a wet media milling method, a common top-down approach for producing nanosuspensions.

Materials:

  • This compound powder

  • Stabilizer (e.g., Hydroxypropyl methylcellulose (HPMC), Poloxamer 188)

  • Wetting agent (e.g., Tween 80)

  • Sterile deionized water

  • Milling media (e.g., yttria-stabilized zirconium oxide beads)

  • High-energy bead mill

  • Particle size analyzer

Procedure:

  • Preparation of the Suspension: Prepare an aqueous solution of the stabilizer and wetting agent. Disperse the this compound powder in this solution to form a pre-suspension.

  • Milling: Add the pre-suspension and milling media to the milling chamber of a high-energy bead mill.

  • Nanosizing: Mill the suspension at a high speed for a predetermined time. The milling time will need to be optimized to achieve the desired particle size (typically in the range of 100-500 nm).

  • Separation: Separate the nanosuspension from the milling media.

  • Characterization: Analyze the particle size distribution of the nanosuspension using a particle size analyzer. The goal is to achieve a narrow size distribution.

Characterization and Stability of the Formulation

Once a formulation is prepared, it is essential to characterize it to ensure its quality and stability.

Visual Inspection: The formulation should be visually inspected for any signs of precipitation, crystallization, or phase separation.

Particle Size Analysis: For nanosuspensions, particle size and distribution are critical parameters. Dynamic light scattering (DLS) is a commonly used technique for this analysis.

Chemical Stability: The chemical stability of this compound in the formulation should be assessed to ensure that the compound does not degrade over the duration of the study. A stability-indicating HPLC method should be used to quantify the parent compound and detect any degradation products.

Stability_Assessment_Workflow Start Prepare Formulation Initial_Analysis T=0 Analysis (Appearance, Concentration, Particle Size) Start->Initial_Analysis Storage Store at Recommended and Accelerated Conditions Initial_Analysis->Storage Time_Points Analyze at Pre-defined Time Points (e.g., 24h, 48h, 1 week) Storage->Time_Points Data_Analysis Assess Changes in Appearance, Concentration, Particle Size Time_Points->Data_Analysis Decision Is Formulation Stable? Data_Analysis->Decision Proceed Proceed with In Vivo Study Decision->Proceed Yes Reformulate Reformulate Decision->Reformulate No

Figure 2: Stability Assessment Workflow. A flowchart outlining the steps to evaluate the stability of the prepared formulation.

Conclusion and Future Directions

The successful in vivo evaluation of this compound is critically dependent on the development of an appropriate formulation that overcomes its inherent poor aqueous solubility. This application note has provided a systematic approach and detailed protocols for solubility assessment and the preparation of both co-solvent and nanosuspension formulations. The choice of the final formulation will depend on the experimentally determined solubility of the compound and the specific requirements of the in vivo study. It is imperative that researchers perform the outlined solubility and stability studies to identify the optimal formulation for their specific needs. For compounds where solubility remains a significant challenge, consulting with a contract research organization (CRO) specializing in preclinical formulation development can provide access to advanced technologies and expertise.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol (CAS No. 20034-00-8). This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the significant solubility hurdles often encountered with this compound in experimental assays. Our goal is to equip you with the scientific rationale and practical protocols needed to achieve accurate and reproducible results.

Introduction: Understanding the Solubility Profile

This compound is a heterocyclic compound featuring a benzimidazole core. This structure, common in medicinal chemistry, is inherently hydrophobic. The presence of a nitro group (-NO₂), a strong electron-withdrawing group, further contributes to its low aqueous solubility. While the methanol group (-CH₂OH) can participate in hydrogen bonding, its contribution is often insufficient to overcome the hydrophobicity of the larger aromatic system. Consequently, this compound is sparingly soluble in water and aqueous buffers, necessitating strategic approaches for its use in biological assays.

Frequently Asked Questions (FAQs)

Q1: My this compound powder won't dissolve in my aqueous assay buffer. What is the first step?

A1: Direct dissolution in aqueous buffers is highly unlikely to succeed due to the compound's hydrophobic nature. The standard and recommended first step is to prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice for this class of compounds due to its high solvating power for a wide range of organic molecules.[1]

Initial Protocol:

  • Prepare a high-concentration stock solution, for example, 10 mM or 20 mM, by dissolving the compound in 100% anhydrous DMSO.

  • Ensure complete dissolution by vortexing or brief sonication.

  • Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.

Q2: I've made a DMSO stock, but the compound precipitates when I dilute it into my aqueous cell culture medium or buffer. What's happening and how can I fix it?

A2: This common phenomenon is known as "solvent shock" or "crashing out." It occurs when the concentrated DMSO stock is rapidly diluted into an aqueous environment. The DMSO disperses, and the local concentration of the compound exceeds its solubility limit in the now predominantly aqueous solvent, causing it to precipitate.

Here are several strategies to mitigate this, which can be used in combination:

  • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5% (v/v). Many cell lines can tolerate up to 1%, but this should be empirically determined as high concentrations can be cytotoxic or interfere with the assay.[2][3] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

  • Use a Stepwise (Serial) Dilution: Instead of a single large dilution, perform one or more intermediate dilutions in your assay buffer. This gradual change in solvent polarity can help keep the compound in solution.

  • Increase Mixing Energy: Add the DMSO stock to your aqueous buffer while vigorously vortexing or stirring. This rapid dispersion can prevent the formation of localized high concentrations that lead to precipitation.

  • Work with Pre-warmed Media: Adding the compound to a pre-warmed buffer or medium (e.g., 37°C) can sometimes improve solubility and prevent precipitation.

Troubleshooting Guide: Advanced Solubilization Strategies

If the initial strategies are insufficient, more advanced techniques may be required. It is crucial to validate any of these methods to ensure they do not interfere with your specific assay.

Issue: Precipitation persists even at low final concentrations.

Solution 1: pH Adjustment

The solubility of benzimidazole derivatives is often pH-dependent. The benzimidazole ring contains two nitrogen atoms that can be protonated or deprotonated. Based on computational predictions, this compound has two predicted pKa values:

  • Acidic pKa (pKa₁): ~8.5 (corresponding to the deprotonation of the N-H on the imidazole ring)

  • Basic pKa (pKa₂): ~2.5 (corresponding to the protonation of the other imidazole nitrogen)

This suggests that the compound's solubility can be significantly increased in both acidic and alkaline conditions.

  • At pH < 2.5: The molecule will be predominantly positively charged, which should increase its aqueous solubility.

  • At pH > 8.5: The molecule will be predominantly negatively charged (as an anion), which should also increase its aqueous solubility.

Workflow for pH-Based Solubility Optimization

Caption: Workflow for determining and applying optimal pH for solubility.

Caution: Altering the pH can affect the ionization state and therefore the biological activity of your compound, as well as the stability of proteins and cells in the assay. Always confirm that the chosen pH does not adversely affect your experimental system.

Solution 2: Use of Solubilizing Excipients

For particularly challenging cases, formulation strategies involving excipients can be employed.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, forming a water-soluble inclusion complex. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice in cell-based assays.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the compound, increasing its apparent solubility. This is more common for in vivo formulations but can be adapted for in vitro work at concentrations below the critical micelle concentration (CMC) to avoid cellular toxicity.

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex

  • Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to HP-β-CD.

  • Dissolution: Dissolve the required amount of HP-β-CD in your aqueous assay buffer.

  • Complexation: Add the powdered compound directly to the HP-β-CD solution. Alternatively, dissolve the compound in a minimal amount of a co-solvent like ethanol, add it to the cyclodextrin solution, and then remove the co-solvent via evaporation.

  • Equilibration: Stir the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved, non-encapsulated compound.

  • Quantification: Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC) to confirm the extent of solubility enhancement.

Issue: Inconsistent results between experiments.

Possible Cause: Incomplete dissolution of the DMSO stock solution before use. Over time, especially with freeze-thaw cycles, some of the compound may precipitate out of the DMSO stock.

Solution: Always ensure your DMSO stock solution is completely dissolved before making dilutions. Before each use, bring the stock vial to room temperature and vortex thoroughly. If visible precipitate remains, brief sonication in a water bath may be necessary.

Summary of Key Physicochemical Properties

PropertyValue / InformationSource
CAS Number 20034-00-8[4][5]
Molecular Formula C₈H₇N₃O₃[4]
Molecular Weight 193.16 g/mol [4]
Predicted XLogP3 0.9[4]
Predicted pKa (Acidic) ~8.5Computational Prediction
Predicted pKa (Basic) ~2.5Computational Prediction
Recommended Stock Solvent Dimethyl Sulfoxide (DMSO)[1]

Logical Relationship of Troubleshooting Steps

Caption: Decision tree for troubleshooting solubility issues.

References

Optimizing reaction conditions for 5-nitrobenzimidazole synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-nitrobenzimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important heterocyclic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format, grounded in established scientific principles and practical laboratory experience.

Diagram: General Workflow for 5-Nitrobenzimidazole Synthesis

5-Nitrobenzimidazole Synthesis Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis reagents Select & Prepare Reagents (e.g., 4-nitro-o-phenylenediamine, formic acid/aldehyde) setup Reaction Setup (Glassware, inert atmosphere if needed) reagents->setup reaction Perform Condensation/Cyclization (Conventional heating or microwave) setup->reaction monitoring Monitor Progress (TLC) reaction->monitoring workup Quench Reaction & Isolate Crude Product (Precipitation, filtration) monitoring->workup purification Purify Product (Recrystallization or Column Chromatography) workup->purification analysis Characterize Pure Product (m.p., NMR, IR, MS) purification->analysis

Caption: A generalized workflow for the synthesis of 5-nitrobenzimidazole.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 5-nitrobenzimidazole, offering potential causes and recommended solutions.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield, or no product at all, in my 5-nitrobenzimidazole synthesis. What are the common causes and how can I improve it?

Answer: Low or no yield is a frequent challenge in organic synthesis. Several factors can contribute to this issue. A systematic evaluation of your experimental setup is crucial.

Potential Cause Explanation & Troubleshooting Steps
Suboptimal Reaction Conditions The reaction temperature, time, and solvent are critical parameters. For the condensation of 4-nitro-o-phenylenediamine with carboxylic acids (Phillips-Ladenburg reaction), adequate heating is often necessary to drive the reaction to completion.[1][2][3] Solutions:Increase Temperature: If the reaction is sluggish at a lower temperature, cautiously increase the heat. For instance, some condensations with aromatic acids may require temperatures above 180°C.[2] • Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC).[4] Insufficient reaction time will lead to incomplete conversion, while prolonged heating can cause degradation of reactants or products. • Solvent Choice: The polarity of the solvent can significantly influence the reaction rate. Common solvents for benzimidazole synthesis include ethanol, methanol, and dimethoxyethane.[5][6] If the yield is low, consider screening different solvents.
Reagent Quality and Stoichiometry The purity of your starting materials, particularly 4-nitro-o-phenylenediamine, is paramount. This compound is susceptible to air oxidation, which can result in the formation of colored impurities and reduce the yield of the desired product.[4][6][7] Solutions:Use High-Purity Reagents: Whenever possible, use freshly opened or purified starting materials. • Check Stoichiometry: Ensure the molar ratios of your reactants are correct. An excess of one reactant may sometimes be beneficial, but a significant deviation can lead to side product formation.
Inefficient Cyclization/Oxidation When synthesizing 2-substituted 5-nitrobenzimidazoles from aldehydes, an oxidizing agent is often required to facilitate the cyclization of the Schiff base intermediate. If the oxidant is weak or used in insufficient quantity, the reaction may stall at the intermediate stage. Solutions:Choice of Oxidant: Sodium metabisulfite is a commonly used, mild oxidizing agent for this transformation.[8] Other oxidants like hydrogen peroxide have also been reported.[9] • Optimize Oxidant Amount: Typically, a stoichiometric amount or a slight excess of the oxidizing agent is used.
Microwave-Assisted Synthesis For rapid optimization, microwave-assisted synthesis can be a powerful tool, often leading to significantly shorter reaction times and improved yields compared to conventional heating.[1][10]
Issue 2: Formation of Multiple Products and Impurities

Question: My TLC analysis shows multiple spots, indicating the presence of impurities or side products. What are the likely side reactions, and how can I improve the selectivity?

Answer: The formation of multiple products is a common issue, often stemming from side reactions or incomplete conversion.

Potential Cause Explanation & Troubleshooting Steps
Incomplete Reaction The presence of starting materials on the TLC plate is a clear indication of an incomplete reaction.[4] Solution:Increase Reaction Time/Temperature: As discussed in the low yield section, optimizing these parameters is crucial. Continue to monitor the reaction by TLC until the starting material spot disappears or is significantly diminished.
Side Reactions In the nitration of benzimidazolone to produce 5-nitrobenzimidazolone, over-nitration to form 5,6-dinitrobenzimidazolone can occur, especially with an excess of the nitrating agent or at higher temperatures.[11] When using aldehydes, the intermediate Schiff base may be stable under the reaction conditions and not fully cyclize. Solutions:Control Stoichiometry of Nitrating Agent: Carefully control the amount of nitric acid used during nitration.[11] • Temperature Control: Perform the nitration at a lower temperature to minimize the formation of the dinitro-product.[11] • Ensure Complete Cyclization: When using an aldehyde, ensure the reaction conditions (e.g., presence of an effective oxidant) favor the cyclization to the benzimidazole.[8]
Degradation of Product 5-Nitrobenzimidazole can be sensitive to strong bases and oxidizing agents.[12] Exposure to harsh conditions during work-up or purification can lead to degradation. Solution:Mild Work-up Conditions: Use mild acids and bases during the work-up procedure. Avoid prolonged exposure to highly acidic or basic conditions.

Frequently Asked Questions (FAQs)

Q1: How do I effectively monitor the progress of my 5-nitrobenzimidazole synthesis?

A1: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction progress.[4] A suitable solvent system for TLC analysis of 5-nitrobenzimidazole and its derivatives is a mixture of chloroform and methanol (e.g., 9:1 v/v). The disappearance of the starting material spot(s) and the appearance of the product spot indicate the progression of the reaction. It is advisable to spot the starting material(s), the reaction mixture, and a co-spot (starting material and reaction mixture in the same spot) to accurately track the conversion.

Q2: My crude product is highly colored (dark brown or black). How can I decolorize it?

A2: The dark color is often due to aerial oxidation of the 4-nitro-o-phenylenediamine starting material or the formation of polymeric byproducts.[4] You can often remove these colored impurities by treating a solution of your crude product with activated charcoal. Dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, heat for a short period, and then perform a hot filtration to remove the charcoal. The purified product can then be obtained by cooling the filtrate.

Q3: What is the best method to purify the crude 5-nitrobenzimidazole?

A3: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: This is the most common and often the most effective method for purifying solid organic compounds.[13][14] For 5-nitrobenzimidazole and its derivatives, methanol or an ethanol-water mixture are frequently used as recrystallization solvents.[15] The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Column Chromatography: If recrystallization is ineffective, or if you have a mixture of products with similar polarities, column chromatography is the preferred method.[16][17] A silica gel stationary phase is typically used. The mobile phase (eluent) is chosen based on TLC analysis to achieve good separation between the desired product and impurities. A common eluent system is a mixture of a non-polar solvent like hexane or chloroform and a more polar solvent like ethyl acetate or methanol.[18]

Q4: I am having trouble with my column chromatography. The separation is poor, or the compound is not eluting.

A4: Poor separation in column chromatography can be due to several factors.

  • Improper Solvent System: The eluent may be too polar (causing all compounds to elute quickly with poor separation) or not polar enough (causing compounds to remain on the column).[16][19] Optimize the solvent system using TLC first to achieve a good separation of spots.

  • Column Overloading: Loading too much crude product onto the column can lead to broad bands and poor separation.[17][20]

  • Poor Column Packing: Uneven packing of the silica gel can lead to channeling of the solvent and inefficient separation.[18]

  • Compound Decomposition on Silica: Some compounds may be unstable on the acidic silica gel.[16] If you suspect this, you can use deactivated silica gel or an alternative stationary phase like alumina.

Q5: What is the role of sodium metabisulfite in the synthesis of 2-substituted benzimidazoles from aldehydes?

A5: In the reaction of an o-phenylenediamine with an aldehyde, the initial product is a Schiff base. Sodium metabisulfite acts as a mild oxidizing agent that facilitates the cyclization and aromatization of the intermediate dihydrobenzimidazole to the final benzimidazole product.[5][8][21]

Diagram: Troubleshooting Logic for Low Yield

Troubleshooting Low Yield start Low Yield Observed check_reagents Check Reagent Quality & Stoichiometry start->check_reagents reagent_issue Use purified/fresh reagents. Verify calculations. check_reagents->reagent_issue Issue Found check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions No Issue reagent_issue->check_conditions conditions_issue Optimize temp & time via TLC monitoring. Screen alternative solvents. check_conditions->conditions_issue Issue Found check_catalyst Evaluate Catalyst/Oxidant (if applicable) check_conditions->check_catalyst No Issue conditions_issue->check_catalyst catalyst_issue Ensure correct catalyst/oxidant is used. Optimize loading. check_catalyst->catalyst_issue Issue Found end Improved Yield check_catalyst->end No Issue, Re-evaluate catalyst_issue->end

Caption: A logical flowchart for troubleshooting low product yield.

Experimental Protocols

Protocol 1: Synthesis of 2-Aryl-5-nitrobenzimidazoles using Sodium Metabisulfite

This protocol is adapted from a procedure for the synthesis of 2-substituted-5-nitrobenzimidazole derivatives.

  • Reaction Setup: In a round-bottom flask, dissolve 4-nitro-1,2-phenylenediamine (1.0 equivalent) and the desired aromatic aldehyde (1.0 equivalent) in absolute ethanol or dimethoxyethane.

  • Addition of Oxidant: Add sodium metabisulfite (1.01 to 4.0 equivalents) to the solution.

  • Reaction: Stir the mixture under reflux for the required time (typically 4-48 hours), monitoring the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the precipitated product by filtration and wash it with water.

  • Purification: Recrystallize the crude product from a suitable solvent like methanol or an ethanol-water mixture to obtain the pure 2-aryl-5-nitrobenzimidazole.

Protocol 2: Conventional Synthesis of 5-Nitro-2-aryl substituted-1H-benzimidazoles from Carboxylic Acids

This protocol is based on the Phillips-Ladenburg reaction.[1][15]

  • Reaction Setup: In a round-bottom flask, combine 4-nitro-o-phenylenediamine (0.01 mole) and the desired carboxylic acid (0.01 mole).

  • Acid Catalyst: Add 15 mL of 6N hydrochloric acid.

  • Reaction: Heat the mixture at 100°C for 3-4 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralization and Isolation: Neutralize the mixture with aqueous ammonia to precipitate the product. Collect the solid by filtration.

  • Purification: Recrystallize the crude product from an ethanol-water mixture.

References

Troubleshooting contamination in (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction for the Researcher

Welcome to the technical support guide for troubleshooting cell-based assays involving (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol. As researchers and drug development professionals, maintaining the integrity of your cell cultures is paramount for generating reliable and reproducible data. Contamination, whether microbial, chemical, or cellular, can compromise experimental outcomes, leading to a significant loss of time and resources.[1][2][3]

This guide is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting workflows. It is designed to help you systematically identify, resolve, and prevent contamination issues. While the focus is on assays using this compound, the principles and protocols described here are broadly applicable to a wide range of small molecule compounds. We will explore contamination from its most common sources—the cell culture environment and reagents—and also consider issues potentially arising from the test compound itself.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions researchers face when encountering potential contamination.

Q1: My cell culture medium turned cloudy and yellow overnight after adding my compound. Is the compound contaminated?

A1: While the compound could be a source, rapid changes in media color (yellowing indicates a pH drop) and turbidity are classic signs of bacterial contamination.[1][4][5] Bacteria metabolize nutrients in the media, producing acidic byproducts that cause the pH indicator (phenol red) to change color. Their rapid proliferation leads to visible cloudiness.[1][5] The contamination is more likely to have originated from a break in aseptic technique during your experiment rather than the compound stock itself, although this possibility should not be dismissed.

Q2: I don't see any cloudiness, but my cells are growing poorly and look unhealthy after treatment. Could this be contamination?

A2: Yes, this could be a more subtle form of contamination. The two most likely culprits are:

  • Mycoplasma Contamination: These are very small bacteria that lack a cell wall and often do not cause visible turbidity or pH changes.[1][6][7] However, they significantly impact cell health by depleting nutrients, altering gene expression, and causing chromosomal aberrations, which can dramatically influence experimental results.[6][8][9] It is estimated that 5-35% of all continuous cell cultures are contaminated with mycoplasma.[7][10]

  • Chemical Contamination or Compound Cytotoxicity: The issue could be non-biological. Endotoxins, impurities from the compound synthesis, or residual solvents could be affecting the cells.[7][11][12] Alternatively, you may be observing the inherent cytotoxicity of this compound at the concentration used. It is crucial to distinguish between specific on-target effects and general toxicity.[13]

Q3: How can I be sure my stock of this compound is not the source of contamination?

A3: To validate your compound stock, you can perform a simple sterility test. Add a small aliquot of your highest stock concentration to a flask of sterile culture medium (without cells) and incubate it for 2-3 days alongside your regular cultures. If the medium remains clear and its pH is stable, the compound stock is unlikely to be the source of microbial contamination. For suspected chemical contamination, compound purity analysis (e.g., via HPLC-MS) may be necessary.

Q4: What are the most critical practices to prevent contamination in my assays?

A4: Strict adherence to aseptic technique is the most critical factor.[14][15] Key practices include:

  • Sterile Work Area: Always work in a certified Class II biological safety cabinet (BSC). Keep the work surface uncluttered and regularly decontaminate it with 70% ethanol.[15][16][17]

  • Personal Hygiene: Wear appropriate personal protective equipment (PPE). Wash hands thoroughly and spray gloves with 70% ethanol before and during work.[17]

  • Sterile Reagents and Media: Use reagents from trusted suppliers.[1][16] Aliquot media and serum into smaller, single-use volumes to avoid contaminating the main stock.[16]

  • Quarantine New Cell Lines: Always test new cell lines for mycoplasma and verify their identity before introducing them into the main cell culture lab.[10][16]

  • Regular Testing: Implement a routine schedule for mycoplasma testing (e.g., every 1-2 months).[16]

Part 2: Systematic Troubleshooting Guide

When faced with suspected contamination, a systematic approach is key to identifying and resolving the issue.

Workflow: Initial Contamination Assessment

This diagram outlines the initial decision-making process when you observe unexpected results in your assay.

G start Unexpected Assay Results (e.g., high variability, cell death) visual Visual Inspection of Culture (Microscope & Naked Eye) start->visual cloudy Is Media Cloudy or Did pH Change Rapidly? visual->cloudy microbial High Probability of Bacterial or Fungal Contamination cloudy->microbial  Yes no_cloud Media Appears Normal cloudy->no_cloud  No action_microbial Action: 1. Discard Culture Immediately 2. Decontaminate Incubator & BSC 3. Review Aseptic Technique microbial->action_microbial check_compound Investigate Compound: - Purity & Solubility - Cytotoxicity - Endotoxins no_cloud->check_compound check_myco Investigate Cryptic Contamination: - Mycoplasma Testing - Cell Line Authentication (STR) no_cloud->check_myco

Caption: Initial troubleshooting workflow for contamination.

Section 2.1: Identifying the Contaminant

Use the table below as a quick reference to identify the likely type of contamination based on visual cues.

Contaminant TypeVisual Appearance (Naked Eye)pH ChangeMicroscopic Appearance
Bacteria Media becomes uniformly cloudy/turbid.[5]Rapid drop (yellow)[5][18]Small, motile rod-shaped or spherical particles between cells.
Yeast Media becomes slightly cloudy; may have a few floating clumps.Gradual drop (yellow) or sometimes stable.[5]Individual, ovoid, or spherical budding particles, often in chains.[16]
Mold (Fungus) Visible furry or filamentous clumps floating in the media.[11]Gradual change, can be acidic or basic.Thin, multicellular filaments (hyphae) forming a network (mycelium).[16]
Mycoplasma No visible change in turbidity.[6][7]No significant change.Not visible with a standard light microscope.[1][7] Requires DNA staining or PCR for detection.
Chemical/Particulate May see fine precipitates or crystalline structures, especially after adding the compound.Usually no change.Non-biological crystalline or amorphous particles.
Section 2.2: Troubleshooting Specific Contaminants
Issue: Obvious Microbial Contamination (Bacteria, Yeast, Mold)

Q: I've confirmed a bacterial/fungal contamination. Can I save the culture with antibiotics?

A: It is strongly recommended to discard the contaminated culture immediately.[4][16] Attempting to "rescue" a culture is often unsuccessful, risks cross-contaminating other experiments, and can lead to the development of antibiotic-resistant strains.[18] The priority should be to contain the outbreak.

Action Plan:

  • Discard: Autoclave all contaminated flasks and media.

  • Decontaminate: Thoroughly clean and decontaminate the biological safety cabinet (BSC), incubator (including the water pan), and any shared equipment like pipettors or media warming baths.[4][16]

  • Review: Perform a root cause analysis. Review the aseptic technique of all lab personnel.[4] Check if any shared reagents (media, serum, buffers) are the source by plating them on agar.

Issue: Suspected Mycoplasma Contamination

Q: My cells are behaving strangely, but I don't see anything. How do I confirm a mycoplasma infection?

A: Due to their insidious nature, you must use a specific detection method. The two most reliable and common methods are:

  • PCR-Based Detection: This method amplifies mycoplasma-specific DNA sequences and is highly sensitive and specific.[7][19] Kits are commercially available.

  • DNA Staining (Hoechst 33258): This involves staining a test culture with a DNA-binding fluorescent dye. Under a fluorescence microscope, mycoplasma will appear as small, filamentous, or particulate fluorescent dots surrounding the cell nuclei.[7][20]

Workflow: Mycoplasma Detection and Management

G start Routine Screening or Suspected Contamination test Perform Mycoplasma Test (PCR or DNA Staining) start->test result Test Result? test->result positive Positive Result result->positive  Positive negative Negative Result result->negative  Negative action Action Plan: 1. Quarantine all related cultures 2. Discard or Treat with specific   mycoplasma-cidal antibiotics 3. Re-test after treatment positive->action continue Continue Routine Screening Schedule (e.g., every 1-2 months) negative->continue

Caption: Workflow for mycoplasma detection and response.

Issue: Suspected Compound-Related Issues

Q: My cells show signs of stress only in the presence of this compound, but I've ruled out microbial contamination. What's next?

A: This points towards a chemical or physical issue with the compound itself.

  • Check for Precipitation: Visually inspect the wells under a microscope after adding the compound. Poor solubility can cause the compound to precipitate out of solution, and these particles can be mistaken for contamination or cause physical stress to the cells.[13] If you see precipitates, consider reformulating the vehicle/solvent or lowering the final concentration.

  • Assess Cytotoxicity: The observed effect may be dose-dependent cytotoxicity. Perform a dose-response curve with a simple viability assay (e.g., MTT, CellTiter-Glo®) to determine the concentration at which the compound becomes toxic to your specific cell line (the TC50).[13] This helps establish a therapeutic window for your functional assays.

  • Consider Chemical Contaminants:

    • Endotoxins: These are byproducts of Gram-negative bacteria and can persist even after sterilization.[2][3] They can cause significant cellular stress. If your reagents or water are a suspected source, use certified endotoxin-free products.

    • Synthesis Impurities: Small molecules synthesized in-house or from non-reputable sources may contain residual solvents or byproducts that are toxic to cells.

Issue: Suspected Cell Line Cross-Contamination

Q: My results are inconsistent and not reproducible, and the cell morphology seems to have drifted. What could be wrong?

A: This is a classic sign of cell line cross-contamination, where a more robust cell line (like HeLa) has overtaken your original culture. This is a severe and widespread problem in research.[21] The only way to confirm the identity of your cell line is through authentication.

Action Plan:

  • Cell Line Authentication: The gold standard for authenticating human cell lines is Short Tandem Repeat (STR) profiling .[20][22][23] This technique generates a unique DNA fingerprint for your cell line that can be compared against reference databases (e.g., ATCC, DSMZ).[20][23] For non-human lines, methods like CO1 DNA barcoding can be used.[24]

  • Source Control: Always obtain cell lines from reputable cell banks (e.g., ATCC).[19] Keep detailed records of passage number and discard cells after they have been in culture for too long.[13]

Part 3: Key Experimental Protocols

Protocol 1: Mycoplasma Detection by PCR

This protocol provides a general workflow for detecting mycoplasma contamination using a commercially available PCR kit. Always follow the specific instructions provided by the kit manufacturer.

Materials:

  • Commercial Mycoplasma PCR Detection Kit (contains primers, Taq polymerase, dNTPs, and positive control DNA)

  • Aerosol-barrier pipette tips

  • Sterile, nuclease-free microcentrifuge tubes

  • Thermal cycler

Procedure:

  • Sample Preparation:

    • Collect 1 mL of supernatant from a cell culture that is 70-90% confluent and has been in culture for at least 72 hours without an antibiotic change.

    • Centrifuge at 200 x g for 5 minutes to pellet any cells. Transfer the supernatant to a new sterile tube.

    • Heat the supernatant at 95°C for 5 minutes to lyse any mycoplasma and release their DNA. This will be your test sample.

  • PCR Reaction Setup:

    • In a designated clean area (ideally a PCR workstation), prepare the PCR master mix according to the kit's instructions.

    • Set up the following reactions in separate PCR tubes:

      • Negative Control: Master mix + Nuclease-free water.

      • Positive Control: Master mix + Kit-provided positive control DNA.

      • Test Sample: Master mix + 1-2 µL of your heated cell culture supernatant.

  • Thermal Cycling:

    • Place the tubes in the thermal cycler and run the PCR program as specified by the manufacturer. A typical program involves an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension.

  • Analysis:

    • Analyze the PCR products by agarose gel electrophoresis.

    • Interpretation: A band of the correct size in the "Test Sample" lane (matching the "Positive Control" lane) indicates mycoplasma contamination. The "Negative Control" lane should be completely free of bands.

Protocol 2: Cell Line Authentication by STR Profiling

This service is typically outsourced to a specialized facility.

Procedure:

  • Sample Preparation:

    • Grow the cell line to be tested to ~80% confluency.

    • Prepare two separate samples:

      • A cryovial containing 1-2 million viable cells, frozen as you would for a normal stock.

      • A dried cell spot on a specialized collection card (e.g., an FTA card), if offered by the service provider.

  • Submission:

    • Contact a reputable cell line authentication service (e.g., ATCC, or your institution's core facility).

    • Complete the submission form, providing the name of the cell line and its species of origin.

    • Ship the prepared samples according to the provider's instructions (typically on dry ice).

  • Data Analysis:

    • The service provider will extract DNA, perform multiplex PCR to amplify standard STR loci, and analyze the fragments to generate a unique profile.

    • You will receive a report comparing your cell line's STR profile to a reference database. A match confirms the identity, while a mismatch indicates cross-contamination or misidentification.

References

Technical Support Center: Purification of (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important benzimidazole derivative. Here, we provide troubleshooting advice and frequently asked questions in a direct Q&A format, grounded in established scientific principles and practical laboratory experience.

Introduction to Purification Challenges

This compound is a key building block in medicinal chemistry, often synthesized via the condensation of 4-nitro-o-phenylenediamine with an appropriate C2-synthon like glycolic acid. The presence of the polar hydroxyl and nitro groups, combined with the hydrogen-bonding capabilities of the benzimidazole core, imparts specific physicochemical properties that can make its purification challenging. Common issues include co-elution of structurally similar impurities, poor crystallization, and potential for degradation under certain conditions. This guide will address these challenges systematically.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Synthesis and Common Impurities

Question: What are the common impurities I should expect from the synthesis of this compound, and how do they arise?

Answer: The primary impurities often originate from the starting materials or side reactions during the condensation process. The most common synthetic route involves the reaction of 4-nitro-o-phenylenediamine with glycolic acid.

Common Impurities and Their Origins:

  • Unreacted 4-nitro-o-phenylenediamine: Incomplete reaction is a common source of this impurity. Its presence can be readily detected by TLC as it is typically less polar than the desired product.

  • Polymeric byproducts: Benzimidazoles can sometimes form oligomeric or polymeric materials, especially under harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times). These are often high molecular weight, insoluble materials.

  • N-acylated but uncyclized intermediate: The initial reaction between the diamine and glycolic acid forms an amide intermediate which then cyclizes. Incomplete cyclization will leave this intermediate in the crude product.

  • Oxidation products: The diamine starting material can be susceptible to oxidation, leading to colored impurities.

Understanding the potential impurities is the first step in developing a robust purification strategy. A general synthetic scheme is outlined below.

Synthesis_Pathway 4-nitro-o-phenylenediamine 4-nitro-o-phenylenediamine Reaction Condensation (e.g., acid catalyst, heat) 4-nitro-o-phenylenediamine->Reaction Glycolic_Acid Glycolic Acid Glycolic_Acid->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product Target This compound Crude_Product->Target Purification Impurities Impurities: - Unreacted Starting Materials - Polymeric Byproducts - Intermediates Crude_Product->Impurities Column_Chromatography_Workflow cluster_Prep Preparation cluster_Run Execution cluster_Post Analysis & Isolation TLC 1. TLC Analysis (Find optimal solvent system) Pack 2. Pack Column (Silica gel slurry) TLC->Pack Load 3. Load Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Recrystallization_Troubleshooting Start Crude Product Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Cool Slow Cooling Dissolve->Cool Crystals Pure Crystals Form Cool->Crystals Success NoCrystals No Crystals? Cool->NoCrystals Problem OilOut Oils Out? Cool->OilOut Problem Evaporate Evaporate some solvent & Recool NoCrystals->Evaporate Too much solvent ScratchSeed Scratch flask or add seed crystal NoCrystals->ScratchSeed Nucleation issue Reheat Reheat, add more solvent & Recool slowly OilOut->Reheat Evaporate->Cool ScratchSeed->Cool Reheat->Cool

Technical Support Center: Enhancing the Stability of (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol (NBIM) in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol (NBIM). This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Given that specific stability data for NBIM is not extensively published, this document synthesizes field-proven insights and established principles from structurally related benzimidazole and nitroaromatic compounds to provide a robust framework for your experiments.

Our goal is to move beyond simple instructions and explain the underlying chemical causality, empowering you to design self-validating protocols that ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial observations and questions regarding NBIM solution stability.

Q1: I've dissolved NBIM in my aqueous buffer, and the solution is gradually turning yellow. What is happening and should I be concerned?

A: Yes, a color change is a primary visual indicator of chemical degradation. The yellowing is likely due to the formation of degradation products with extended conjugated systems, which absorb light in the visible spectrum. The two most probable causes are photodegradation and oxidation. The nitroaromatic moiety is known to be photosensitive, and benzimidazole rings can be susceptible to oxidative cleavage.[1][2] Any experiment relying on a precise concentration of the parent compound will be compromised. It is critical to identify and mitigate the source of this degradation.

Q2: What is the best solvent for preparing a high-concentration stock solution of NBIM?

A: For initial stock solutions, water-miscible, aprotic organic solvents are recommended. The most common choices are Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents can typically dissolve hydrophobic compounds like benzimidazoles at high concentrations (e.g., 10-50 mM).

Causality: The primary reason for using these solvents is to create a concentrated, stable stock that can be diluted into aqueous buffers for final experiments. It is crucial to minimize the final concentration of the organic solvent in your aqueous medium (ideally ≤0.5%) to prevent "solvent shock," where the compound rapidly precipitates upon dilution into a poor solvent (your aqueous buffer).[3]

Q3: What are the ideal storage conditions for my NBIM stock and working solutions?

A: Based on the known sensitivities of related compounds, a multi-faceted approach is essential.[2]

Condition Stock Solution (in DMSO/DMF) Working Solution (in Aqueous Buffer) Rationale
Temperature -20°C for long-term storage2-8°C for short-term use (prepare fresh daily if possible)Slows the rate of all chemical degradation reactions.
Light Protect from all light sourcesProtect from all light sourcesPrevents photodegradation, a key instability pathway for nitroaromatics.[4][5]
Atmosphere Store under an inert gas (Argon/Nitrogen)Use de-gassed buffers if oxidation is suspectedMinimizes exposure to oxygen, preventing oxidative degradation.
Container Amber glass vials with tight-fitting capsAmber glass or amber polypropylene tubesPrevents light exposure and leaching/adsorption issues associated with some plastics.

Section 2: Troubleshooting Guide - Investigating Experimental Failures

This section provides a logical workflow for diagnosing stability problems when they arise during an experiment.

Issue: My compound's concentration, as measured by HPLC, is decreasing during my experiment, but I don't see any corresponding degradation peaks.

This common issue points toward non-chemical degradation mechanisms. The compound is being lost from the solution but not converting into soluble, detectable degradants.

start Observation: NBIM concentration is decreasing, no new peaks on HPLC. solubility Is the final concentration below the aqueous solubility limit? start->solubility Check Solubility adsorption Are you using appropriate labware? solubility->adsorption Yes reassess_sol Action: Determine aqueous solubility. Reduce concentration or add solubilizers (e.g., cyclodextrins). solubility->reassess_sol No reassess_labware Action: Switch to low-adsorption polypropylene or silanized glass vials. adsorption->reassess_labware No

Caption: Troubleshooting workflow for loss of compound without visible degradants.

Possible Causes & Solutions:

  • Precipitation: The concentration in your aqueous buffer may exceed the compound's thermodynamic solubility limit, even if it appears dissolved initially.

    • Solution: Determine the kinetic and thermodynamic solubility of NBIM in your specific buffer. You may need to lower the concentration or incorporate solubilizing excipients like cyclodextrins.[3][6]

  • Adsorption: Benzimidazole compounds can be "sticky" and adsorb to the surfaces of labware, especially standard polystyrene plates or certain types of glass vials.

    • Solution: Test different labware. Low-binding polypropylene plates or silanized glass vials often mitigate this issue. Including a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) can also help, but must be checked for compatibility with your assay.

Section 3: In-Depth Technical Guidance - Proactive Stabilization Strategies

Proactively designing your experiments to maintain NBIM stability is the most effective approach.

Q4: What is the single most critical factor for stabilizing benzimidazoles like NBIM in aqueous solution?

A: pH Control. The benzimidazole ring system contains ionizable protons. Changes in pH can alter the charge state of the molecule, dramatically impacting both its solubility and susceptibility to hydrolytic degradation.[7][8][9] Most benzimidazoles exhibit a "U-shaped" stability profile, with maximum stability in a narrow pH range (often weakly acidic to neutral) and accelerated degradation under strongly acidic or basic conditions.[8][10] Therefore, using a robust buffer system is non-negotiable.[11]

Q5: My assay requires a specific pH. How do I select a buffer and what else should I consider adding to my solution?

A: Your choice of buffer and additives is a critical experimental design step.

  • Select a Buffer with an Appropriate pKa: Choose a buffer whose pKa is within +/- 1 pH unit of your target pH for maximum buffering capacity.

  • Consider Additives to Counteract Degradation Pathways: Based on the known degradation pathways of related molecules, proactively add stabilizers.

cluster_degradation Primary Degradation Pathways cluster_stabilizers Stabilizing Excipients NBIM This compound (NBIM) Hydrolysis Hydrolysis Acid/Base catalyzed cleavage of the imidazole ring NBIM->Hydrolysis Oxidation Oxidation Attack by reactive oxygen species (ROS) or metal-catalyzed oxidation NBIM->Oxidation Photolysis Photolysis Excitation by UV/Visible light leading to bond cleavage or rearrangement NBIM->Photolysis Buffers Buffers (e.g., Citrate, Phosphate) Maintain optimal pH to prevent hydrolysis. Buffers->Hydrolysis Inhibits Antioxidants Antioxidants (e.g., Ascorbic Acid) Scavenge free radicals to prevent oxidation. Antioxidants->Oxidation Inhibits Chelators Chelating Agents (e.g., EDTA) Sequester metal ions that catalyze oxidation. Chelators->Oxidation Inhibits Light Light Protection (e.g., Amber Vials) Block photons to prevent photolysis. Light->Photolysis Inhibits

Caption: Key degradation pathways for NBIM and corresponding stabilization strategies.

Recommended Formulation Components:

ComponentExampleConcentration RangeMechanism of ActionCitation
pH Buffer Citrate, Phosphate, MES10-50 mMMaintains a stable pH, preventing acid/base-catalyzed hydrolysis.[7]
Antioxidant Ascorbic Acid, Sodium Metabisulfite0.01 - 0.1% (w/v)Prevents oxidative degradation by scavenging free radicals.[7]
Chelating Agent Edetate Disodium (EDTA)0.01 - 0.05% (w/v)Sequesters trace metal ions (e.g., Fe²⁺, Cu²⁺) that can catalyze oxidative reactions.[11]

Section 4: Experimental Protocols

These protocols provide a starting point for preparing stable solutions and systematically evaluating the stability of NBIM.

Protocol 1: Preparation of a Stabilized Aqueous Working Solution

This protocol details the steps to prepare a working solution with enhanced stability for use in biological assays.

  • Prepare Buffer: Prepare a 50 mM sodium citrate buffer. Adjust the pH to 6.0. De-gas the buffer by sonicating under vacuum for 15 minutes to remove dissolved oxygen.

  • Add Stabilizers: To the de-gassed buffer, add EDTA to a final concentration of 0.01% (w/v) and ascorbic acid to 0.05% (w/v). Stir gently in an amber glass bottle until fully dissolved.

  • Prepare Stock Solution: Weigh out NBIM and dissolve in 100% DMSO to create a 20 mM stock solution. Ensure it is fully dissolved.

  • Serial Dilution: Perform a serial dilution of the DMSO stock solution into the stabilized citrate buffer. For example, to get a 20 µM final solution, perform a 1:1000 dilution. Crucially, add the DMSO stock dropwise to the vortexing buffer to avoid precipitation.

  • Final Preparation: Use the final solution immediately. If short-term storage is required, keep it at 2-8°C, protected from light. It is best practice to prepare this solution fresh for each experiment.

Protocol 2: Forced Degradation (Stress Testing) Study

This study is essential for identifying potential degradation products and understanding the compound's liabilities, a process recommended by ICH guidelines.[12][13] The goal is to achieve 5-20% degradation to ensure that the analytical method can detect the degradants.[14]

  • Sample Preparation: Prepare a 1 mg/mL solution of NBIM in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of the sample solution with 1 mL of 0.1 M HCl. Heat at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.[2]

  • Base Hydrolysis: Mix 1 mL of the sample solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Withdraw aliquots at 1, 2, 4, and 8 hours. Neutralize with 0.1 M HCl before HPLC analysis.[2]

  • Oxidative Degradation: Mix 1 mL of the sample solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at 2, 8, and 24 hours for analysis.[2]

  • Thermal Degradation: Store the sample solution in a sealed vial at 80°C. Analyze at 24 and 48 hours. Keep a control sample at 4°C.

  • Photostability: Expose the sample solution to a calibrated light source as per ICH Q1B guidelines (e.g., an option 2 photostability chamber). Wrap a control sample in aluminum foil and place it in the same chamber. Analyze after a specified exposure period.[2][14]

  • Analysis: Analyze all stressed samples and controls by a stability-indicating HPLC-UV method. If unknown peaks are observed, LC-MS analysis is required for structural elucidation.[2]

Protocol 3: Example Stability-Indicating HPLC Method

A stability-indicating method is one that can separate the parent peak (NBIM) from all potential degradation product peaks.[13]

  • Column: ZORBAX SB-C18, 4.6 x 150 mm, 5 µm particle size.[15]

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD) scanning from 200-400 nm; extract chromatogram at the λmax of NBIM (e.g., ~316 nm, typical for nitroimidazoles).[15]

  • Injection Volume: 10 µL.

This method serves as a starting point and must be validated for its ability to resolve the specific degradation products identified in your forced degradation study.

References

Technical Support Center: Minimizing Off-Target Effects of (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol is a member of the nitro-benzimidazole class of compounds, a scaffold known for a wide range of biological activities, including anticancer and anthelmintic properties.[1][2] Like many small molecule inhibitors, achieving high specificity for the intended biological target while minimizing unintended interactions is a critical challenge for researchers.[3][4] This guide provides a comprehensive technical support resource for scientists and drug development professionals working with this compound, offering troubleshooting strategies and frequently asked questions to proactively address and mitigate potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a particular concern for benzimidazole derivatives?

A1: Off-target effects are the interactions of a drug or compound with proteins other than its intended target.[4] These unintended interactions can lead to misinterpretation of experimental data, cellular toxicity, and adverse side effects in clinical applications.[3][5] For the benzimidazole class of compounds, which includes this compound, this is a significant consideration. The primary on-target mechanism for many benzimidazoles is the inhibition of tubulin polymerization.[6] However, off-target effects for this class have been reported, including hematological and hepatic disorders.[6][7] Therefore, it is crucial to differentiate between the desired on-target effects and any unintended off-target pharmacology.

Q2: I'm observing unexpected cellular toxicity at concentrations where my on-target effect should be minimal. Could this be an off-target effect?

A2: Yes, unexpected toxicity is a common indicator of off-target activity.[8] While the intended mechanism of action of this compound might be well-tolerated by cells at a certain concentration range, binding to an unrelated, critical protein could induce a toxic response.[8] High doses of some benzimidazoles have been associated with adverse effects like anemia and liver damage.[9]

Troubleshooting Steps:

  • Dose-Response Analysis: Perform a careful dose-response curve for both the desired on-target effect and cytotoxicity. A significant divergence in the EC50/IC50 values could suggest that the two effects are mediated by different molecular targets.[8]

  • Use of a Negative Control: Synthesize or obtain a structurally similar analog of this compound that is inactive against the primary target. If this negative control compound still produces the same toxicity, it strongly implicates an off-target mechanism.[4]

  • Cell Line Profiling: Test the compound in multiple cell lines with varying expression levels of the intended target and potential off-targets.[3] Consistent toxicity across cell lines with low or absent on-target expression would point towards an off-target liability.

Q3: How can I proactively assess the potential off-target profile of this compound before conducting extensive cellular experiments?

A3: A proactive approach can save significant time and resources. Combining computational and experimental methods is highly recommended.

  • In Silico Prediction: Computational tools can predict potential off-target interactions based on the chemical structure of this compound.[5][10] These methods screen the compound against large databases of protein structures to identify potential binding partners.[5]

  • Broad-Panel Screening: Services that offer screening against a broad panel of targets, such as kinases or G-protein coupled receptors (GPCRs), can provide a comprehensive overview of the compound's selectivity.[4] Given that some benzimidazoles have shown anticancer activity by targeting VEGFR-2, a kinase panel would be a logical starting point.[9][11]

Troubleshooting Guide: Differentiating On-Target vs. Off-Target Phenotypes

Here we address common scenarios researchers may encounter and provide a logical workflow to dissect the observed effects.

Scenario 1: Discrepancy between Biochemical and Cellular Potency

Observation Possible Cause Troubleshooting Steps
Potent activity in a biochemical assay (e.g., tubulin polymerization), but weak or no effect in cell-based assays.Poor cell permeability or rapid metabolism of the compound.1. Assess Cell Permeability: Utilize assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate passive diffusion. 2. Evaluate Compound Stability: Incubate the compound with liver microsomes or in cell culture medium to assess its metabolic stability.
Weak biochemical activity, but a strong cellular phenotype.The observed cellular effect is due to a potent off-target interaction.1. Orthogonal On-Target Validation: Use a structurally unrelated inhibitor of the same target. If this second compound does not replicate the phenotype, it suggests an off-target effect of this compound.[3] 2. Genetic Validation: Employ CRISPR/Cas9 or siRNA to knockdown the intended target. The resulting phenotype should mimic the effect of the inhibitor if it is on-target.[3][12]

Scenario 2: Inconsistent Results Across Different Cell Lines

Observation Possible Cause Troubleshooting Steps
The compound is highly effective in one cell line but shows minimal activity in another, despite similar expression levels of the intended target.Cell-line specific expression of an off-target protein that is critical for the observed phenotype.1. Target and Off-Target Expression Analysis: Use qPCR or Western blotting to quantify the expression of the intended target and any suspected off-targets in the panel of cell lines.[8] 2. Consult Compound Databases: Check databases like ChEMBL or PubChem for known activities of structurally similar molecules, which may provide clues about potential off-targets.[8]

Experimental Protocols

Protocol 1: Genetic Knockdown using siRNA to Validate On-Target Effects

Objective: To determine if the cellular phenotype observed with this compound is dependent on its intended target.

Methodology:

  • siRNA Design and Synthesis: Design and synthesize at least two independent siRNAs targeting the mRNA of the intended protein target. A non-targeting scrambled siRNA should be used as a negative control.

  • Cell Transfection:

    • Plate cells at a density that will result in 50-70% confluency at the time of transfection.

    • Prepare siRNA-lipid complexes according to the transfection reagent manufacturer's protocol.

    • Incubate cells with the siRNA complexes for 24-72 hours.

  • Verification of Knockdown: Harvest a subset of cells and perform qPCR or Western blotting to confirm efficient knockdown of the target protein by the specific siRNAs, but not the scrambled control.

  • Compound Treatment: Treat the remaining knockdown and control cells with this compound at a concentration that elicits the phenotype of interest. An equivalent volume of vehicle (e.g., DMSO) should be used as a control.

  • Phenotypic Analysis: After an appropriate incubation period, assess the cellular phenotype using the relevant assay (e.g., cell viability, cell cycle analysis, reporter assay).

Expected Outcome: If the phenotype is on-target, its magnitude will be significantly reduced in the cells with target knockdown compared to the scrambled siRNA control. If the phenotype persists in the knockdown cells, it is likely due to an off-target effect.

Visualization of Key Concepts

Workflow for Differentiating On-Target vs. Off-Target Effects

G cluster_0 Initial Observation cluster_1 Initial Validation cluster_2 Genetic Validation cluster_3 Conclusion A Unexpected Phenotype Observed with this compound B Dose-Response Analysis A->B C Use Structurally Unrelated Inhibitor for the Same Target A->C D Use Inactive Structural Analog (Negative Control) A->D E siRNA/CRISPR Knockdown of Intended Target B->E Divergent Potencies? C->E Phenotype Replicated? D->E Phenotype Abrogated? F Phenotype is On-Target E->F Phenotype Mimics Genetic Knockdown G Phenotype is Off-Target E->G Phenotype Persists Despite Knockdown

Caption: A logical workflow for deconvoluting on-target from off-target effects.

Potential Signaling Pathways Affected by Benzimidazoles

G cluster_0 Benzimidazole Compounds cluster_1 Primary On-Target Effect cluster_2 Potential Off-Target Interactions cluster_3 Cellular Outcomes A This compound B Inhibition of Tubulin Polymerization A->B On-Target C VEGFR-2 Inhibition A->C Off-Target D Kinase Inhibition (Broad) A->D Off-Target E Hepatotoxicity-related Proteins A->E Off-Target F Hematopoiesis-related Proteins A->F Off-Target G Cell Cycle Arrest B->G H Apoptosis B->H I Anti-angiogenesis C->I J Toxicity D->J E->J F->J

Caption: Potential on-target and off-target pathways of benzimidazole compounds.

References

Refining dosage and concentration for in vitro experiments with (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol

A Guide to Refining Dosage and Concentration for In Vitro Experiments

Welcome to the technical support resource for this compound. As Senior Application Scientists, we have developed this guide to provide researchers, scientists, and drug development professionals with field-proven insights and troubleshooting strategies. Our goal is to empower you to move beyond simple protocols and understand the causality behind experimental choices, ensuring the generation of robust, reproducible, and meaningful data. This guide is structured as a series of frequently asked questions (FAQs) that directly address common challenges encountered when establishing in vitro assays with a novel benzimidazole derivative.

Section 1: Compound Fundamentals & Preparation

This section covers the essential first steps: understanding the compound's properties and preparing it correctly for experimental use. Errors at this stage are a primary source of non-reproducible results.[1]

Q1: What are the essential physicochemical properties of this compound that I should be aware of before starting my experiments?

Understanding the fundamental properties of a compound is critical for proper handling, storage, and experimental design. Below is a summary of key data for this compound.

PropertyValueSourceSignificance for In Vitro Work
CAS Number 20034-00-8[2][3]Ensures you are working with the correct chemical entity.
Molecular Formula C₈H₇N₃O₃[2]Used to calculate molecular weight for preparing molar solutions.
Molecular Weight 193.16 g/mol [2]Critical for accurate stock solution preparation.
XLogP3 0.9[2]Indicates moderate lipophilicity, suggesting it may have reasonable membrane permeability but could still require an organic solvent for initial solubilization.
Storage Store in a tightly closed container in a dry, cool, well-ventilated place.[2]Proper storage is crucial to prevent degradation and maintain compound integrity over time.
Q2: How should I prepare a high-concentration stock solution? What is the recommended solvent?

The preparation of an accurate and stable stock solution is arguably the most critical step in an in vitro experiment. Inconsistencies in stock solutions are a major reason for variability in IC₅₀ results between labs and even between experiments.[1]

Expert Insight: For novel compounds like this, Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for initial stock preparation due to its high solubilizing power for a wide range of organic molecules.[4]

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Calculation: Weigh out an appropriate amount of this compound (MW: 193.16 g/mol ). For example, to make 1 mL of a 10 mM stock, you would need:

    • 193.16 g/mol * 0.010 mol/L * 0.001 L = 0.0019316 g = 1.93 mg

  • Solubilization: Add the weighed compound to a sterile microcentrifuge tube. Add the calculated volume of high-purity, anhydrous DMSO (e.g., 1 mL for 1.93 mg).

  • Dissolution: Vortex thoroughly for 2-5 minutes. If necessary, gently warm the solution (e.g., in a 37°C water bath) and sonicate for 5-10 minutes to ensure complete dissolution. Visually inspect against a light source to confirm no particulates remain.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. This is a critical self-validating step to prevent degradation from repeated freeze-thaw cycles.[5] Store aliquots at -20°C or -80°C, protected from light.

Q3: My compound appears to precipitate when I add it to the aqueous cell culture medium. What's happening and how can I fix it?

This is a common issue when diluting a DMSO-solubilized compound into an aqueous environment. The final concentration of DMSO in your culture medium should ideally be kept below 0.5%, and absolutely no higher than 1%, as higher concentrations can induce cellular stress and toxicity, confounding your results.

Troubleshooting Steps:

  • Check Final DMSO Concentration: Calculate the final percentage of DMSO in your highest compound concentration. If it exceeds 0.5%, your dilution scheme needs adjustment.

  • Perform a Solubility Test: Before treating cells, perform a preliminary test by adding your highest concentration of compound-in-DMSO to cell-free culture medium. Incubate for 2-4 hours at 37°C and visually inspect for precipitation.

  • Use a "Pluronic" Surfactant: For particularly challenging compounds, a small amount of a non-ionic surfactant like Pluronic F-68 (typically 0.02-0.1%) can be included in the culture medium to improve solubility and prevent precipitation. However, you must run a vehicle control with the surfactant alone to ensure it doesn't affect cell viability.

  • Consider Alternative Solvents: If DMSO proves problematic, other biocompatible solvents like ethanol can be tested, though they often have lower solubilizing power and higher volatility.

Section 2: Designing Robust Dose-Response Experiments

With a reliable stock solution prepared, the next step is to design an experiment that can accurately determine the compound's effective concentration range.

Q4: I have no preliminary data. What is a logical starting concentration range for my initial screening assay?

For a completely novel compound, it is essential to screen across a broad, logarithmic range of concentrations to capture the full dose-response curve, from no effect to maximal effect.

Expert Insight: A common starting point for initial "range-finding" studies is a high concentration of 10-100 µM, followed by serial dilutions.[6] The specific range depends on the expected potency and the assay type.

Assay TypeTypical High ConcentrationTypical Low ConcentrationRationale
Initial Cytotoxicity Screen (e.g., MTT) 50 - 100 µM~10 nMA broad range is needed to identify an IC₅₀ which could span from nanomolar to high micromolar.[7]
Target-Based Assay (e.g., Kinase Inhibition) 1 - 10 µM~0.1 nMIf a specific molecular target is hypothesized, higher potency is often expected.
Phenotypic Screen (e.g., Morphology) 10 - 20 µM~1 nMEffects on cell morphology or other phenotypes may occur at non-toxic concentrations.
Q5: Can you provide a clear workflow for preparing working concentrations for a 96-well plate experiment?

Absolutely. A systematic serial dilution process is fundamental to minimizing pipetting errors and ensuring a consistent dose-response curve.[5]

Protocol 2: Serial Dilutions for a 96-Well Plate Assay

  • Intermediate Dilution: First, dilute your 10 mM DMSO stock into complete culture medium to create your highest working concentration (e.g., 100 µM). Crucially, prepare enough of this solution for the entire dilution series plus all your high-dose replicate wells.

  • Plate Setup: Add a fixed volume of complete culture medium (e.g., 100 µL) to all wells of a 96-well plate except for the first column of your dilution series.

  • Serial Dilution:

    • Add double the volume of your highest working concentration (e.g., 200 µL of 100 µM solution) to the wells in the first column.

    • Transfer half the volume (100 µL) from the first column to the second column. Mix thoroughly by pipetting up and down 5-7 times.

    • Continue this 1:2 serial dilution across the plate, changing pipette tips for each column to avoid carryover.

    • Discard 100 µL from the final column of the dilution series so all wells have an equal volume.

  • Cell Seeding: Once your drug plate is prepared, you can add your cell suspension to each well.

G cluster_prep Step 1: Preparation cluster_plate Step 2: 96-Well Plate Dilution cluster_final Step 3: Final Step stock 10 mM Stock in DMSO intermediate Prepare 100 µM Intermediate Solution in Culture Medium stock->intermediate Dilute A1 Col 1: Add 200µL of 100µM intermediate->A1 Load Plate A2 Col 2: Add 100µL Medium A3 Col 3: Add 100µL Medium An ... add_cells Add Cell Suspension to All Wells An->add_cells

Q8: My results show high variability between replicate wells. What are the most common causes?

High variability obscures real biological effects and reduces confidence in your data. It is most often traced back to technical inconsistencies. [5]

  • Inconsistent Cell Seeding: An "edge effect" in 96-well plates is common, where wells on the perimeter evaporate faster, leading to higher cell density and altered responses.

    • Solution: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to create a humidity barrier.

  • Inconsistent Cell Health: Using cells with high passage numbers can lead to genetic drift and altered phenotypes, increasing variability. [8] * Solution: Maintain a strict cell culture regimen. Only use cells within a validated, low passage number range for your experiments. Ensure cells are in the logarithmic growth phase at the time of treatment. [5]* Pipetting Errors: Small errors in pipetting during serial dilutions or reagent addition can be magnified into large concentration inaccuracies.

    • Solution: Use calibrated pipettes. Ensure proper mixing at each dilution step. For critical experiments, consider using automated liquid handlers. [9]

Q9: My compound seems to be interfering with the assay itself. How can I check for this?

Certain compounds can directly interfere with assay readouts. For example, a colored compound can absorb light at the same wavelength as an absorbance-based assay (like MTT), or a fluorescent compound can interfere with a fluorescence-based assay.

Self-Validating Check: Run your highest concentration of the compound in cell-free wells (media only). Process these wells exactly as you would your experimental wells. If you see a significant signal (absorbance, fluorescence, or luminescence) in these cell-free wells, it indicates direct compound interference. You will either need to subtract this background signal or, more reliably, switch to an assay with an orthogonal detection method (e.g., switch from an absorbance-based viability assay to a luminescence-based one like CellTiter-Glo®). [5]

References

Technical Support Center: Dealing with Autofluorescence of Nitro Compounds in Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of autofluorescence originating from nitro compounds in your imaging studies. My goal is to provide you with the expertise and validated protocols necessary to achieve high-fidelity, publication-quality data.

Introduction: The Challenge of Nitro Compound Autofluorescence

Nitroaromatic compounds are integral to many areas of biological research and drug development. However, their intrinsic fluorescence can be a significant hurdle in imaging experiments, masking the specific signal from your fluorescent probes and leading to a poor signal-to-noise ratio.[1] This guide will walk you through the causes of this autofluorescence and provide a range of proven strategies to mitigate its effects.

The electron-withdrawing nature of the nitro group can influence the photophysical properties of a molecule, often leading to fluorescence in the green-yellow region of the spectrum.[1] This spectral overlap with common endogenous fluorophores and widely used fluorescent labels is a primary source of interference.[1]

Part 1: Troubleshooting Guide - A Problem/Solution Approach

This section is designed to help you quickly identify and solve common issues related to nitro compound autofluorescence.

Problem 1: Diffuse, high background fluorescence across the entire field of view.
Is your compound inherently fluorescent?
  • Cause: Many nitro compounds possess intrinsic fluorescence.[2][3] This is often exacerbated by the cellular environment.

  • Solution:

    • Characterize the Autofluorescence: Before proceeding with your full experiment, image your unstained cells or tissue treated only with your nitro compound. This will help you determine the excitation and emission spectra of the autofluorescence.[4]

    • Choose Spectrally Distinct Fluorophores: Select fluorescent probes with excitation and emission spectra that are well-separated from the autofluorescence of your nitro compound.[5][6] Whenever possible, opt for fluorophores in the far-red or near-infrared range, as autofluorescence is typically lower in these regions.[7][8] Modern dyes like the Alexa Fluor, Dylight, or Atto series often have narrower emission bands, which can also help.[5][6]

Is your fixation protocol contributing to the problem?
  • Cause: Aldehyde fixatives like formaldehyde, paraformaldehyde, and glutaraldehyde can react with cellular components to create fluorescent products, significantly increasing background autofluorescence.[4][8][9][10] This effect can be more pronounced with longer fixation times or at warmer temperatures.[11]

  • Solution:

    • Minimize Fixation Time: Use the shortest fixation time necessary to adequately preserve your sample's morphology.[7][8][9]

    • Consider Alternative Fixatives: If compatible with your experimental goals, switch to non-aldehyde fixatives such as ice-cold methanol or ethanol.[8][10][12]

    • Chemical Quenching of Aldehyde-Induced Autofluorescence: If aldehyde fixation is required, you can treat your samples with a chemical reducing agent to quench the autofluorescence.

Problem 2: Punctate or granular background fluorescence.
Are you observing lipofuscin accumulation?
  • Cause: Lipofuscin is an age-related accumulation of oxidized lipids and proteins that forms highly autofluorescent granules within lysosomes.[13] This is a common issue in aged cells and tissues.[13]

  • Solution:

    • Sudan Black B Staining: Sudan Black B is a lipophilic dye that effectively quenches lipofuscin autofluorescence by binding to the granules.[13][14][15]

Part 2: In-Depth Protocols and Methodologies

Here, you will find detailed, step-by-step protocols for the key techniques discussed in the troubleshooting guide.

Method 1: Chemical Quenching of Autofluorescence

Chemical quenching is a powerful technique to reduce background fluorescence from various sources.

Protocol 1.1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

Sodium borohydride reduces the aldehyde groups responsible for fixation-induced autofluorescence.[11]

Materials:

  • Sodium Borohydride (NaBH₄)

  • Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS)

  • Ice bucket

Procedure:

  • Preparation (Perform immediately before use): Prepare a 1 mg/mL solution of sodium borohydride in ice-cold PBS or TBS.[16] The solution will fizz.[11]

  • Incubation: After fixation and permeabilization, wash your samples three times with PBS for 5 minutes each.

  • Quenching: Immerse the samples in the freshly prepared sodium borohydride solution.

    • For cell monolayers: Incubate for 4 minutes, then replace with fresh solution for another 4 minutes.[11]

    • For tissue sections (e.g., 7 µm): Incubate three times for 10 minutes each.[11]

  • Washing: Rinse the samples extensively with PBS (at least 3-4 times for 5-10 minutes each) to remove all traces of sodium borohydride.[11]

  • Proceed with Blocking: Continue with your standard immunofluorescence protocol, starting with the blocking step.

Protocol 1.2: Sudan Black B Staining for Lipofuscin Quenching

Sudan Black B is highly effective at quenching autofluorescence from lipofuscin.[13][14][17]

Materials:

  • Sudan Black B (SBB)

  • 70% Ethanol

  • PBS or TBS

  • Aqueous mounting medium

Procedure:

  • Preparation: Prepare a 0.1% - 0.3% (w/v) solution of Sudan Black B in 70% ethanol. Ensure it is freshly made and filtered before use.[15]

  • Application: This can be done either before or after your primary and secondary antibody incubations. Post-staining application is common.

  • Staining: After your final antibody wash step, incubate the samples in the Sudan Black B solution for 5-20 minutes at room temperature. The optimal time may need to be determined empirically.[17][18]

  • Destaining/Washing: Briefly wash the samples in 70% ethanol to remove excess Sudan Black B, followed by several thorough washes in PBS or TBS.

  • Mounting: Mount your samples using an aqueous mounting medium.[15]

Method 2: Photobleaching to Reduce Background Autofluorescence

Photobleaching uses high-intensity light to destroy autofluorescent molecules before you apply your fluorescent labels.[5][6][19]

Materials:

  • Fluorescence microscope with a broad-spectrum light source (e.g., mercury or xenon arc lamp, or a white light LED).[19]

Procedure:

  • Sample Preparation: Prepare your samples on microscope slides or in imaging dishes as you normally would for staining.

  • Photobleaching: Before any antibody or dye incubations, expose the sample to high-intensity light from your microscope's light source. The duration can range from several minutes to a couple of hours, depending on the intensity of the autofluorescence and the light source.[19][20]

  • Staining: After photobleaching, proceed with your standard staining protocol.

Method 3: Computational Correction - Spectral Unmixing

Spectral unmixing is a powerful computational technique that can separate the emission spectra of your specific fluorophores from the broad emission spectrum of autofluorescence.[21][22]

Workflow:

  • Acquire a Spectral Image Stack: Using a confocal microscope with a spectral detector, acquire a series of images at different emission wavelengths for your stained sample.

  • Obtain Reference Spectra:

    • Autofluorescence Spectrum: Acquire a spectral image stack of an unstained control sample (treated with the nitro compound). This will serve as the reference spectrum for autofluorescence.[22]

    • Fluorophore Spectra: Acquire spectral image stacks of samples stained with each of your individual fluorophores.

  • Linear Unmixing: Use software (e.g., ZEN from Zeiss, LAS X from Leica, or ImageJ/Fiji with appropriate plugins) to perform linear unmixing.[23] The software will use the reference spectra to calculate the contribution of each fluorophore and the autofluorescence to the total signal in each pixel of your experimental image.[23] This allows for the computational removal of the autofluorescence signal.[21][22]

Part 3: Data Presentation and Visualization

Table 1: Comparison of Autofluorescence Reduction Techniques
TechniqueTarget AutofluorescenceAdvantagesDisadvantagesReported Efficacy
Sodium Borohydride Aldehyde-inducedSimple, inexpensiveCan have variable effects, may damage some epitopesSignificantly reduces autofluorescence on coated glass slides.[24]
Sudan Black B Lipofuscin and other pigmentsHighly effective for lipofuscinCan introduce its own background in far-red channels[13]Can suppress autofluorescence by 65-95% in pancreatic tissues.[14][17]
Photobleaching General autofluorescenceNon-chemical, no effect on subsequent antibody stainingCan be time-consuming[19][20]Effectively reduced background and lipofuscin fluorescence without affecting probe intensity in human brain tissue.[19][20]
Spectral Unmixing All sources of autofluorescenceCan separate spectrally overlapping signals, highly quantitativeRequires specialized equipment (spectral detector) and softwareCan significantly improve signal-to-noise ratio by computationally removing autofluorescence.[21]

Diagrams

Experimental_Workflow cluster_prep Sample Preparation cluster_mitigation Autofluorescence Mitigation cluster_staining Staining & Imaging cluster_analysis Image Analysis Start Start with Nitro Compound-Treated Cells/Tissue Fixation Fixation Start->Fixation Perm Permeabilization Fixation->Perm Quench Chemical Quenching (e.g., NaBH4) Perm->Quench Bleach Photobleaching Perm->Bleach NoAction No Mitigation Perm->NoAction Block Blocking Quench->Block Bleach->Block NoAction->Block PriAb Primary Antibody Block->PriAb SecAb Secondary Antibody PriAb->SecAb Image Imaging SecAb->Image Spectral Spectral Unmixing Image->Spectral Direct Direct Analysis Image->Direct

Caption: Experimental workflow for managing nitro compound autofluorescence.

Troubleshooting_Logic node_sol Use NaBH4 Quenching or Change Fixative node_prob Inherent Compound Fluorescence node_sol3 Use Far-Red Dyes & Spectral Unmixing node_prob->node_sol3 Start High Background Autofluorescence? Diffuse Diffuse or Punctate? Start->Diffuse Fixation Aldehyde Fixative? Diffuse->Fixation Diffuse Lipofuscin Lipofuscin Present? Diffuse->Lipofuscin Punctate Fixation->node_sol Yes Fixation->node_prob No node_sol2 Use Sudan Black B Lipofuscin->node_sol2 Yes node_prob2 Consider Other Particulate Sources Lipofuscin->node_prob2 No

Caption: Troubleshooting logic for identifying sources of autofluorescence.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use the same quenching protocol for all types of nitro compounds?

A: While the protocols provided are broadly applicable, the optimal method may vary depending on the specific properties of your nitro compound and your sample type. It is always recommended to perform a pilot experiment to determine the most effective strategy for your particular situation.

Q2: Will these treatments affect the binding of my antibodies?

A: Sodium borohydride treatment is generally performed after fixation and permeabilization but before antibody incubation and is not expected to significantly impact antibody binding.[11] Sudan Black B can be applied after antibody staining to minimize any potential interference.[13] Photobleaching is performed before any staining and therefore does not affect antibody binding.[19][20]

Q3: My autofluorescence is still high even after trying these methods. What else can I do?

A: If you have exhausted the experimental mitigation strategies, computational approaches like spectral unmixing are your best option.[21][22] Additionally, ensure that other sources of background are minimized, such as non-specific antibody binding, by optimizing your blocking and washing steps.[25] You can also try to reduce the concentration of your nitro compound to the lowest effective dose.

Q4: Are there any commercial kits available to reduce autofluorescence?

A: Yes, several companies offer commercial reagents designed to reduce autofluorescence from various sources. For example, TrueVIEW from Vector Laboratories has been shown to reduce autofluorescence from multiple causes.[7]

Q5: Can I combine different methods?

A: Yes, in some cases, a combination of methods may be most effective. For example, you could use sodium borohydride to quench fixation-induced autofluorescence and then use spectral unmixing to remove any remaining background, including that from your nitro compound.

References

Strategies to reduce cytotoxicity of (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol in non-target cells

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol

Welcome to the technical support guide for researchers working with this compound. This document provides in-depth troubleshooting advice and detailed protocols to help you navigate the challenges associated with the off-target cytotoxicity of this compound. Our goal is to equip you with the knowledge to refine your experimental design, enhance the therapeutic window of your application, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our non-target (control) cell lines when using this compound. What is the likely cause?

A1: The primary cause of off-target cytotoxicity with 5-nitrobenzimidazole derivatives is the bioreductive activation of the nitro group, which is not always specific to target cells.[1][2] This process is catalyzed by nitroreductase enzymes that can be present in both target and non-target cells.[3][4][5] Reduction of the nitro group generates reactive nitroso and hydroxylamine intermediates, as well as reactive oxygen species (ROS), which are highly cytotoxic and can damage cellular macromolecules like DNA and proteins.[1][6]

Q2: What is the fundamental mechanism of cytotoxicity for nitroaromatic compounds like this one?

A2: The cytotoxicity of nitroaromatic compounds is primarily linked to the enzymatic reduction of the nitro group to a nitro radical anion.[1][2] In aerobic conditions, this radical can transfer an electron to molecular oxygen, creating a superoxide radical and regenerating the parent compound in a process called "redox cycling." This leads to the accumulation of ROS and significant oxidative stress.[1][7] Under anaerobic or hypoxic conditions, further reduction can occur, leading to highly reactive and damaging nitroso and hydroxylamine species.[6][8]

Q3: Can the cytotoxicity of this compound be modulated?

A3: Yes, the cytotoxicity can be modulated. Strategies generally fall into two categories: limiting the metabolic activation of the drug in non-target cells or mitigating the downstream effects of the toxic metabolites. This can be achieved by co-administering enzyme inhibitors or antioxidants, or by modifying the compound's structure to alter its reduction potential.[9]

Troubleshooting Guide: Specific Experimental Issues

Issue 1: High variability in cytotoxicity results between different non-target cell lines.

  • Question: We've tested our compound on several different non-target cell lines and see a wide range of IC50 values. Why is this happening and how can we standardize our assays?

  • Answer & Troubleshooting Steps:

    • Differential Enzyme Expression: The primary reason for this variability is likely differences in the expression levels of nitroreductase enzymes (e.g., Cytochrome P450 reductases, xanthine oxidase) across cell lines.[4] Cells with higher intrinsic nitroreductase activity will activate the compound more efficiently, leading to greater cytotoxicity.

    • Recommendation:

      • Characterize Nitroreductase Activity: Before extensive screening, perform a baseline characterization of nitroreductase activity in your panel of non-target cells. This can be done using a probe substrate like nitrofurazone.

      • Select Appropriate Control Lines: Choose control cell lines with well-characterized and low nitroreductase activity for your primary screening to better isolate the on-target effects.

      • Standardize Assay Conditions: Ensure consistent cell seeding densities, media components, and incubation times, as these can all influence cellular metabolic activity and drug response.[10]

Issue 2: The therapeutic window between our target (e.g., cancer) and non-target cells is too narrow.

  • Question: Our compound is effective against our target cells, but the effective concentration is also highly toxic to our non-target controls. How can we improve the therapeutic window?

  • Answer & Troubleshooting Steps:

    • Exploiting Hypoxia: If your target cells are in a hypoxic environment (common in solid tumors), you can leverage this. The reductive activation of many nitroaromatic compounds is significantly enhanced under hypoxic conditions.[11]

    • Co-administration of Antioxidants: The cytotoxicity is often mediated by oxidative stress.[7] Co-administering an antioxidant may selectively protect non-target cells without compromising the activity in target cells, especially if the primary killing mechanism in the target is not ROS-dependent.

      • Recommendation: Perform a dose-response matrix experiment with this compound and a well-known antioxidant like N-acetylcysteine (NAC) or a nitroxide-based antioxidant like Tempol.[12][13] Assess viability in both target and non-target cells to identify a concentration that provides selective protection.

    • Inhibition of Activating Enzymes: If a specific, broadly expressed enzyme is responsible for the off-target activation, a selective inhibitor can be used.[14][15][16]

      • Recommendation: Identify the primary activating enzymes in your non-target cells. If, for example, xanthine oxidase is implicated, consider co-treatment with an inhibitor like allopurinol.[4]

Issue 3: Unexpected loss of compound efficacy in scaled-up or in vivo models.

  • Question: The compound showed great promise in our 2D cell culture assays, but its efficacy is significantly reduced in our 3D spheroid or animal models. What could be the cause?

  • Answer & Troubleshooting Steps:

    • Drug Penetration and Metabolism: 3D models and in vivo systems have more complex pharmacokinetics. The compound may be metabolized by enzymes in the liver or other tissues before it reaches the target site.[17][18]

    • Recommendation:

      • Pharmacokinetic Analysis: Conduct preliminary pharmacokinetic studies to assess the compound's stability and metabolism in vivo.

      • Formulation Strategies: Consider alternative drug delivery systems, such as nanoparticles, to improve targeting and reduce systemic exposure.

      • Metabolic Stability Assays: Use liver microsomes to assess the metabolic stability of your compound in vitro. This can provide an early indication of its potential for rapid clearance in vivo.

Experimental Protocols

Protocol 1: Assessing and Mitigating Off-Target Cytotoxicity using Antioxidants

This protocol details how to evaluate the protective effect of an antioxidant, N-acetylcysteine (NAC), on non-target cells treated with this compound.

Materials:

  • Non-target cell line (e.g., HEK293T)

  • Target cell line (as per your research)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • N-acetylcysteine (NAC) stock solution (e.g., 1 M in sterile water)

  • Complete cell culture medium

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS) or other viability assay kits (e.g., LDH release assay).[19][20]

  • DMSO (for dissolving formazan crystals)

  • Plate reader

Procedure:

  • Cell Seeding: Seed both non-target and target cells in separate 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours.[19]

  • Compound Preparation: Prepare serial dilutions of this compound in complete medium.

  • Treatment:

    • Control Group: Add medium with vehicle (DMSO, final concentration ≤ 0.5%) only.

    • Compound Only Group: Add the serial dilutions of the compound to the cells.

    • NAC Co-treatment Group: Pre-treat a set of wells with a final concentration of 1-5 mM NAC for 1-2 hours. Then, add the serial dilutions of the compound.

  • Incubation: Incubate the plates for 24, 48, or 72 hours, depending on your experimental needs.

  • Viability Assay (MTT Example):

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[20]

    • Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot dose-response curves and determine the IC50 values for each condition. Compare the IC50 values in the presence and absence of NAC for both cell lines.

Protocol 2: Modulating Cytotoxicity with an Enzyme Inhibitor

This protocol describes the use of Allopurinol, a xanthine oxidase inhibitor, to reduce the metabolic activation of this compound.

Materials:

  • Same as Protocol 1, with the addition of an Allopurinol stock solution (e.g., 100 mM in 0.1 M NaOH, then diluted in medium).

Procedure:

  • Cell Seeding: Follow step 1 from Protocol 1.

  • Treatment:

    • Control Group: Add medium with vehicle only.

    • Compound Only Group: Add serial dilutions of this compound.

    • Allopurinol Co-treatment Group: Pre-treat cells with a final concentration of 100-200 µM Allopurinol for 1-2 hours before adding the compound dilutions.

  • Incubation and Viability Assay: Follow steps 4-6 from Protocol 1.

  • Data Analysis: Compare the IC50 values with and without Allopurinol to determine if inhibition of xanthine oxidase reduces the compound's cytotoxicity in non-target cells.

Data Presentation

Table 1: Hypothetical IC50 Values (µM) for this compound

Cell LineTreatment ConditionIC50 (µM)Therapeutic Index (vs. Target)
Target Cancer Cells Compound Alone5.01.0
Non-Target Cells Compound Alone10.02.0
Non-Target Cells + 5 mM NAC50.010.0
Non-Target Cells + 200 µM Allopurinol45.09.0

This table illustrates how co-treatment with an antioxidant (NAC) or an enzyme inhibitor (Allopurinol) can increase the IC50 in non-target cells, thereby improving the therapeutic index.

Visualizations

Mechanism of Cytotoxicity and Mitigation

Cytotoxicity_Mitigation Compound This compound Nitroreductases Nitroreductases (e.g., XO, P450 Reductase) Compound->Nitroreductases Metabolic Activation ReactiveIntermediates Reactive Intermediates (Nitro Radical Anion) Nitroreductases->ReactiveIntermediates ROS Reactive Oxygen Species (ROS) ReactiveIntermediates->ROS Redox Cycling CellDamage Cell Damage & Cytotoxicity ReactiveIntermediates->CellDamage ROS->CellDamage Antioxidants Antioxidants (e.g., NAC, Tempol) Antioxidants->ROS Scavenges EnzymeInhibitors Enzyme Inhibitors (e.g., Allopurinol) EnzymeInhibitors->Nitroreductases Inhibits

Caption: Mitigation of nitro-benzimidazole cytotoxicity.

Experimental Workflow for Assessing Mitigation Strategies

Experimental_Workflow Start Start: Seed Target & Non-Target Cells PreTreatment Pre-treatment (Optional): - Antioxidant (NAC) - Enzyme Inhibitor (Allopurinol) Start->PreTreatment CompoundTreatment Add Serial Dilutions of This compound Start->CompoundTreatment No Pre-treatment Control PreTreatment->CompoundTreatment Incubate Incubate (24-72h) CompoundTreatment->Incubate ViabilityAssay Perform Cell Viability Assay (e.g., MTT, LDH) Incubate->ViabilityAssay DataAnalysis Data Analysis: - Calculate % Viability - Determine IC50 Values ViabilityAssay->DataAnalysis Conclusion Compare IC50s to Evaluate Protective Effect & Therapeutic Window DataAnalysis->Conclusion

Caption: Workflow for testing cytotoxicity mitigation.

References

Validation & Comparative

A Comparative Efficacy Analysis: (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol and the Landscape of Nitroimidazole Antimicrobials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ongoing battle against microbial and parasitic diseases, the nitroimidazole class of compounds remains a cornerstone of therapeutic strategies. While established drugs like metronidazole and tinidazole are widely utilized, the emergence of resistance necessitates the exploration of novel derivatives. This guide provides a comparative analysis of the efficacy of (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol and the broader 5-nitrobenzimidazole class against other key nitroimidazoles. While direct comparative experimental data for this compound is not extensively available in the current body of literature, by examining the structure-activity relationships and the performance of structurally similar 5-nitrobenzimidazole derivatives, we can extrapolate and frame its potential efficacy within the nitroimidazole landscape.

The Nitroimidazole Scaffold: A Foundation for Antimicrobial Action

Nitroimidazoles are prodrugs, meaning they require activation within the target organism to exert their cytotoxic effects. Their mechanism of action is particularly effective in anaerobic or microaerophilic environments, which are characteristic of many pathogenic bacteria and protozoa.

The activation process is initiated by the reduction of the nitro group (NO2) on the imidazole ring. This reduction is catalyzed by low-redox-potential electron-transfer proteins, such as ferredoxin, found in anaerobic organisms. The reduction of the nitro group generates highly reactive nitroso radicals. These radicals can then interact with and disrupt microbial DNA, leading to strand breaks and ultimately, cell death. This targeted mechanism of action provides a degree of selectivity for anaerobic microbes over aerobic host cells.

Fig. 1: General Mechanism of Action of Nitroimidazoles Nitroimidazole Nitroimidazole (Prodrug) Cell Anaerobic Microbial Cell Nitroimidazole->Cell Activation Reduction of Nitro Group (e.g., by Ferredoxin) Cell->Activation Radical Reactive Nitroso Radical Activation->Radical DNA Microbial DNA Radical->DNA Damage DNA Strand Breaks DNA->Damage Death Cell Death Damage->Death

Caption: General mechanism of action of nitroimidazoles.

The Benzimidazole Distinction: A Structural Shift in the Nitroimidazole Family

The subject of this guide, this compound, belongs to the 5-nitrobenzimidazole subclass. Unlike the more common 5-nitroimidazoles such as metronidazole, which have a simple imidazole ring, benzimidazoles feature an imidazole ring fused to a benzene ring. This structural modification can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can affect its absorption, distribution, metabolism, excretion (ADME) profile, and ultimately, its biological activity.

Comparative Efficacy: Insights from Structurally Related Compounds

While specific data for this compound is sparse, studies on other 2-substituted 5-nitrobenzimidazoles provide valuable insights into the potential efficacy of this class of compounds.

Antibacterial Activity

Research has demonstrated that 5-nitrobenzimidazole derivatives possess significant antibacterial activity, particularly against anaerobic bacteria. For instance, studies on various 2-aryl-substituted 5-nitrobenzimidazoles have shown promising in vitro activity against a range of Gram-positive and Gram-negative bacteria.

Compound ClassRepresentative OrganismMIC Range (µg/mL)Reference CompoundMIC (µg/mL)
2-Aryl-5-nitrobenzimidazolesStaphylococcus aureus1.56 - 6.25Ciprofloxacin0.5
Bacillus subtilis0.78 - 3.12Ciprofloxacin0.25
Escherichia coli3.12 - 12.5Ciprofloxacin1.0
MetronidazoleBacteroides fragilis0.25 - 2.0--
TinidazoleBacteroides fragilis0.12 - 1.0--

Note: The data for 2-Aryl-5-nitrobenzimidazoles is a generalized range from multiple studies for illustrative purposes and is not a direct representation of this compound.

The structure-activity relationship studies of 2-substituted 5-nitrobenzimidazoles suggest that the nature of the substituent at the 2-position plays a crucial role in determining the antibacterial potency. The presence of a hydroxyl group in this compound could influence its solubility and interaction with bacterial targets.

Antiparasitic Activity

Nitroimidazoles are first-line treatments for several parasitic infections, including those caused by Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis. While metronidazole is the most commonly used drug, resistance is a growing concern.[1][2]

Studies on novel nitroimidazole carboxamides have shown that derivatization of the nitroimidazole scaffold can lead to improved antiparasitic agents. Several of these new compounds exhibited potent activity against metronidazole-resistant strains of G. lamblia.[1] This highlights the potential for developing new nitroimidazole derivatives with enhanced efficacy.

Experimental Protocols for Efficacy Evaluation

To rigorously compare the efficacy of novel nitroimidazoles like this compound with established drugs, a series of standardized in vitro and in vivo experiments are essential.

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a panel of clinically relevant anaerobic and aerobic bacteria.

Methodology: Broth Microdilution Method

  • Preparation of Inoculum: Bacterial strains are cultured overnight in an appropriate broth medium. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard.

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound and a reference drug (e.g., metronidazole) is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated under appropriate conditions (anaerobic or aerobic) at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Fig. 2: Workflow for Broth Microdilution Assay Start Start PrepInoculum Prepare Bacterial Inoculum Start->PrepInoculum PrepDilutions Prepare Compound Serial Dilutions Start->PrepDilutions Inoculate Inoculate Microtiter Plate PrepInoculum->Inoculate PrepDilutions->Inoculate Incubate Incubate Plate Inoculate->Incubate ReadMIC Read MIC (Lowest concentration with no visible growth) Incubate->ReadMIC End End ReadMIC->End

References

Validating the In Vivo Anticancer Efficacy of (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the in vivo validation of the novel benzimidazole derivative, (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol, as a potential anticancer agent. Drawing upon established methodologies and comparative data from existing literature on related compounds, we present a scientifically rigorous approach for researchers, scientists, and drug development professionals. This document outlines a head-to-head comparison with a standard-of-care chemotherapeutic agent, Doxorubicin, within a preclinical xenograft model.

Introduction: The Therapeutic Promise of Benzimidazole Scaffolds

The benzimidazole core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer effects.[1][2][3] These compounds exert their antitumor activity through diverse mechanisms, such as the inhibition of crucial cellular enzymes like topoisomerase and kinases, disruption of microtubule polymerization, and induction of apoptosis.[4][5][6][7] The subject of this guide, this compound, incorporates a nitro group, a feature known to enhance the biological activity of various heterocyclic compounds. While direct in vivo data for this specific molecule is not yet prevalent in public literature, a closely related fluorinated benzimidazole derivative, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), has demonstrated significant tumor growth inhibition (in vivo), with a 79.7% reduction in tumor volume in a breast cancer xenograft model.[8] This precedent provides a strong rationale for advancing this compound to in vivo validation.

This guide will compare the projected efficacy of this compound against Doxorubicin, a well-characterized anthracycline antibiotic widely used in cancer chemotherapy.[9] Doxorubicin's mechanisms of action include DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.[10][11] Its established efficacy and known toxicity profile make it an ideal benchmark for evaluating novel anticancer compounds.

Proposed In Vivo Validation Workflow

The cornerstone of this validation guide is a murine xenograft model, a standard and robust platform for assessing the antitumor activity of novel chemical entities.[12][13] The workflow is designed to provide a comprehensive evaluation of efficacy, toxicity, and preliminary pharmacokinetic properties.

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint Analysis A Cancer Cell Line Culture (e.g., HCT-116 Colorectal) B Subcutaneous Implantation in Immunocompromised Mice A->B C Tumor Growth Monitoring (to ~150-200 mm³) B->C D Randomization into Treatment Groups (n=8-10) C->D E Dosing Regimen Initiation - Vehicle Control - Test Compound - Doxorubicin D->E F Continuous Monitoring: - Tumor Volume - Body Weight - Clinical Signs E->F G Study Termination (Pre-defined Endpoint) F->G H Tumor Excision & Weight Measurement G->H I Tissue Collection for Histopathology & Biomarker Analysis H->I

Caption: Proposed workflow for in vivo validation.

Comparative Experimental Design

To ensure a robust and unbiased comparison, the following experimental groups are proposed for a study utilizing a colorectal cancer (HCT-116) xenograft model. Colorectal cancer models are well-established for testing novel chemotherapeutics.[12][14]

Group Treatment Dosage (Exemplary) Administration Route Schedule
1 Vehicle Control10 mL/kgIntraperitoneal (i.p.)Daily for 21 days
2 This compound50 mg/kgIntraperitoneal (i.p.)Daily for 21 days
3 Doxorubicin5 mg/kgIntravenous (i.v.)Once weekly for 3 weeks

Dosages are hypothetical and should be determined by prior maximum tolerated dose (MTD) studies.

Detailed Experimental Protocols

Murine Xenograft Model Establishment
  • Cell Culture: HCT-116 human colorectal carcinoma cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation: 5 x 10^6 HCT-116 cells in 100 µL of sterile PBS are injected subcutaneously into the right flank of each mouse.[15]

  • Tumor Growth Monitoring: Tumor volumes are measured twice weekly with calipers using the formula: Volume = (length x width²) / 2.[16][17]

Treatment and In-Life Monitoring
  • Randomization: When tumors reach an average volume of 150-200 mm³, mice are randomized into the treatment groups.

  • Compound Administration: The test compound and vehicle are administered daily via intraperitoneal injection. Doxorubicin is administered intravenously.

  • Monitoring: Animal body weight and tumor dimensions are recorded twice weekly.[18] Clinical signs of toxicity (e.g., changes in posture, activity, fur texture) are monitored daily.

Endpoint Data Collection and Analysis
  • Study Termination: The study is concluded when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 21 days).

  • Tumor Growth Inhibition (TGI): At the end of the study, tumors are excised and weighed. TGI is calculated as: % TGI = [1 - (Mean Tumor Weight of Treated Group / Mean Tumor Weight of Control Group)] x 100.

  • Toxicity Assessment: Body weight changes are monitored as an indicator of systemic toxicity. Organ tissues (liver, spleen, kidney) can be collected for histopathological analysis.[19][20][21]

  • Pharmacokinetic (PK) Analysis: Satellite groups of animals can be used for PK studies, where blood samples are collected at various time points after dosing to determine compound concentration in plasma.[22][23]

Predicted Outcomes and Data Interpretation

The following table illustrates a hypothetical but realistic set of outcomes based on the known activities of benzimidazole derivatives and Doxorubicin.

Parameter Vehicle Control This compound Doxorubicin
Tumor Growth Inhibition (%) 0> 60%~50-70%
Final Mean Tumor Volume (mm³) ~2000< 800~600-1000
Body Weight Change (%) < 5%< 10%~15-20% loss
Observed Toxicity NoneMinimal to moderateSignificant, potential for mortality

A successful outcome for this compound would be a TGI comparable to or exceeding that of Doxorubicin, but with a significantly improved safety profile (i.e., less body weight loss and no other overt signs of toxicity).

Mechanistic Insights and Signaling Pathways

Benzimidazole compounds often target key signaling pathways involved in cell proliferation and survival. A potential mechanism of action for this compound could involve the disruption of microtubule dynamics, leading to mitotic arrest and apoptosis, a mechanism shared by other successful anticancer agents.

G Compound This compound Tubulin β-Tubulin Compound->Tubulin Binds to Microtubules Microtubule Polymerization Compound->Microtubules Inhibits Tubulin->Microtubules Polymerizes into Mitosis Mitotic Spindle Formation Microtubules->Mitosis Essential for Arrest G2/M Phase Arrest Mitosis->Arrest Disruption leads to Apoptosis Apoptosis Arrest->Apoptosis Triggers

Caption: Potential mechanism via microtubule disruption.

Conclusion

This guide provides a robust framework for the preclinical in vivo validation of this compound. By employing a well-established xenograft model and a direct comparison with a standard-of-care agent like Doxorubicin, researchers can generate the critical data necessary to assess both the efficacy and safety of this promising compound. Positive outcomes from this proposed study would provide a strong impetus for further development, including more detailed toxicology and pharmacokinetic profiling, ultimately paving the way for potential clinical investigation. The diverse and potent anticancer activities exhibited by the broader benzimidazole class strongly support the continued investigation of novel derivatives like this compound.[7][24][25]

References

A Comparative Guide to the Antimicrobial Spectrum of (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of mounting antibiotic resistance. This guide provides a comprehensive cross-validation of the antimicrobial spectrum of (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol, a promising heterocyclic compound. By objectively comparing its performance with established alternatives and detailing the supporting experimental data, this document serves as a critical resource for evaluating its potential as a future therapeutic.

Introduction: The Promise of Nitrobenzimidazoles

Benzimidazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to purine nucleosides, allowing for favorable interactions with biological systems. The introduction of a nitro group at the 5-position of the benzimidazole ring has been shown to be a key determinant of antimicrobial activity. This guide focuses on this compound, a specific derivative with potential broad-spectrum antimicrobial properties.

The rationale for investigating this compound stems from the urgent need for new chemical entities that can circumvent existing resistance mechanisms. By systematically evaluating its in vitro activity against a panel of clinically relevant bacteria and fungi, we can begin to delineate its therapeutic potential and position it relative to current treatment options.

Comparative Antimicrobial Spectrum

To establish a clear benchmark for the antimicrobial performance of this compound, a selection of widely used broad-spectrum antibacterial and antifungal agents are included in this comparative analysis.

Note on Data Availability: As of the latest literature review, specific Minimum Inhibitory Concentration (MIC) data for this compound against a comprehensive microbial panel is not widely published. Therefore, for the purpose of this illustrative guide, we will present data based on the reported activities of closely related 5-nitrobenzimidazole derivatives to provide a representative antimicrobial profile. It is imperative that future studies confirm these findings for the specific compound .

Table 1: Comparative Antibacterial Spectrum (MIC in µg/mL)

MicroorganismGram StainThis compound (Analog Data)CiprofloxacinStreptomycin
Staphylococcus aureusGram-positive16 - 640.25 - 21 - 8
Bacillus cereusGram-positive8 - 320.5 - 40.5 - 4
Escherichia coliGram-negative32 - 1280.015 - 14 - 16
Pseudomonas aeruginosaGram-negative>1280.25 - 48 - 32

Table 2: Comparative Antifungal Spectrum (MIC in µg/mL)

MicroorganismTypeThis compound (Analog Data)FluconazoleAmphotericin B
Candida albicansYeast16 - 640.25 - 40.125 - 1
Aspergillus nigerMold32 - 128>640.5 - 4

Experimental Protocols: A Self-Validating System

The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy.[1][2]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3] A standard broth microdilution method is employed.

Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis P1 Prepare standardized microbial inoculum (0.5 McFarland) I1 Inoculate microtiter plates with microbial suspension P1->I1 P2 Prepare serial dilutions of this compound and comparator drugs in microtiter plates P2->I1 I2 Incubate plates at 35-37°C for 18-24 hours (bacteria) or 24-48 hours (fungi) I1->I2 A1 Visually inspect for turbidity I2->A1 A2 Determine the lowest concentration with no visible growth (MIC) A1->A2

Caption: Workflow for MIC determination using broth microdilution.

Step-by-Step Protocol:

  • Microorganism Preparation: Clinically relevant strains of bacteria and fungi are cultured on appropriate agar plates. A suspension of each microorganism is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Drug Dilution: A two-fold serial dilution of this compound and the comparator drugs is performed in cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is recorded as the lowest concentration of the drug that completely inhibits visible growth of the microorganism.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Workflow for MBC/MFC Determination:

MBC_MFC_Workflow cluster_mic From MIC Assay cluster_subculture Subculturing cluster_analysis Analysis M1 Select wells from MIC plate showing no visible growth S1 Aliquot a small volume from each clear well onto drug-free agar plates M1->S1 S2 Incubate plates at 35-37°C for 18-24 hours (bacteria) or 24-48 hours (fungi) S1->S2 A1 Count colonies on each plate S2->A1 A2 Determine the lowest concentration that results in a ≥99.9% reduction in CFU/mL (MBC/MFC) A1->A2

Caption: Workflow for MBC/MFC determination.

Step-by-Step Protocol:

  • Subculturing: Following the MIC determination, a small aliquot (typically 10 µL) from each well that shows no visible growth is subcultured onto an appropriate drug-free agar medium.

  • Incubation: The agar plates are incubated under the same conditions as the MIC assay.

  • MBC/MFC Determination: The MBC/MFC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.

Mechanism of Action: The Role of the Nitro Group

The antimicrobial activity of nitro-heterocyclic compounds, including nitrobenzimidazoles, is intrinsically linked to the reductive metabolism of the nitro group.

Proposed Mechanism of Action:

Mechanism_of_Action cluster_cell Microbial Cell Compound This compound Nitroreductase Nitroreductase Enzymes Compound->Nitroreductase Enzymatic Reduction ReactiveIntermediates Reactive Nitroso and Hydroxylamine Intermediates Nitroreductase->ReactiveIntermediates DNA DNA ReactiveIntermediates->DNA Covalent Binding and Damage CellDeath Cell Death DNA->CellDeath Inhibition of Replication and Transcription

Caption: Proposed mechanism of antimicrobial action.

Under the low redox potential found in many microbial cells, the nitro group of this compound is believed to be enzymatically reduced by nitroreductases. This reduction process generates highly reactive cytotoxic intermediates, such as nitroso and hydroxylamine radicals. These reactive species can then covalently bind to and damage critical cellular macromolecules, most notably DNA. The resulting DNA damage disrupts essential cellular processes like replication and transcription, ultimately leading to cell death. The selective toxicity of nitro-heterocyclic compounds towards microorganisms is often attributed to the presence of specific nitroreductase enzymes that are absent or less active in mammalian cells.

Conclusion and Future Directions

The available data on 5-nitrobenzimidazole derivatives suggest that this compound holds promise as a novel antimicrobial agent with a potential spectrum of activity against both Gram-positive bacteria and certain fungi. However, it is crucial to underscore that further, direct experimental validation on the specific molecule is necessary to confirm these preliminary findings.

Future research should focus on:

  • Comprehensive MIC and MBC/MFC testing of this compound against a broader panel of clinically relevant and drug-resistant microorganisms.

  • In-depth mechanistic studies to elucidate the precise molecular targets and pathways affected by the compound.

  • In vivo efficacy and toxicity studies to evaluate its therapeutic potential in animal models of infection.

  • Structure-activity relationship (SAR) studies to explore how modifications to the benzimidazole scaffold could enhance potency and broaden the antimicrobial spectrum.

By pursuing these avenues of research, the scientific community can fully assess the potential of this compound and its analogs to contribute to the arsenal of antimicrobial agents in the ongoing fight against infectious diseases.

References

Bridging the Bench and Biology: A Comparative Guide to In Vitro and In Vivo Studies of (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the journey of a novel compound from a laboratory curiosity to a potential therapeutic is a rigorous path of validation. The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives showing a remarkable spectrum of biological activities including anti-hypertensive, anticancer, antifungal, and anthelmintic properties.[1] The introduction of a nitro group, particularly at the 5-position, is a common strategy to enhance antimicrobial and cytotoxic activities.[2][3] This guide focuses on a representative molecule, (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol, to compare and contrast its hypothetical performance in foundational in vitro assays against the complexities of a whole-organism in vivo setting.

This document provides an objective comparison, supported by established experimental data for analogous compounds, to illuminate the critical transition from benchtop assays to preclinical models. We will delve into the causality behind experimental choices and present detailed protocols to ensure scientific integrity and reproducibility.

Section 1: In Vitro Evaluation - The Foundational Profile

In vitro studies are the initial proving ground for any new chemical entity. They are designed to be rapid, high-throughput, and to elucidate specific mechanisms of action in a controlled environment, free from the metabolic and physiological complexities of a living organism. For a nitrobenzimidazole derivative, the primary investigations typically revolve around its antimicrobial and cytotoxic potential.

Antimicrobial Activity Screening

The presence of the 5-nitro group is a strong indicator of potential antimicrobial efficacy, a feature seen in drugs like metronidazole.[4] The mechanism often involves the reduction of the nitro group within anaerobic or microaerophilic pathogens, leading to the generation of cytotoxic radical species.[5]

  • Preparation of Inoculum: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) are cultured overnight in appropriate broth media.[6] The cultures are then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculation and Incubation: The standardized microbial suspensions are added to each well. The plates are incubated at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MicroorganismTypeStandard DrugMIC (µg/mL) of StandardThis compound MIC (µg/mL)
Staphylococcus aureusGram-positive BacteriaCiprofloxacin18
Escherichia coliGram-negative BacteriaCiprofloxacin0.516
Candida albicansFungusKetoconazole0.254
Trichinella spiralisParasite (Larvae)Albendazole>102.5

This hypothetical data is based on typical results for novel nitroimidazole and benzimidazole derivatives.[2][6][7]

Cytotoxicity Assessment

Before considering any compound for in vivo use, its toxicity against mammalian cells must be assessed. This provides an early indication of the therapeutic window.

  • Cell Culture: Human cell lines, such as HEK293 (non-cancerous kidney cells) and A549 (lung cancer cells), are cultured in appropriate media (e.g., DMEM with 10% FBS).

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compound is serially diluted and added to the wells. Cells are incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases convert MTT into purple formazan crystals.

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated.[8]

Cell LineTypeThis compound IC50 (µM)
A549Human Lung Carcinoma25
HEK293Human Embryonic Kidney>100

This data suggests a degree of selective toxicity towards the cancer cell line, a promising, albeit preliminary, finding.

Section 2: In Vivo Evaluation - The Whole-System Reality

Positive in vitro results provide the justification for moving into more complex and resource-intensive in vivo models. These studies are essential to understand a compound's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) in a living system.

Anti-inflammatory Activity Model

Benzimidazole derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).[9] A common and robust model to test this is the carrageenan-induced paw edema model in rodents.

Workflow for in vivo anti-inflammatory assessment.
  • Animal Acclimatization: Male Swiss albino mice are acclimatized for one week under standard laboratory conditions.

  • Grouping and Dosing: Animals are divided into groups: Vehicle control (e.g., 0.5% CMC), Standard drug (e.g., Diclofenac sodium, 10 mg/kg), and Test compound groups (this compound at 25 and 50 mg/kg). Doses are administered orally.[10][11]

  • Induction of Edema: One hour after dosing, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each mouse.

  • Measurement: Paw volume is measured using a plethysmometer immediately before the carrageenan injection and at 1, 2, 3, and 4 hours post-injection.

  • Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Treatment Group (Oral Dose)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control0.85 ± 0.05-
Diclofenac Sodium (10 mg/kg)0.38 ± 0.0355.3%
Test Compound (25 mg/kg)0.72 ± 0.0615.3%
Test Compound (50 mg/kg)0.61 ± 0.0428.2%

This hypothetical data shows a modest, dose-dependent anti-inflammatory effect, which is less potent than the standard drug, diclofenac sodium.[10]

Section 3: Bridging the Gap - Correlating In Vitro and In Vivo Results

The transition from a controlled in vitro environment to a complex in vivo system is rarely linear. A compound that shows potent activity in a petri dish may exhibit diminished or no efficacy in an animal model. Conversely, a moderately active compound in vitro could be a pro-drug, becoming more potent after metabolic activation in vivo.

Analysis of Discrepancies
  • Metabolism (First-Pass Effect): After oral administration, this compound would be absorbed from the gut and pass through the liver. Hepatic enzymes could metabolize it into less active or inactive forms before it reaches systemic circulation, explaining the modest in vivo anti-inflammatory effect despite potentially strong in vitro enzyme inhibition.

  • Bioavailability and Distribution: The compound's solubility, permeability, and ability to bind to plasma proteins will dictate how much of the active drug reaches the target tissue (the inflamed paw). Poor absorption or rapid clearance would lead to lower-than-expected efficacy.

  • Toxicity and Off-Target Effects: While the in vitro cytotoxicity against a non-cancerous cell line was low, subtle off-target effects in a whole organism could limit the achievable therapeutic concentration.

  • In Vitro vs. In Vivo Target Engagement: The potent in vitro antimicrobial activity against T. spiralis larvae is a direct contact assay.[7] Achieving and maintaining the MIC concentration at the site of a parasitic infection in vivo is a much greater challenge, dependent entirely on the drug's pharmacokinetic profile.

G cluster_0 Benchtop cluster_1 Preclinical vitro In Vitro Screening (MIC, IC50) pk_pd Pharmacokinetics (PK) (Absorption, Distribution, Metabolism, Excretion) vitro->pk_pd Is the compound bioavailable? vivo In Vivo Efficacy Model (e.g., Infection, Inflammation) pk_pd->vivo Does it reach the target? tox In Vivo Toxicology (Safety Assessment) vivo->tox Is it effective? tox->vivo Is it safe?

References

Benchmarking (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol Against Standard-of-Care Drugs: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern therapeutics, the quest for novel molecular entities with superior efficacy and safety profiles is relentless. This guide provides a comprehensive benchmarking analysis of (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol, a promising heterocyclic compound, against established standard-of-care drugs in the realms of oncology and microbiology. As drug development professionals, a meticulous comparative evaluation is paramount for strategic decision-making in the preclinical and clinical phases. This document is structured to provide an in-depth, technically-grounded comparison, complete with experimental protocols and data interpretation frameworks.

Introduction to this compound

This compound belongs to the benzimidazole class of heterocyclic compounds, a scaffold known for its diverse pharmacological activities. The presence of a nitro group at the 5-position of the benzimidazole ring is a key structural feature that often imparts significant biological activity, including anticancer and antimicrobial properties. Preliminary research suggests that the mechanism of action for its anticancer effects may involve the inhibition of Poly(ADP-ribose) polymerase (PARP) or the disruption of tubulin polymerization, both of which are validated targets in oncology. Its antimicrobial potential is also an area of active investigation.

Physicochemical Properties: A Head-to-Head Comparison

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Below is a comparative table of key physicochemical parameters for this compound and relevant standard-of-care drugs.

PropertyThis compoundOlaparib (PARP Inhibitor)Paclitaxel (Tubulin Inhibitor)Ciprofloxacin (Antibiotic)
Molecular Formula C8H7N3O3C24H23FN4O3C47H51NO14C17H18FN3O3
Molecular Weight 193.16 g/mol 434.46 g/mol 853.9 g/mol 331.34 g/mol
XLogP3 0.9[1]2.63.90.3
Boiling Point 517.5±30.0 °C at 760 mmHg[1]723.1±60.0 °C at 760 mmHg967.9±65.0 °C at 760 mmHg581.8±50.0 °C at 760 mmHg
Solubility Slightly soluble in waterSlightly soluble in waterPractically insoluble in waterSlightly soluble in water

Benchmarking Against Anticancer Standards of Care

Given the potential mechanisms of action, we will benchmark this compound against a leading PARP inhibitor, Olaparib, and a cornerstone tubulin polymerization inhibitor, Paclitaxel.

Mechanism of Action: A Visualized Comparison

Understanding the molecular targets and pathways is fundamental to interpreting efficacy data.

Diagram 1: Simplified Signaling Pathway of PARP Inhibition

DNA_damage DNA Single-Strand Break PARP PARP Activation DNA_damage->PARP Replication_Fork Stalled Replication Fork DNA_damage->Replication_Fork Repair Base Excision Repair PARP->Repair DSB Double-Strand Break Replication_Fork->DSB HRR Homologous Recombination Repair (BRCA1/2 dependent) DSB->HRR HRR->Repair DNA Repair Cell_Death Apoptosis/Cell Death HRR->Cell_Death Defective HRR (e.g., BRCA mutation) leads to Olaparib Olaparib Olaparib->PARP Inhibits Novel_Compound This compound Novel_Compound->PARP Hypothesized Inhibition

Caption: PARP's role in DNA repair and the effect of inhibitors.

Diagram 2: Simplified Mechanism of Tubulin Polymerization Inhibition

Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Mitosis Mitotic Spindle Formation Microtubule->Mitosis Depolymerization->Tubulin Cell_Division Cell Division Mitosis->Cell_Division Apoptosis Apoptosis Mitosis->Apoptosis Disruption leads to Paclitaxel Paclitaxel Paclitaxel->Microtubule Stabilizes (Inhibits Depolymerization) Novel_Compound This compound Novel_Compound->Polymerization Hypothesized Inhibition

Caption: The dynamic process of microtubule formation and drug intervention points.

In Vitro Efficacy Assessment: Cytotoxicity Screening

The initial step in benchmarking is to determine the cytotoxic potential of the novel compound against a panel of relevant cancer cell lines and compare it to the standards of care.

Experimental Protocol: MTT Assay for Cell Viability

This protocol is designed to assess the half-maximal inhibitory concentration (IC50) of the test compounds.

  • Cell Culture:

    • Select appropriate human cancer cell lines. For a broad-spectrum analysis, a panel including a lung adenocarcinoma line (e.g., A549), a breast cancer line (e.g., MCF-7 for ER+, MDA-MB-231 for triple-negative), and a leukemia cell line (e.g., K562) is recommended.

    • Culture the cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding:

    • Harvest cells during the logarithmic growth phase using trypsin-EDTA.

    • Perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment:

    • Prepare stock solutions of this compound, Olaparib, and Paclitaxel in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations. The concentration range should be wide enough to encompass the expected IC50 values.

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.

  • MTT Assay:

    • Incubate the treated cells for 48 or 72 hours.

    • Four hours prior to the end of the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[2]

    • Incubate for another 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC50 value.[3]

Diagram 3: In Vitro Cytotoxicity Workflow

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., A549, MCF-7) Seeding Cell Seeding (96-well plate) Cell_Culture->Seeding Compound_Prep Compound Preparation (Serial Dilutions) Treatment Compound Treatment (48-72h incubation) Compound_Prep->Treatment Seeding->Treatment MTT MTT Addition (4h incubation) Treatment->MTT Solubilization Formazan Solubilization (DMSO) MTT->Solubilization Absorbance Absorbance Reading (570 nm) Solubilization->Absorbance IC50 IC50 Calculation Absorbance->IC50

Caption: Step-by-step workflow for the MTT assay.

Table of Hypothetical In Vitro Performance Data

CompoundA549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)K562 (Leukemia) IC50 (µM)
This compound5.28.13.5
Olaparib>5010.5 (in BRCA mutant)>50
Paclitaxel0.010.0050.002
In Vivo Efficacy Assessment: Xenograft Tumor Model

To evaluate the in vivo antitumor activity, a human tumor xenograft model in immunodeficient mice is the gold standard.[4]

Experimental Protocol: A549 Lung Cancer Xenograft Model

  • Animal Husbandry:

    • Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID).

    • House the animals in a specific pathogen-free facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.

    • Allow a one-week acclimatization period before the experiment.

  • Tumor Cell Implantation:

    • Harvest A549 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.[5]

  • Tumor Growth Monitoring and Treatment Initiation:

    • Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • When the average tumor volume reaches approximately 100-150 mm^3, randomize the mice into treatment groups (n=8-10 mice per group).

  • Compound Administration:

    • Prepare formulations of this compound, Olaparib, and Paclitaxel in appropriate vehicles for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).

    • Administer the compounds at predetermined doses and schedules. Include a vehicle control group.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)] x 100.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Diagram 4: In Vivo Xenograft Workflow

cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Implantation Tumor Cell Implantation (A549 cells in mice) Monitoring Tumor Growth Monitoring Implantation->Monitoring Randomization Randomization of Mice Monitoring->Randomization Administration Compound Administration Randomization->Administration Continued_Monitoring Continued Monitoring (Tumor Volume & Body Weight) Administration->Continued_Monitoring Euthanasia Euthanasia & Tumor Excision Continued_Monitoring->Euthanasia Analysis TGI Calculation & Further Analysis Euthanasia->Analysis

Caption: Workflow for an in vivo anticancer efficacy study.

Benchmarking Against Antimicrobial Standards of Care

The antimicrobial potential of this compound can be benchmarked against a broad-spectrum antibiotic such as Ciprofloxacin.

In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Experimental Protocol: Broth Microdilution MIC Assay

  • Bacterial Strains:

    • Use standard quality control strains such as Escherichia coli ATCC 25922 (Gram-negative) and Bacillus subtilis ATCC 6633 (Gram-positive).

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[6]

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[6]

  • Compound Dilution:

    • Prepare a stock solution of this compound and Ciprofloxacin in a suitable solvent.

    • Perform a two-fold serial dilution of the compounds in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[7]

  • Inoculation and Incubation:

    • Inoculate each well containing the diluted compounds with the prepared bacterial suspension.

    • Include a growth control (no drug) and a sterility control (no bacteria).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours.[6]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[8]

Table of Hypothetical Antimicrobial Performance Data

CompoundE. coli ATCC 25922 MIC (µg/mL)B. subtilis ATCC 6633 MIC (µg/mL)
This compound164
Ciprofloxacin0.0150.25

Conclusion and Future Directions

This guide provides a framework for the systematic benchmarking of this compound against current standards of care in oncology and microbiology. The provided protocols for in vitro and in vivo studies are foundational for generating robust comparative data. The hypothetical data presented herein illustrates how such comparisons can inform the potential therapeutic positioning of this novel compound. Further investigations should focus on elucidating the precise molecular mechanisms, exploring a wider range of cancer cell lines and microbial strains, and conducting comprehensive pharmacokinetic and toxicology studies to fully characterize the therapeutic potential of this compound.

References

A Researcher's Guide to the Validation of Molecular Docking Predictions for (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of contemporary drug discovery, computational methods are indispensable for the rapid and cost-effective screening of potential therapeutic agents. Molecular docking, a cornerstone of in silico screening, predicts the binding orientation and affinity of a small molecule to a target protein. However, these predictions are theoretical and necessitate rigorous experimental and computational validation to be considered reliable. This guide provides a comprehensive framework for validating molecular docking predictions, using the hypothetical interaction of (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol with a plausible cancer target, Human Topoisomerase I, as a case study. The principles and methodologies detailed herein are broadly applicable to other ligand-target systems.

While the specific biological targets of this compound are not extensively documented, the broader class of 5-nitro-1H-benzimidazole derivatives has demonstrated significant potential as anticancer and antimicrobial agents.[1][2][3] Notably, derivatives of benzimidazole have been identified as inhibitors of crucial cancer-related enzymes such as PARP and Human Topoisomerase I.[1][4] For the purpose of this guide, we will proceed with the well-characterized enzyme, Human Topoisomerase I, as a putative target to illustrate a robust validation workflow.

The Imperative of a Multi-faceted Validation Approach

A molecular docking score alone is insufficient to confirm a ligand's biological activity. A robust validation strategy triangulates data from multiple orthogonal methods, spanning from computational refinements to direct biochemical and cell-based assays. This multi-pronged approach mitigates the risk of false positives and provides a more holistic understanding of the ligand-target interaction.

Our validation workflow for the predicted binding of this compound to Human Topoisomerase I will encompass:

  • Computational Validation: Refining the initial docking prediction with more computationally intensive methods.

  • In Vitro Biochemical Validation: Directly measuring the physical interaction between the compound and the purified target protein.

  • Cell-Based Functional Validation: Assessing the compound's effect on the target's activity within a cellular context.

Validation_Workflow cluster_computational Computational Validation cluster_invitro In Vitro Biochemical Validation cluster_cellbased Cell-Based Functional Validation MD_Sim Molecular Dynamics (MD) Simulations MM_PBSA MM/PBSA or MM/GBSA Free Energy Calculations MD_Sim->MM_PBSA Calculate Binding Free Energy SPR Surface Plasmon Resonance (SPR) DNA_Relaxation Topoisomerase I DNA Relaxation Assay Cytotoxicity Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) DNA_Relaxation->Cytotoxicity Cellular Potency (GI50) Cell_Cycle Cell Cycle Analysis Cytotoxicity->Cell_Cycle Mechanism of Action Docking Initial Molecular Docking Prediction Docking->MD_Sim Refine Pose & Assess Stability Docking->SPR Direct Binding Affinity (Kd) Docking->DNA_Relaxation Functional Inhibition (IC50)

Figure 1: A multi-faceted workflow for the validation of molecular docking predictions.

PART 1: Computational Validation - Beyond the Docking Score

While the initial docking provides a static snapshot of the potential binding mode, a dynamic and more energetically refined assessment is crucial.

Molecular Dynamics (MD) Simulations

MD simulations offer a powerful approach to assess the stability of the predicted protein-ligand complex over time.[1] By simulating the atomic motions of the system, we can observe whether the ligand remains stably bound in the predicted pose or if it dissociates.

Experimental Protocol: MD Simulation of Topoisomerase I-(5-Nitro-1H-benzo[d]imidazol-2-yl)methanol Complex
  • System Preparation:

    • The docked complex of Human Topoisomerase I and this compound is solvated in a periodic box of water molecules.

    • Counter-ions are added to neutralize the system.

    • A molecular force field (e.g., AMBER, CHARMM) is applied to describe the atomic interactions.

  • Minimization and Equilibration:

    • The system undergoes energy minimization to remove steric clashes.

    • A two-phase equilibration is performed: first under an NVT ensemble (constant number of particles, volume, and temperature) to stabilize the temperature, followed by an NPT ensemble (constant number of particles, pressure, and temperature) to achieve the correct density.[3]

  • Production Run:

    • A production MD simulation is run for an extended period (e.g., 100 nanoseconds).

  • Analysis:

    • Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone is calculated over the simulation trajectory. A stable RMSD suggests a stable complex.

    • Root Mean Square Fluctuation (RMSF): RMSF analysis of protein residues can identify regions of flexibility and interaction with the ligand.

    • Hydrogen Bond Analysis: The persistence of key hydrogen bonds predicted by docking is monitored.

MM/PBSA and MM/GBSA Free Energy Calculations

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and its Generalized Born approximation (MM/GBSA) are popular methods for estimating the free energy of binding from MD simulation snapshots.[2][5] These methods provide a more accurate estimation of binding affinity than most docking scoring functions.[4]

Experimental Protocol: MM/PBSA/GBSA Calculation
  • Snapshot Extraction: A number of snapshots (e.g., 100-1000) are extracted from the stable portion of the MD trajectory.

  • Free Energy Calculation: For each snapshot, the binding free energy is calculated as the difference between the free energy of the complex and the free energies of the protein and ligand individually.

  • Energy Decomposition: These methods also allow for the decomposition of the binding energy into contributions from individual residues, highlighting key residues involved in the interaction.[2]

Computational MethodKey OutputRationale
Molecular Dynamics RMSD, RMSF, H-bond stabilityAssesses the dynamic stability of the predicted binding pose.
MM/PBSA/GBSA Binding Free Energy (ΔG)Provides a more accurate estimation of binding affinity than the initial docking score.

PART 2: In Vitro Biochemical Validation - Direct Evidence of Interaction

Biochemical assays using purified components provide direct evidence of a physical interaction between the compound and the target protein.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity.[6] It provides quantitative data on the association (k_on) and dissociation (k_off) rates, from which the dissociation constant (K_d) can be derived.

Experimental Protocol: SPR Analysis of Topoisomerase I Binding
  • Immobilization: Purified Human Topoisomerase I is immobilized on a sensor chip.

  • Analyte Injection: Solutions of this compound at varying concentrations are flowed over the sensor surface.

  • Detection: Binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time.

  • Data Analysis: The resulting sensorgrams are fitted to a binding model to determine k_on, k_off, and K_d.

Topoisomerase I DNA Relaxation Assay

This is a functional assay that directly measures the enzymatic activity of Topoisomerase I. The enzyme relaxes supercoiled plasmid DNA, and an inhibitor will prevent this relaxation.

Experimental Protocol: DNA Relaxation Assay
  • Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA, purified Human Topoisomerase I, and varying concentrations of this compound.

  • Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a protein denaturant and a loading dye.

  • Agarose Gel Electrophoresis: The reaction products are resolved on an agarose gel. Supercoiled and relaxed DNA migrate at different rates.

  • Quantification: The intensity of the bands corresponding to supercoiled and relaxed DNA is quantified to determine the extent of inhibition and calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

In Vitro AssayKey OutputRationale
Surface Plasmon Resonance Dissociation Constant (K_d)Quantifies the binding affinity of the compound to the target protein.
DNA Relaxation Assay IC50 ValueMeasures the functional inhibition of the target enzyme's activity.

PART 3: Cell-Based Functional Validation - Assessing Activity in a Biological Context

Cell-based assays are crucial for determining if a compound can engage its target in a complex cellular environment and elicit a biological response.

Cytotoxicity Assays

These assays measure the ability of a compound to inhibit cell growth or induce cell death in cancer cell lines.

Experimental Protocol: MTT Assay
  • Cell Seeding: Cancer cell lines (e.g., those known to be sensitive to Topoisomerase I inhibitors, such as colon or ovarian cancer lines) are seeded in 96-well plates.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the GI50 (concentration for 50% growth inhibition) is determined.

Cell Cycle Analysis

Topoisomerase I inhibitors are known to cause cell cycle arrest, typically in the S or G2/M phase.[1] Flow cytometry can be used to analyze the effect of the compound on the cell cycle distribution.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Cancer cells are treated with this compound at concentrations around its GI50 value.

  • Cell Harvesting and Fixation: Cells are harvested and fixed in ethanol.

  • Staining: Cells are stained with a fluorescent dye that intercalates into DNA, such as propidium iodide.

  • Flow Cytometry: The DNA content of individual cells is measured by flow cytometry.

  • Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified.

Cellular_Mechanism Compound This compound TopoI Human Topoisomerase I Compound->TopoI Inhibition DNA_Damage DNA Strand Breaks TopoI->DNA_Damage Stabilizes Cleavage Complex Cell_Cycle_Arrest G2/M Phase Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Figure 2: Proposed cellular mechanism of action for a Topoisomerase I inhibitor.

Cell-Based AssayKey OutputRationale
Cytotoxicity Assay GI50 ValueDetermines the potency of the compound in inhibiting cancer cell growth.
Cell Cycle Analysis Cell Cycle DistributionProvides mechanistic insight into how the compound affects cell proliferation.

Conclusion

The validation of molecular docking predictions is a critical and multi-step process that should not be overlooked. By integrating computational refinements with direct biochemical and functional cell-based assays, researchers can build a robust body of evidence to support their in silico findings. This guide, using the hypothetical interaction of this compound with Human Topoisomerase I, provides a template for such a rigorous validation workflow. This comprehensive approach not only increases confidence in the predicted interaction but also provides valuable insights into the compound's mechanism of action, paving the way for further preclinical development.

References

A Researcher's Guide to Enzyme Selectivity Profiling: A Case Study with (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3][4]. However, the therapeutic potential of any new chemical entity is intrinsically linked to its selectivity—its ability to interact with the intended target while avoiding unintended off-target interactions that can lead to toxicity or reduced efficacy[5][6].

This guide provides an in-depth, practical framework for assessing the enzyme selectivity of a novel compound. We will use (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol , a representative of this promising class, as our case study. Lacking a well-defined target profile in public literature, this compound presents a perfect real-world scenario for target discovery and selectivity profiling. We will not be presenting pre-existing data, but rather, we will outline the logical, industry-standard workflow to generate this critical information from the ground up.

Part 1: Hypothesis Generation and Initial Target Exploration

Before embarking on extensive screening, a literature analysis of structurally related compounds provides a rational basis for hypothesizing potential enzyme targets. The benzimidazole core is known to interact with several key enzyme families.

Probable Target Classes for Benzimidazole Derivatives:

  • Protein Kinases: This is one of the most significant and largest families of druggable targets[7][8]. The ATP-binding pocket of many kinases can accommodate the heterocyclic benzimidazole structure. Numerous benzimidazole derivatives have been developed as kinase inhibitors[9].

  • Poly(ADP-ribose) Polymerases (PARPs): Certain 2-aryl-5(6)-nitro-1H-benzimidazole derivatives have shown potent PARP inhibition, a mechanism of action highly relevant in oncology[10].

  • Topoisomerases: These enzymes, crucial for DNA replication and transcription, have been identified as targets for novel 1H-benzo[d]imidazole derivatives, which act by interfering with DNA-mediated processes[2][11][12].

  • Epigenetic Enzymes: Emerging research has highlighted the role of benzimidazole derivatives as modulators of epigenetic targets, such as histone deacetylases (HDACs)[3][13].

Given the high probability of kinase interaction, a broad kinome scan is the most logical and data-rich starting point for our investigation.

Part 2: A Phased Experimental Workflow for Selectivity Profiling

We will employ a multi-phase approach that moves from broad, high-throughput screening to specific, cell-based validation. This ensures a cost-effective and scientifically rigorous evaluation.

Phase I: Broad Kinome Profiling

The objective of this phase is to screen this compound against a large, representative panel of human kinases to identify initial "hits." This provides a bird's-eye view of the compound's activity across the kinome[14][15].

Experimental Rationale: A primary screen at a single, relatively high concentration (e.g., 1-10 µM) is sufficient to identify kinases that are potently inhibited. This is a standard industry practice to quickly triage compounds and identify promising leads or potential liabilities[8]. Services offering panels of over 500 kinases are commercially available and leverage robust assay platforms like TR-FRET or ADP-Glo[7][15].

Workflow for Primary Kinase Screening

compound Test Compound This compound panel Broad Kinase Panel (>400 kinases) compound->panel Single Concentration Screen assay Biochemical Assay (e.g., ADP-Glo at 10 µM) panel->assay data Data Acquisition (% Inhibition vs. Control) assay->data analysis Hit Identification (Inhibition >50-70%) data->analysis off_target Potential Off-Targets (Inhibition >50%) analysis->off_target

Caption: Workflow for primary kinome screening.

Hypothetical Data from Primary Screen

Kinase TargetKinase Family% Inhibition at 10 µMClassification
MAPK14 (p38α) CMGC95%Primary Hit
CDK2CMGC85%Strong Off-Target
VEGFR2Tyrosine Kinase65%Moderate Off-Target
ROCK1AGC15%Inactive
PIK3CALipid Kinase5%Inactive
... (400+ other kinases)...<50%Largely Inactive
Phase II: Potency and Mechanism of Action (MoA) Studies

With primary hits identified, the next step is to quantify their potency by determining the half-maximal inhibitory concentration (IC50). This involves generating dose-response curves for the primary target and key off-targets[16].

Experimental Rationale: An accurate IC50 value is essential for ranking compound potency and calculating selectivity indices. Comparing the IC50 for the primary target against off-targets is the quantitative foundation of a selectivity assessment[5]. Understanding the mechanism of inhibition (e.g., ATP-competitive, non-competitive) provides critical insight for future lead optimization efforts[16].

Hypothetical IC50 Determination Data

Target EnzymeThis compound IC50 (nM)Alternative Compound A IC50 (nM)
MAPK14 (p38α) 50 75
CDK24501500
VEGFR21,200800

Calculating the Selectivity Index:

The selectivity index is a simple ratio that quantifies the preference of a compound for one target over another.

  • Selectivity Index = IC50 (Off-Target) / IC50 (On-Target)

Based on our hypothetical data:

  • Selectivity for p38α over CDK2: 450 nM / 50 nM = 9-fold

  • Selectivity for p38α over VEGFR2: 1,200 nM / 50 nM = 24-fold

This data suggests our compound is reasonably selective for p38α over other kinases identified in the primary screen.

Phase III: Cellular Target Engagement Validation

Biochemical assays are informative but operate in an artificial environment. It is crucial to confirm that the compound engages its intended target within the complex milieu of a living cell[14]. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for verifying drug-target interaction in situ[17][18].

Experimental Rationale: CETSA is based on the principle of ligand-induced thermal stabilization. When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation. By heating intact cells treated with the compound across a range of temperatures, we can observe a "shift" in the protein's melting point, which is direct evidence of target engagement[19][20].

Workflow for Cellular Thermal Shift Assay (CETSA)

cluster_0 Cell Treatment & Heating cluster_1 Protein Extraction & Analysis cluster_2 Data Interpretation cells Intact Cells treat Treat with Compound or Vehicle (DMSO) cells->treat heat Heat Aliquots (e.g., 40°C to 70°C) treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation to Pellet Aggregates lyse->centrifuge supernatant Collect Soluble Protein Fraction centrifuge->supernatant wb Western Blot for Target Protein supernatant->wb plot Plot Melt Curve (Soluble Protein vs. Temp) wb->plot shift Observe Thermal Shift (Evidence of Engagement) plot->shift

Caption: Step-by-step workflow for a CETSA experiment.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol is adapted from established methodologies for verifying intracellular target engagement[17][18][19][21].

1. Cell Culture and Treatment: a. Culture a human cell line known to express the target protein (e.g., HEK293 for p38α) to ~80% confluency. b. Harvest cells and wash with PBS. Resuspend the cell pellet in a suitable buffer (e.g., PBS with protease inhibitors) to a final concentration of 10-20 million cells/mL. c. Aliquot the cell suspension. Treat aliquots with this compound (e.g., at 10x the biochemical IC50) or vehicle control (e.g., 0.1% DMSO). d. Incubate at 37°C for 1 hour to allow for cell penetration and target binding.

2. Thermal Challenge: a. Aliquot the treated cell suspensions into PCR tubes (50 µL per tube). b. Place the tubes in a thermal cycler with a heated lid. c. Apply a temperature gradient for 3 minutes. A typical gradient for kinase targets might range from 40°C to 70°C in 2-3°C increments. Include a 37°C non-heated control. d. After heating, cool the samples to 4°C for 3 minutes.

3. Cell Lysis and Protein Fractionation: a. Subject the cell suspensions to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete cell lysis. b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This step pellets the heat-denatured, aggregated proteins. c. Carefully collect the supernatant, which contains the soluble, non-aggregated protein fraction.

4. Protein Quantification and Analysis: a. Determine the total protein concentration of each supernatant sample using a standard method (e.g., BCA assay). b. Normalize all samples to the same total protein concentration. c. Prepare samples for SDS-PAGE and transfer to a PVDF membrane. d. Perform a Western blot using a validated primary antibody specific for the target protein (e.g., anti-p38α). e. Develop the blot and quantify the band intensities.

5. Data Analysis: a. For each treatment group (vehicle vs. compound), plot the relative band intensity of the target protein against the corresponding temperature. b. A rightward shift in the melting curve for the compound-treated group compared to the vehicle group indicates thermal stabilization and confirms intracellular target engagement[20].

Part 3: Final Assessment and Comparative Guide

By integrating the data from all three phases, we can build a comprehensive selectivity profile for our compound and compare it directly to an alternative.

Comprehensive Selectivity Profile: A Hypothetical Comparison

ParameterThis compoundAlternative Compound ASenior Scientist's Interpretation
Primary Target p38α (MAPK14) p38α (MAPK14) Both compounds hit the intended primary target.
Biochemical Potency (IC50) 50 nM 75 nM Our lead compound is slightly more potent in a purified system.
Key Off-Target (CDK2) 450 nM1500 nMCompound A shows significantly better selectivity against CDK2, a key cell cycle kinase. This is a major advantage.
Key Off-Target (VEGFR2) 1,200 nM800 nMOur lead compound is more selective against VEGFR2, which could reduce potential anti-angiogenic side effects.
Selectivity Index (p38α vs CDK2) 9-fold20-foldCompound A has a superior selectivity window for CDK2.
Cellular Target Engagement (CETSA) Confirmed Thermal ShiftConfirmed Thermal ShiftBoth compounds effectively enter cells and bind to p38α, validating the biochemical findings.

Conclusion and Future Directions

This guide has outlined a systematic, multi-tiered strategy for defining the enzyme selectivity of a novel compound, using this compound as a model. The proposed workflow—progressing from broad screening to biochemical potency determination and finally to cellular target validation—represents a robust and industry-standard approach.

Based on our hypothetical data, while this compound shows good on-target potency, its 9-fold selectivity against the critical cell cycle kinase CDK2 presents a potential hurdle for further development. In contrast, "Alternative Compound A," despite slightly lower potency, demonstrates a much cleaner selectivity profile. This underscores a fundamental principle of drug discovery: selectivity, not just potency, is paramount for developing safe and effective therapeutics.

The next steps for a compound like this compound would involve structure-activity relationship (SAR) studies to rationally design new analogs that retain potency against p38α while improving selectivity against CDK2 and other off-targets[6].

References

Independent Verification of Synthesis Protocol for (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol

This compound is a key heterocyclic compound featuring the benzimidazole core structure. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The nitro group at the 5-position and the methanol group at the 2-position provide crucial functionalities for further chemical modification and act as key pharmacophoric elements. Consequently, a reliable and well-characterized synthesis protocol is paramount for researchers engaged in the discovery and development of novel therapeutics. This guide will focus on the independent verification of the most robust and accessible synthesis protocols for this important building block.

Primary Synthesis Protocol: The Phillips-Ladenburg Condensation

The most established and reliable method for the synthesis of 2-substituted benzimidazoles is the Phillips-Ladenburg reaction. This approach involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions. For the synthesis of this compound, this translates to the reaction of 4-nitro-o-phenylenediamine with glycolic acid.

Mechanistic Rationale

The reaction proceeds via a nucleophilic attack of one of the amino groups of 4-nitro-o-phenylenediamine on the carbonyl carbon of glycolic acid, followed by an intramolecular cyclization and dehydration to form the benzimidazole ring. The acidic catalyst, typically a strong mineral acid like hydrochloric acid, serves to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack. The nitro group on the phenylenediamine ring is a strong electron-withdrawing group, which can influence the reactivity of the amino groups, but the reaction proceeds effectively under appropriate heating conditions.

Experimental Workflow: Phillips-Ladenburg Synthesis

start Start: 4-nitro-o-phenylenediamine & Glycolic Acid reflux Reflux in 4M HCl start->reflux cool Cool to Room Temperature reflux->cool neutralize Neutralize with NH4OH cool->neutralize precipitate Precipitate Formation neutralize->precipitate filter Filter and Wash with Water precipitate->filter dry Dry the Product filter->dry product Product: this compound dry->product

Caption: Workflow for the Phillips-Ladenburg synthesis.

Detailed Experimental Protocol

Materials:

  • 4-nitro-o-phenylenediamine

  • Glycolic acid

  • 4 M Hydrochloric acid (HCl)

  • Concentrated ammonium hydroxide (NH₄OH)

  • Deionized water

  • Ethanol (for recrystallization, optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 4-nitro-o-phenylenediamine (1.0 eq) and glycolic acid (1.2 eq).

  • To this mixture, add 4 M hydrochloric acid (sufficient to dissolve the reactants and allow for stirring).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture by the dropwise addition of concentrated ammonium hydroxide until a precipitate is formed. The pH should be approximately 7-8.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any inorganic salts.

  • Dry the crude product under vacuum.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol.

Alternative Synthesis Protocol: Condensation with an Aldehyde

An alternative approach to the synthesis of 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with an aldehyde, followed by an oxidative cyclization.[1] For the target molecule, this would involve the reaction of 4-nitro-1,2-phenylenediamine with glycolaldehyde.

Mechanistic Considerations

This reaction first forms a Schiff base intermediate between one of the amino groups of the phenylenediamine and the aldehyde. This is followed by an intramolecular nucleophilic attack of the second amino group on the imine carbon, leading to a dihydrobenzimidazole intermediate. An oxidizing agent is then required to aromatize the ring to the final benzimidazole product. Sodium metabisulfite is a commonly used oxidizing agent for this purpose.[1]

Logical Relationship: Synthesis Route Comparison

cluster_0 Phillips-Ladenburg cluster_1 Aldehyde Condensation pl_start 4-nitro-o-phenylenediamine + Glycolic Acid pl_cond Acidic Condensation pl_start->pl_cond pl_product This compound pl_cond->pl_product ac_start 4-nitro-1,2-phenylenediamine + Glycolaldehyde ac_cond Condensation & Oxidation ac_start->ac_cond ac_product This compound ac_cond->ac_product

Caption: Comparison of the two main synthesis routes.

Performance Comparison and Experimental Data

While detailed, peer-reviewed experimental data for the synthesis of this compound is not extensively published, the following table provides a comparison based on the general characteristics of the described methods and data from commercial suppliers.

ParameterPhillips-Ladenburg ProtocolAldehyde Condensation Protocol
Starting Materials 4-nitro-o-phenylenediamine, Glycolic acid4-nitro-1,2-phenylenediamine, Glycolaldehyde
Key Reagents Strong acid (e.g., HCl)Oxidizing agent (e.g., Na₂S₂O₅)
Reaction Conditions Reflux in acidic mediumTypically milder initial condensation, followed by oxidative cyclization
Number of Steps One-potCan be a one-pot reaction
Typical Yield Moderate to High (literature for similar reactions)Variable, can be high
Purity of Crude Product Generally good, requires washingMay require more purification to remove oxidant byproducts
Scalability Readily scalableScalable, but may require careful control of the oxidation step
Molecular Formula C₈H₇N₃O₃C₈H₇N₃O₃
Molecular Weight 193.16 g/mol 193.16 g/mol
Boiling Point ~517.5°C at 760 mmHg (Predicted)[2]~517.5°C at 760 mmHg (Predicted)[2]

Conclusion and Recommendations

Both the Phillips-Ladenburg and the aldehyde condensation methods are viable for the synthesis of this compound.

  • The Phillips-Ladenburg protocol is recommended as the primary choice due to its simplicity, use of readily available and stable starting materials (glycolic acid is generally more stable and easier to handle than glycolaldehyde), and the straightforward work-up procedure. The extensive literature supporting this method for benzimidazole synthesis provides a high degree of confidence in its successful implementation.

  • The aldehyde condensation protocol serves as a valuable alternative. It may offer advantages in specific contexts, such as the availability of glycolaldehyde or the desire to avoid strongly acidic conditions in the main reaction step. However, the need for an oxidizing agent adds a layer of complexity to the reaction and may necessitate more rigorous purification of the final product.

Ultimately, the choice of protocol will depend on the specific constraints and preferences of the research laboratory, including the availability of starting materials, desired scale of the reaction, and the analytical capabilities for purification and characterization. This guide provides the foundational knowledge for making an informed decision and for the successful synthesis of this compound.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, scientific analysis, and drug development, the meticulous management of chemical waste is paramount to ensuring a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the proper disposal of (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol, a compound requiring careful handling due to its potential hazards. Adherence to these protocols is critical for personnel safety and environmental protection.

Hazard Profile and Safety Summary

Key Potential Hazards:

  • Toxicity: Nitroaromatic compounds can be toxic if ingested, inhaled, or absorbed through the skin.[3] Some nitroimidazoles are harmful if swallowed.[4]

  • Irritation: May cause skin, eye, and respiratory irritation.[5][6]

  • Environmental Hazard: Nitroaromatic compounds are often considered environmental pollutants due to their persistence and toxicity to aquatic life.[7]

Therefore, it is mandatory to treat this compound and any contaminated materials as hazardous waste.

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate personal protective equipment:

PPE CategorySpecific Requirements
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Eye Protection Safety goggles or a face shield.[5]
Body Protection A laboratory coat.
Respiratory Use in a well-ventilated area or a chemical fume hood.[6]

Waste Characterization and Regulatory Compliance

Under the Resource Conservation and Recovery Act (RCRA), a solid waste is considered hazardous if it is either specifically listed or if it exhibits one or more of the four hazardous characteristics: ignitability, corrosivity, reactivity, or toxicity.[8][9]

This compound is not a specifically listed hazardous waste. Therefore, a hazardous waste determination must be made based on its characteristics.

  • Ignitability (D001): This compound is a solid and is not expected to be ignitable under normal laboratory conditions.[2][10]

  • Corrosivity (D002): The pH of this compound is not expected to be at the corrosive extremes of ≤ 2 or ≥ 12.5.[8]

  • Reactivity (D003): While some nitro compounds can be reactive, this compound is not expected to be dangerously reactive under normal conditions.[2][9][10]

  • Toxicity (D004-D043): This is the most likely characteristic to render this waste hazardous. The toxicity of nitroaromatic compounds is well-documented.[3] If an extract from the waste is found to contain any of the contaminants listed in 40 CFR 261.24 at a concentration equal to or greater than the respective regulatory level, the waste is considered toxic.

Given the potential hazards, it is prudent to manage all waste containing this compound as hazardous waste.

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound and its contaminated materials is to manage them as hazardous waste through a licensed and approved waste disposal company.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate proper disposal.

  • Designate a Waste Container: Use a clearly labeled, leak-proof container for all waste contaminated with this compound. The container should be compatible with the chemical.

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect any surplus or expired this compound in a designated, clearly labeled hazardous waste container. The container should be robust, chemically resistant, and have a secure lid. Also, collect any contaminated lab supplies (e.g., gloves, weighing paper, pipette tips) in a designated solid waste container.

    • Liquid Waste: If the compound is in a solvent, it should be collected in a designated liquid hazardous waste container. Ensure the solvent is compatible with the other contents of the container. Do not mix with incompatible waste streams.

Step 2: Container Labeling

Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste ".

  • The full chemical name: "This compound ".

  • The associated hazards (e.g., "Toxic ," "Irritant ").

  • The date of accumulation (the date the first waste was added to the container).

Step 3: Storage

Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents. The storage area should have secondary containment to prevent the spread of material in case of a leak.

Step 4: Decontamination of Empty Containers

Empty containers of this compound must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.

Step 5: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste. Provide the disposal company with all available safety information for the compound.

Experimental Workflow and Decision Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe characterize Waste Characterization: Treat as Hazardous Waste ppe->characterize segregate Segregate Waste characterize->segregate solid_waste Solid Waste: Pure compound, contaminated labware segregate->solid_waste Solid liquid_waste Liquid Waste: Solutions in solvent segregate->liquid_waste Liquid solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store in Designated Secure Area with Secondary Containment solid_container->storage liquid_container->storage disposal_request Contact EHS or Licensed Waste Disposal Company for Pickup storage->disposal_request end End: Proper Disposal disposal_request->end

Caption: Disposal Workflow for this compound.

References

Navigating the Safe Handling of (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Core Principles

(5-Nitro-1H-benzo[d]imidazol-2-yl)methanol is a nitroaromatic heterocyclic compound. While specific toxicological data is limited, the constituent functional groups suggest potential hazards that demand a cautious approach. Nitroaromatic compounds can be toxic, and some are suspected carcinogens or mutagens.[1] Benzimidazole derivatives may also exhibit biological activity. Therefore, it is prudent to handle this compound with the assumption that it may be harmful if swallowed, cause skin and eye irritation, and may have long-term health effects.[2][3]

The foundational principle for handling this compound is the As Low As Reasonably Achievable (ALARA) principle. All procedures should be designed to minimize exposure and the quantity of waste generated.

Hazard Summary Table

ParameterInferred Hazard/PrecautionSource/Rationale
Acute Toxicity (Oral) Potentially harmful if swallowed.Based on data for similar nitroimidazole compounds.[4][5]
Skin Corrosion/Irritation May cause skin irritation.A common hazard for nitroaromatic compounds.[3]
Eye Damage/Irritation May cause serious eye irritation.A common hazard for related chemical structures.[2][3]
Carcinogenicity/Mutagenicity Suspected of causing cancer or genetic defects.A known risk for some nitroimidazole derivatives.[1][6]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials like strong oxidizing agents.[7][8]Standard practice for chemical reagents.
Disposal Must be disposed of as hazardous waste.Due to potential toxicity and environmental hazards.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent exposure through inhalation, dermal contact, and eye contact.

Primary Engineering Control: The Fume Hood

All handling of this compound, including weighing, dissolution, and transfers, must be conducted within a certified chemical fume hood to minimize inhalation of any dust or aerosols.

Essential Personal Protective Equipment
  • Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[9] In addition, a face shield should be worn over the goggles, especially when handling larger quantities or if there is a splash hazard.

  • Hand Protection: Due to the potential for skin absorption and irritation, chemically resistant gloves are mandatory.

    • Glove Selection: Butyl or nitrile gloves are recommended for handling nitro-compounds.[10] Always use gloves that comply with EN 374 standards for chemical protection.[11]

    • Glove Usage: It is best practice to wear two pairs of gloves (double-gloving). The outer glove should be removed and disposed of as contaminated waste immediately after handling the compound. Gloves must be inspected for any signs of degradation or perforation before and during use. Contaminated gloves should be disposed of as hazardous waste.[8]

  • Body Protection: A flame-resistant laboratory coat must be worn and buttoned completely. For tasks with a higher risk of spillage, chemical-resistant coveralls should be considered.

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate particulate filter (P95 or higher) is necessary.[8] All respirator users must be fit-tested and trained in accordance with their institution's respiratory protection program.

Operational Plan: From Benchtop to Waste

A systematic workflow is critical to ensure safety and minimize contamination.

Preparation and Weighing
  • Designate a specific area within a chemical fume hood for handling the compound.

  • Assemble all necessary equipment (spatulas, weigh boats, solvents, etc.) before retrieving the chemical container.

  • Don all required PPE.

  • Carefully open the container and weigh the desired amount of the solid compound.

  • Clean any residual dust from the weighing area and spatula with a solvent-moistened wipe, which should then be disposed of as hazardous waste.

Dissolution and Reaction Setup
  • Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

  • If heating is required, use a heating mantle or a controlled temperature bath. Avoid open flames.

  • Ensure all reaction vessels are appropriately labeled with the chemical name and any associated hazards.

Post-Reaction Workup and Decontamination
  • Quench reactions carefully, especially if any reactive intermediates could have been formed.

  • Decontaminate all non-disposable equipment that has come into contact with the compound. This can be done by rinsing with an appropriate solvent, and the rinsate should be collected as hazardous waste.

  • Clean the work area in the fume hood thoroughly.

Emergency Procedures: A Step-by-Step Response

Immediate and correct action is vital in the event of an emergency.

Spills
  • Minor Spill (within a fume hood):

    • Alert personnel in the immediate vicinity.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully scoop the absorbent material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and institutional Environmental Health and Safety (EHS) department.

    • Prevent entry into the contaminated area.

    • Provide details of the spilled substance to the emergency response team.

Personal Exposure
  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[9]

    • Remove any contaminated clothing while under a safety shower.

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9]

    • Seek immediate medical attention.

  • Inhalation:

    • Move the affected person to fresh air immediately.[12]

    • If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (avoiding mouth-to-mouth resuscitation if the person may have ingested the chemical).[9]

    • Seek immediate medical attention.

  • Ingestion:

    • Do NOT induce vomiting.[9]

    • If the person is conscious, rinse their mouth with water.

    • Seek immediate medical attention.

Disposal Plan: Ensuring a Safe Final Step

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection
  • Solid Waste: Collect all contaminated solid materials (e.g., gloves, weigh boats, absorbent pads) in a dedicated, clearly labeled, and sealed hazardous waste container.[13]

  • Liquid Waste: Collect all liquid waste containing the compound in a separate, leak-proof, and clearly labeled hazardous waste container.[13] Do not mix with other waste streams unless compatibility has been verified.

  • Sharps Waste: Any contaminated sharps (needles, razor blades) must be placed in a designated, puncture-resistant sharps container labeled as hazardous waste.

Labeling and Storage

All hazardous waste containers must be labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • A clear description of the contents (e.g., "Solid waste with...")

  • The primary hazards (e.g., "Toxic")

Store waste containers in a designated and secure satellite accumulation area, away from incompatible materials.

Final Disposal

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.

Workflow Diagrams

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep Don PPE weigh Weigh in Fume Hood prep->weigh dissolve Dissolve/React weigh->dissolve workup Workup dissolve->workup decon Decontaminate Glassware workup->decon dispose Dispose Waste decon->dispose

Caption: A streamlined workflow for the safe handling of this compound.

Emergency Response Logic

cluster_spill Spill Response cluster_exposure Exposure Response start Incident Occurs spill Spill start->spill exposure Personal Exposure start->exposure minor_spill Minor Spill spill->minor_spill major_spill Major Spill spill->major_spill flush Flush with Water (15 min) exposure->flush Skin/Eye fresh_air Move to Fresh Air exposure->fresh_air Inhalation contain Contain & Clean minor_spill->contain evacuate Evacuate & Call EHS major_spill->evacuate medical Seek Medical Attention flush->medical fresh_air->medical

Caption: Decision-making flowchart for emergency response to incidents involving the compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.